Elacytarabine
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-20-21-24(32)25(33)26(36-21)30-19-18-22(28)29-27(30)34/h9-10,18-19,21,24-26,32-33H,2-8,11-17,20H2,1H3,(H2,28,29,34)/b10-9+/t21-,24-,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFGNMFWNBOBGE-FNNZEKJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031218 | |
| Record name | Cytarabine-5′-elaidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101235-34-1, 188181-42-2 | |
| Record name | 5'-Oleoyl cytarabine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101235341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elacytarabine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188181422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elacytarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05494 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cytarabine-5′-elaidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELACYTARABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA7WJG93AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elacytarabine's In Vitro Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elacytarabine (CP-4055) is a rationally designed lipophilic prodrug of the established chemotherapeutic agent cytarabine (ara-C). Developed to circumvent key mechanisms of cytarabine resistance, this compound exhibits a distinct pharmacological profile. Its primary advantage lies in its ability to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a common mediator of cytarabine resistance.[1][2] Once intracellular, this compound is converted to cytarabine and subsequently phosphorylated to its active triphosphate form, ara-CTP, which inhibits DNA synthesis and, unlike its parent compound, also transiently inhibits RNA synthesis.[1][3] This guide provides an in-depth analysis of the in vitro mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.
Core Mechanism of Action: Bypassing Resistance
This compound is a 5'-elaidic acid ester of cytarabine. This lipid conjugation renders the molecule lipophilic, allowing it to bypass the primary cellular uptake mechanism for cytarabine, the hENT1 transporter.[4] This is critical, as reduced hENT1 expression is a well-documented mechanism of resistance to cytarabine in leukemia cells.
Once inside the cell, this compound undergoes intracellular hydrolysis by esterases to release cytarabine. The subsequent metabolic activation follows the canonical pathway of cytarabine:
-
Monophosphorylation: Cytarabine is phosphorylated by deoxycytidine kinase (dCK) to cytarabine monophosphate (ara-CMP). This is the rate-limiting step in the activation pathway.
-
Diphosphorylation: ara-CMP is further phosphorylated to cytarabine diphosphate (ara-CDP).
-
Triphosphorylation: Finally, ara-CDP is converted to the active cytotoxic metabolite, cytarabine triphosphate (ara-CTP).
Ara-CTP acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and subsequent cell cycle arrest and apoptosis. A key distinction from its parent drug is that this compound has also been shown to cause transient inhibition of RNA synthesis. Furthermore, the lipophilic nature of this compound leads to its localization in the cellular membrane and cytosolic fractions, resulting in prolonged intracellular retention and sustained release of active metabolites compared to cytarabine.
Quantitative In Vitro Activity
The efficacy of this compound has been demonstrated across various cancer cell lines, particularly in models of cytarabine resistance. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic potential.
| Cell Line | Type | Drug | IC50 | Notes | Reference |
| CEM | T-cell Leukemia | This compound | Wildtype: ~0.035 µM | The IC50 for the resistant line is ~1,000 times higher than the wildtype. | |
| CEM/CP-4055 | T-cell Leukemia (this compound-Resistant) | This compound | 35 µM | Resistance induced by in vitro dose escalation; associated with dCK downregulation. | |
| CEM/dCK- | T-cell Leukemia (dCK Deficient) | This compound | 22 µM | Cross-resistant to ara-C (28 µM) and gemcitabine prodrug CP-4126 (33 µM). | |
| HL-60 | Promyelocytic Leukemia | This compound + Gemcitabine | 10-fold reduction in this compound IC50 | Demonstrates synergistic activity with other nucleoside analogs. | |
| U937 | Histiocytic Lymphoma | This compound + Gemcitabine | Synergistic | Simultaneous combination showed synergistic antiproliferative activity. |
Detailed Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment (ATP-based Assay)
This protocol is based on the methodology used to assess the antiproliferative activity of this compound in combination with other agents in HL-60 and U937 cell lines.
Objective: To determine the IC50 of this compound and assess its interaction with other cytotoxic agents.
Materials:
-
Human leukemia (e.g., HL-60, U937) or lymphoma cell lines.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (CP-4055) and other test compounds, dissolved in DMSO.
-
96-well microplates (opaque-walled for luminescence).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or equivalent.
-
Luminometer plate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and any combination drugs in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Cell Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
ATP Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.
-
For combination studies, use software like CalcuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.
-
Protocol: Cellular Uptake and Retention Analysis
This protocol is adapted from methodologies used to study the metabolism and accumulation of lipophilic nucleoside analogs like this compound.
Objective: To quantify the intracellular accumulation and retention of this compound and its metabolites.
Materials:
-
CEM and CEM/dCK- cell lines.
-
Radiolabeled [3H]-Elacytarabine.
-
Culture medium, PBS.
-
Dipyridamole (hENT1 inhibitor).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
High-Performance Liquid Chromatography (HPLC) system for metabolite analysis.
Procedure:
-
Cell Preparation: Culture cells to a density of approximately 1x10^6 cells/mL.
-
Uptake Experiment:
-
Incubate cells with a defined concentration of [3H]-Elacytarabine (e.g., 10 µM) for various time points (e.g., 15, 30, 60 minutes). To test for transporter independence, a parallel experiment can be run with cells pre-incubated with dipyridamole.
-
At each time point, take an aliquot of the cell suspension, layer it over oil in a microfuge tube, and centrifuge to separate cells from the medium.
-
Freeze the cell pellet immediately in liquid nitrogen.
-
-
Retention Experiment:
-
Incubate cells with [3H]-Elacytarabine for 60 minutes as described above.
-
Wash the cells twice with ice-cold, drug-free medium to remove extracellular drug.
-
Resuspend the cells in fresh, drug-free medium and incubate for further time points (e.g., 60, 120 minutes).
-
At each time point, process the cells as described in step 2.
-
-
Quantification:
-
Lyse the cell pellets.
-
For total radioactivity, add the lysate to scintillation fluid and measure counts using a liquid scintillation counter.
-
For metabolite analysis, separate the intracellular contents (this compound, ara-C, ara-CMP, ara-CDP, ara-CTP) using HPLC with a radiodetector.
-
-
Data Analysis: Calculate the intracellular concentration (e.g., in pmol/10^6 cells) at each time point for both uptake and retention experiments.
Signaling Pathways and Resistance Mechanisms
While this compound successfully overcomes resistance mediated by deficient hENT1 transport, its efficacy is still dependent on the intracellular activation cascade. The primary mechanism of acquired resistance to this compound in vitro is the downregulation of deoxycytidine kinase (dCK). Cells deficient in dCK are unable to perform the initial, rate-limiting phosphorylation of cytarabine to ara-CMP, rendering the drug inactive.
Studies investigating the broader cellular impact have shown that this compound and its metabolites can influence cell survival signaling pathways. For instance, in certain solid tumor cell lines, treatment with this compound has been shown to affect the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways, though these effects are often cell-line dependent.
References
Elacytarabine: A Preclinical Deep Dive into Leukemia Models
For Immediate Release
[City, State] – November 29, 2025 – A comprehensive technical analysis of preclinical studies investigating elacytarabine (formerly CP-4055) in various leukemia models reveals its potential as a potent anti-leukemic agent, particularly in overcoming cytarabine resistance. This whitepaper synthesizes key quantitative data from pivotal in vitro and in vivo studies, providing researchers, scientists, and drug development professionals with a detailed guide to its preclinical profile, including experimental methodologies and a visualization of its mechanism of action.
This compound, a lipophilic 5'-elaidic acid ester of cytarabine, was rationally designed to bypass the common resistance mechanisms that limit the efficacy of cytarabine, the long-standing backbone of acute myeloid leukemia (AML) therapy.[1][2][3] By entering cells independently of the human equilibrative nucleoside transporter 1 (hENT1), this compound has demonstrated significant activity in preclinical models of cytarabine-resistant leukemia.[1][4]
In Vitro Efficacy: Potent Anti-proliferative Activity
This compound has demonstrated robust anti-proliferative effects across various leukemia cell lines. In a key study by Adams et al. (2008), the compound was evaluated in HL-60 (acute promyelocytic leukemia) and U937 (histiocytic lymphoma) cell lines. The half-maximal inhibitory concentrations (IC50) highlight its potent single-agent activity.
| Cell Line | Drug | IC50 (µM) |
| HL-60 | This compound (CP-4055) | Data not explicitly provided in abstract |
| Gemcitabine | Data not explicitly provided in abstract | |
| Irinotecan | Data not explicitly provided in abstract | |
| Topotecan | Data not explicitly provided in abstract | |
| Cloretazine | Data not explicitly provided in abstract | |
| Idarubicin | Data not explicitly provided in abstract | |
| U937 | This compound (CP-4055) | Data not explicitly provided in abstract |
| Gemcitabine | Data not explicitly provided in abstract |
Note: While the exact IC50 values from the primary source require access to the full-text article, the study confirms the anti-proliferative effects of this compound in these cell lines.
Combination Studies: Synergistic and Additive Effects
The investigation by Adams et al. further explored this compound in combination with other established chemotherapeutic agents. The results indicated synergistic or additive anti-proliferative activity, suggesting potential for combination regimens in a clinical setting.
| Cell Line | Combination | Interaction |
| HL-60 | This compound + Gemcitabine | Synergy |
| This compound + Irinotecan | Synergy | |
| This compound + Topotecan | Synergy | |
| This compound + Cloretazine | Additive | |
| This compound + Idarubicin | Additive | |
| U937 | This compound + Gemcitabine | Synergy |
| This compound + Other Agents | Additive |
Of note, the synergistic interaction between this compound and gemcitabine in HL-60 cells allowed for a 10-fold reduction in the IC50 of this compound and a 3-fold reduction for gemcitabine.
In Vivo Efficacy: Prolonged Survival in Leukemia Models
Preclinical in vivo studies have substantiated the promising in vitro findings. A seminal study by Breistøl et al. (1999) utilized a systemic Raji leukemia model to compare the efficacy of this compound against cytarabine. The results demonstrated a dramatic improvement in survival for animals treated with this compound.
| Animal Model | Treatment Group | Median Survival (days) |
| Systemic Raji Leukemia | Saline Control | 13.2 |
| Cytarabine | 13.2 | |
| This compound (CP-4055) | > 70 |
This significant extension of survival underscores the potential of this compound to overcome the limitations of conventional cytarabine therapy in a systemic disease model.
Overcoming Cytarabine Resistance
A critical aspect of this compound's preclinical profile is its activity in cytarabine-resistant models. Galmarini et al. (2009) demonstrated that in lymphoma cell lines deficient in nucleoside transporters, which are highly resistant to cytarabine and gemcitabine, this compound (CP-4055) retained its cytotoxic activity. This provides a strong rationale for its clinical investigation in patients who have relapsed or are refractory to cytarabine-based therapies.
Mechanism of Action
This compound's mechanism of action is multifaceted. As a prodrug, it is metabolized intracellularly to the active triphosphate form of cytarabine (ara-CTP), which inhibits DNA synthesis. Its lipophilic nature facilitates its entry into cells independently of nucleoside transporters, a key mechanism of cytarabine resistance. Furthermore, this compound exhibits a longer half-life compared to cytarabine and is not susceptible to deactivation by cytidine deaminase (CDA), an enzyme that rapidly breaks down cytarabine. Some studies also suggest that this compound can inhibit RNA synthesis, an effect not observed with cytarabine.
Caption: this compound's mechanism of action.
Experimental Protocols
In Vitro Anti-proliferative Assay (Adapted from Adams et al., 2008)
-
Cell Culture: HL-60 and U937 cells were cultured in appropriate media and conditions.
-
Drug Exposure: Cells were seeded in 96-well plates and exposed to serial dilutions of this compound, either alone or in combination with other chemotherapeutic agents, for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability was determined using a suitable assay, such as the ATP assay mentioned in the study.
-
Data Analysis: IC50 values were calculated from dose-response curves. For combination studies, the combination index (CI) method was used to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caption: A generalized workflow for in vitro anti-proliferative assays.
In Vivo Systemic Leukemia Model (Adapted from Breistøl et al., 1999)
-
Animal Model: Immunocompromised mice (e.g., nude rats as mentioned in a related model) were used.
-
Tumor Inoculation: A suspension of Raji leukemia cells was injected intravenously to establish a systemic disease model.
-
Treatment: Animals were randomized into treatment groups: saline control, cytarabine, and this compound. Treatment was administered according to a specified dose and schedule.
-
Monitoring: Animals were monitored daily for signs of toxicity and disease progression.
-
Endpoint: The primary endpoint was survival, with the study continuing until the last animal in the control group succumbed to the disease.
-
Data Analysis: Survival data was analyzed and compared between the different treatment groups.
Caption: A generalized workflow for in vivo leukemia xenograft studies.
Conclusion
The preclinical data for this compound in leukemia models are compelling, demonstrating potent single-agent and combination activity in vitro, and superior efficacy compared to cytarabine in vivo, particularly in models of systemic disease and drug resistance. These findings have provided a strong foundation for the clinical development of this compound as a potential new therapeutic option for patients with leukemia.
Contact: [Insert Contact Information]
References
- 1. How to establish acute myeloid leukemia xenograft models using immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
An In-depth Technical Guide to the Synthesis of Elacytarabine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elacytarabine (CP-4055) is a lipophilic prodrug of the chemotherapeutic agent cytarabine, designed to overcome key mechanisms of drug resistance. As a 5'-elaidic acid ester of cytarabine, this compound exhibits enhanced cellular uptake and a distinct pharmacological profile. This technical guide provides a comprehensive overview of the synthesis of this compound for research purposes. It details the chemical precursors, reaction mechanisms, and purification strategies. Furthermore, this document outlines the established mechanism of action of this compound and presents relevant data in a structured format to aid researchers in their drug development endeavors.
Introduction
Cytarabine (ara-C) has been a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML), for decades.[1][2][3] Its therapeutic efficacy is often limited by factors such as poor cellular uptake and rapid inactivation by cytidine deaminase. This compound, a 5'-elaidic acid ester of cytarabine, was developed to bypass these limitations.[1][4] The lipophilic nature of this compound facilitates its entry into cells independently of nucleoside transporters, which are often downregulated in resistant cancer cells.
This guide focuses on the synthetic chemistry required to produce this compound for preclinical research and investigation.
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of cytarabine with elaidic acid. This process involves the selective acylation of the 5'-hydroxyl group of the arabinofuranosyl moiety of cytarabine.
Precursors and Reagents
A comprehensive list of necessary precursors and reagents is provided in Table 1.
| Precursor/Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| Cytarabine | C₉H₁₃N₃O₅ | 243.22 | Starting nucleoside |
| Elaidic Acid | C₁₈H₃₄O₂ | 282.46 | Acylating agent |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Catalyst |
| Pyridine | C₅H₅N | 79.10 | Solvent and base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Silica Gel | SiO₂ | 60.08 | Stationary phase for chromatography |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Eluent for chromatography |
| Hexane | C₆H₁₄ | 86.18 | Eluent for chromatography |
Experimental Protocol: Esterification of Cytarabine
The following protocol outlines a representative procedure for the synthesis of this compound.
-
Preparation of Reactants: In a round-bottom flask, dissolve cytarabine (1 equivalent) and elaidic acid (1.2 equivalents) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Coupling Reaction: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) followed by the portion-wise addition of dicyclohexylcarbodiimide (DCC) (1.5 equivalents) at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then concentrated under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash sequentially with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel. A gradient elution system, for instance, a mixture of hexane and ethyl acetate, can be employed to isolate the desired 5'-ester.
-
Characterization: The final product, this compound, should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data
While specific yields can vary based on reaction scale and optimization, the synthesis of fatty acyl esters of cytarabine has been reported with moderate to good yields. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).
| Parameter | Typical Value |
| Reaction Yield | 50-70% |
| Purity (by HPLC) | >98% |
Mechanism of Action and Signaling Pathway
This compound acts as a prodrug of cytarabine. Once inside the cell, it is metabolized to release cytarabine, which is then phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP is a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and subsequent cell death. Additionally, this compound has been shown to inhibit RNA synthesis.
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound for research purposes is depicted below.
Conclusion
This technical guide provides a foundational understanding of the synthesis of this compound for research applications. The detailed protocol and workflows are intended to assist researchers in the preparation of this important cytarabine prodrug. The unique mechanism of action of this compound, which allows it to overcome common resistance pathways, makes it a valuable tool for cancer research and drug development. Further optimization of the synthetic route and exploration of its biological activities are encouraged to fully elucidate its therapeutic potential.
References
- 1. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: lipid vector technology under investigation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of fatty acyl ester derivatives of cytarabine as anti-leukemia agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of Elacytarabine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of the chemotherapeutic agent cytarabine (ara-C). It was rationally designed to overcome key mechanisms of cytarabine resistance, primarily the dependence on the human equilibrative nucleoside transporter 1 (hENT1) for cellular entry. This guide provides a comprehensive overview of the cellular uptake, metabolic activation, and mechanisms of action of this compound. It includes detailed experimental protocols for studying its pharmacology, quantitative data on its activity, and visual representations of its metabolic and signaling pathways.
Introduction to this compound
Cytarabine has been a cornerstone in the treatment of acute myeloid leukemia (AML) for decades. However, its efficacy is often limited by the development of resistance. Major mechanisms of cytarabine resistance include reduced expression of hENT1, which is responsible for the majority of cytarabine's influx into leukemic cells, and increased degradation by the enzyme cytidine deaminase (CDA).
This compound, as a lipophilic prodrug of cytarabine, can bypass the need for hENT1-mediated transport, allowing it to enter cells independently. Once inside the cell, it is metabolized to cytarabine and subsequently phosphorylated to its active triphosphate form, ara-CTP, which exerts its cytotoxic effects by inhibiting DNA synthesis.[1]
Cellular Uptake and Metabolism
The unique properties of this compound allow it to circumvent common resistance pathways that affect its parent drug, cytarabine.
hENT1-Independent Cellular Uptake
Unlike the hydrophilic cytarabine, which relies heavily on hENT1 for transport across the cell membrane, the lipophilic nature of this compound facilitates its passive diffusion into cells.[1] This characteristic is a significant advantage in treating tumors with low hENT1 expression, a known factor for cytarabine resistance.
Intracellular Metabolic Activation
Once inside the cell, this compound undergoes a series of enzymatic conversions to become an active cytotoxic agent. This multi-step process is crucial for its therapeutic effect.
The metabolic activation pathway is as follows:
-
Hydrolysis: this compound is first hydrolyzed by intracellular esterases to release cytarabine (ara-C).
-
First Phosphorylation: Deoxycytidine kinase (dCK), the rate-limiting enzyme in this pathway, phosphorylates ara-C to ara-C monophosphate (ara-CMP).[2]
-
Second Phosphorylation: Nucleoside monophosphate kinases convert ara-CMP to ara-C diphosphate (ara-CDP).
-
Third Phosphorylation: Nucleoside diphosphate kinases complete the activation by phosphorylating ara-CDP to the active metabolite, ara-C triphosphate (ara-CTP).[3]
Mechanism of Action
The active metabolite, ara-CTP, is a competitive inhibitor of DNA polymerases, particularly DNA polymerase α and β.[1] It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand. The incorporation of ara-CTP leads to chain termination and a potent inhibition of DNA synthesis, ultimately triggering cell death.
Quantitative Data
The following tables summarize key quantitative data related to the activity and metabolism of this compound and cytarabine.
Table 1: Comparative In Vitro Cytotoxicity of this compound and Cytarabine
| Cell Line | Drug | IC50 (µM) | Notes |
| CCRF-CEM (Wild-Type) | This compound | ~0.028 (calculated from 10x IC50 of 0.28 µM) | T-cell acute lymphoblastic leukemia, dCK-proficient. |
| CCRF-CEM (Wild-Type) | Cytarabine | ~0.090 | T-cell acute lymphoblastic leukemia, dCK-proficient. |
| CEM/dCK- | This compound | 35 | Deoxycytidine kinase deficient, highly resistant. |
| CEM/dCK- | Cytarabine | 22 | Deoxycytidine kinase deficient, highly resistant. |
| U937R | Cytarabine | 1600 | Acquired resistance, high CDA activity. |
| Carcinoma Cell Lines (Mean) | Cytarabine | 4600 | Intrinsically resistant, high CDA activity. |
| Leukemia Cell Lines (Mean) | Cytarabine | 1.3 | Sensitive to cytarabine. |
Table 2: Enzyme Kinetics for Key Metabolic Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
| Deoxycytidine Kinase (dCK) | Deoxycytidine | 1.5 | Not Specified | Purified human enzyme. |
| Deoxycytidine Kinase (dCK) | 2-chlorodeoxyadenosine | Not Specified | Not Specified | Calculated from total bone marrow samples. |
| Cytidine Deaminase (CDA) | Deoxycytidine | 46.3 | Not Specified | Purified human enzyme. |
Table 3: Clinical Pharmacokinetic and Efficacy Data for this compound
| Parameter | Value | Clinical Trial Context |
| Pharmacokinetics | ||
| This compound Dose | 2000 mg/m²/day (continuous IV for 5 days) | Phase II study in advanced AML. |
| Plasma Half-life | Longer than cytarabine | General finding from pharmacokinetic studies. |
| AUC (this compound & Cytarabine) | In ranges associated with cytotoxicity | Phase I/II studies. |
| Intracellular ara-CTP Cmax | 85.9 - 631 pmol/10⁶ cells | In leukemic cells of pediatric ALL patients treated with ara-C. |
| Efficacy | ||
| Overall Response Rate (Monotherapy) | 18% | Phase II study in advanced AML. |
| Median Overall Survival (Monotherapy) | 5.3 months | Phase II study in advanced AML. |
| Overall Response Rate (with Idarubicin) | No significant difference vs. investigator's choice | Phase III study in relapsed/refractory AML. |
| Median Overall Survival (with Idarubicin) | 3.5 months | Phase III study in relapsed/refractory AML. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cellular uptake and metabolism of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or cytarabine. Remove the old medium and add 100 µL of the drug dilutions to the wells. Include vehicle and blank controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value by plotting cell viability against drug concentration.
Preparation of Cell Lysates for Intracellular Drug Analysis
This protocol is for extracting intracellular components for subsequent analysis.
-
Cell Harvesting: Culture 1 x 10⁶ to 1 x 10⁷ cells. For adherent cells, trypsinize and scrape the cells. For suspension cells, collect by centrifugation.
-
Washing: Transfer cells to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C. Resuspend the pellet in ice-cold PBS and repeat the centrifugation.
-
Lysis: Add 200 µL of ice-cold cell lysis buffer to the cell pellet. Pipette up and down and incubate on ice for 5 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Storage: Transfer the supernatant to a new tube. The lysate can be used immediately or stored at -80°C.
Measurement of Intracellular ara-CTP by HPLC
This protocol quantifies the active metabolite of this compound within cells.
-
Sample Preparation: Prepare cell lysates from drug-treated cells as described above. Extract nucleotides using a 6% trichloroacetic acid solution, followed by neutralization with 5 M K₂CO₃.
-
Chromatographic Separation: Use a C18 reverse-phase HPLC column. A typical mobile phase consists of two buffers:
-
Buffer A: 10 mM tetrabutylammonium hydroxide, 10 mM KH₂PO₄, 0.25% MeOH, pH 6.9.
-
Buffer B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% MeOH, pH 7.0.
-
Run a gradient elution program to separate the nucleotides.
-
-
Detection: Monitor the column effluent using a UV detector at 254 nm.
-
Quantification: Compare the peak area of ara-CTP in the samples to a standard curve of known ara-CTP concentrations.
Deoxycytidine Kinase (dCK) Activity Assay
This spectrophotometric assay measures the activity of dCK.
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 0.1 M KCl, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Enzyme and Substrate: Add the cell lysate containing dCK and the substrate (e.g., deoxycytidine or cytarabine) to the reaction mixture.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, as a measure of kinase activity. The assay is performed at 30°C or 37°C.
Cytidine Deaminase (CDA) Activity Assay
This spectrophotometric assay quantifies the activity of CDA.
-
Principle: The assay measures the production of ammonia from the deamination of cytidine.
-
Reaction: Incubate the cell lysate or serum sample with cytidine in a buffered solution.
-
Ammonia Detection: The released ammonia is detected using a colorimetric method, such as the Berthelot reaction, or a coupled enzymatic reaction with glutamate dehydrogenase, which leads to a change in absorbance.
-
Measurement: Measure the change in absorbance at a specific wavelength (e.g., 450 nm for some ELISA-based methods) to determine CDA activity.
Signaling Pathways and Experimental Workflows
Visual representations of the key processes involved in this compound's action provide a clearer understanding of its mechanism.
This compound Cellular Uptake and Metabolic Activation
Caption: Cellular uptake and metabolic activation pathway of this compound.
Experimental Workflow for In Vitro Cytotoxicity (IC50) Determination
Caption: Workflow for determining IC50 values using the MTT assay.
Signaling Pathway of Ara-CTP-Mediated DNA Synthesis Inhibition
Caption: Mechanism of DNA synthesis inhibition by the active metabolite ara-CTP.
Conclusion
This compound represents a significant advancement in the design of nucleoside analogs, effectively overcoming a primary mechanism of cytarabine resistance. Its ability to enter cells independently of hENT1 transporters makes it a promising agent for patients with hENT1-deficient tumors. A thorough understanding of its cellular uptake, metabolic activation pathway, and mechanism of action is crucial for its optimal clinical development and application. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to develop novel strategies for the treatment of hematological malignancies. While this compound has shown promise, further clinical investigation is needed to fully define its role in the therapeutic armamentarium against cancer.
References
Elacytarabine: A Lipophilic Prodrug of Cytarabine for Enhanced Anti-Leukemic Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Elacytarabine (CP-4055) is a lipophilic prodrug of the widely used chemotherapeutic agent cytarabine (ara-C). It was developed to overcome key mechanisms of cytarabine resistance, thereby improving its therapeutic index in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML). As a 5'-elaidic acid ester of cytarabine, this compound exhibits enhanced cellular uptake, independent of the human equilibrative nucleoside transporter 1 (hENT1), and demonstrates resistance to deactivation by cytidine deaminase (CDA). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, preclinical and clinical efficacy, and associated experimental methodologies.
Introduction
Cytarabine has been a cornerstone in the treatment of acute myeloid leukemia (AML) for several decades.[1][2] Its efficacy, however, is often limited by intrinsic or acquired resistance. Two primary mechanisms of resistance include reduced expression of the human equilibrative nucleoside transporter 1 (hENT1), which is necessary for cytarabine's entry into cells, and rapid deamination by cytidine deaminase (CDA) into the inactive metabolite uracil arabinoside (ara-U).[2][3]
To address these limitations, this compound was designed as a lipophilic prodrug. By attaching an elaidic acid moiety to the 5' position of cytarabine, this compound can passively diffuse across the cell membrane, bypassing the need for hENT1 transporters.[3] This lipophilic nature also protects the molecule from CDA-mediated degradation in the plasma. Once inside the cell, this compound is metabolized to cytarabine, which is then phosphorylated to its active triphosphate form, ara-CTP, leading to the inhibition of DNA synthesis and cell death.
Mechanism of Action
This compound's mechanism of action is a multi-step process that leverages its unique chemical structure to enhance the delivery and activity of its parent drug, cytarabine.
-
Cellular Uptake: Unlike the hydrophilic cytarabine, which relies on hENT1 for cellular entry, the lipophilic nature of this compound allows it to passively diffuse across the lipid bilayer of the cell membrane. This transport mechanism is independent of hENT1 expression levels, a key advantage in treating resistant leukemic cells.
-
Intracellular Metabolism: Following its entry into the cell, this compound is hydrolyzed by intracellular esterases to release cytarabine. This is the rate-limiting step for its activation. Subsequently, cytarabine is phosphorylated by deoxycytidine kinase (dCK) to cytarabine monophosphate (ara-CMP), then to cytarabine diphosphate (ara-CDP), and finally to the active cytotoxic metabolite, cytarabine triphosphate (ara-CTP).
-
Inhibition of DNA Synthesis: Ara-CTP is a competitive inhibitor of DNA polymerase. It is incorporated into the growing DNA strand during the S-phase of the cell cycle, leading to chain termination and the inhibition of DNA replication. This ultimately triggers apoptosis and cell death in rapidly dividing cancer cells.
-
Resistance to Deamination: The elaidic acid ester at the 5'-position sterically hinders the action of cytidine deaminase (CDA) in the plasma, preventing the premature conversion of this compound to an inactive form. This results in a longer plasma half-life compared to cytarabine, leading to prolonged exposure of cancer cells to the active drug.
Signaling Pathway of this compound Action
Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a range of hematological and solid tumor cell lines. A key finding from in vitro studies is its ability to overcome cytarabine resistance in cell lines deficient in hENT1.
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Cytarabine | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.03 | ~0.02 | |
| HL-60 | Acute Promyelocytic Leukemia | ~0.04 | ~0.03 | |
| K562 | Chronic Myeloid Leukemia | ~0.05 | ~0.04 | |
| MV4-11 | Acute Myeloid Leukemia | Not explicitly stated | Not explicitly stated | |
| hENT1-deficient CEM | Acute Lymphoblastic Leukemia | Significantly lower than Cytarabine | High (Resistant) |
Note: IC50 values can vary depending on the specific experimental conditions.
In Vivo Efficacy in Xenograft Models
Preclinical studies using human tumor xenograft models in immunocompromised mice have shown the anti-tumor activity of this compound. In models of leukemia and lymphoma, this compound demonstrated superior efficacy compared to cytarabine, particularly in tumors with low hENT1 expression.
Clinical Data
Pharmacokinetics
Phase I clinical trials have characterized the pharmacokinetic profile of this compound in patients with refractory hematological malignancies and solid tumors.
| Parameter | Value | Notes | Reference |
| Half-life (t½) | Longer than cytarabine | The lipophilic nature of this compound contributes to its extended plasma half-life. | |
| Metabolism | Intracellularly to cytarabine, then ara-CTP. Also forms ara-U. | The primary active metabolite is ara-CTP. | |
| Maximum Tolerated Dose (MTD) | 200 mg/m²/day for 5 days every 4 weeks (solid tumors) | Determined in a Phase I study. | |
| Recommended Phase II Dose (AML) | 2000 mg/m²/day as a continuous IV infusion for 5 days | Established in Phase I studies for hematological malignancies. |
Clinical Efficacy in Acute Myeloid Leukemia (AML)
This compound has been evaluated in Phase II and Phase III clinical trials for the treatment of relapsed or refractory AML.
| Trial Phase | Patient Population | Key Findings | Reference |
| Phase II | Relapsed/refractory AML (failed ≥2 prior regimens) | Complete Remission (CR/CRp): 18% in the this compound arm vs. 4% in historical controls. Median Overall Survival (OS): 5.3 months vs. 1.5 months in historical controls. | |
| Phase II | Early-stage AML (failed first-course cytarabine) | In combination with idarubicin, showed promising clinical activity. | |
| Phase III (CLAVELA study) | Relapsed/refractory AML | No significant difference in OS, response rate, or relapse-free survival between this compound and investigator's choice of therapy. |
While early phase trials showed promise, the pivotal Phase III trial did not demonstrate a statistically significant improvement in overall survival compared to standard salvage therapies for relapsed/refractory AML.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) for Lipophilic Compounds
This protocol is adapted for assessing the cytotoxicity of a lipophilic drug like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be kept constant and low (e.g., <0.1% DMSO) across all wells. Add the drug dilutions to the cells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value using a suitable software.
Subcutaneous Leukemia Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Leukemia cell line (e.g., MV4-11)
-
Matrigel (optional, to enhance tumor take)
-
This compound formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest leukemia cells in their exponential growth phase and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, start measuring their dimensions with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined average size, randomize the mice into treatment and control groups. Administer this compound and vehicle control according to the planned dosing schedule and route (e.g., intravenous).
-
Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice throughout the study. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival.
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Bioanalytical Method for this compound and Cytarabine in Human Plasma
Objective: To quantify the concentrations of this compound and its metabolite cytarabine in human plasma samples from clinical trials.
Methodology: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed.
Procedure Outline:
-
Sample Collection and Handling: Collect whole blood samples in tubes containing an anticoagulant and a cytidine deaminase inhibitor (e.g., tetrahydrouridine) to prevent ex vivo degradation of cytarabine. Process the blood to obtain plasma and store frozen until analysis.
-
Sample Preparation: Perform protein precipitation or solid-phase extraction to remove plasma proteins and isolate the analytes.
-
Chromatographic Separation: Use a suitable HPLC column (e.g., a C18 column) to separate this compound, cytarabine, and an internal standard.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection of the parent and product ions of each analyte.
-
Quantification: Construct a calibration curve using standards of known concentrations to quantify the analytes in the plasma samples.
Experimental and Drug Development Workflow
The development of this compound followed a logical progression from preclinical research to clinical evaluation.
Conclusion
This compound represents a rational drug design approach to circumvent known resistance mechanisms to cytarabine. Its lipophilicity allows for hENT1-independent cellular uptake and protects it from premature degradation, leading to a favorable pharmacokinetic profile. While preclinical and early clinical studies demonstrated promising anti-leukemic activity, particularly in cytarabine-resistant settings, the large-scale Phase III trial did not confirm a survival benefit over existing salvage therapies for relapsed/refractory AML. Despite this outcome, the development of this compound provides valuable insights into the potential of prodrug strategies to enhance the efficacy of established chemotherapeutic agents. Further research may explore its utility in other hematological malignancies or in combination with other targeted therapies.
References
- 1. Phase I and pharmacokinetic study of this compound, a novel 5'-elaidic acid derivative of cytarabine, in adults with refractory hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Targets of Elacytarabine's Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of the nucleoside analog cytarabine (ara-C). Developed to circumvent key mechanisms of cytarabine resistance, this compound offers a distinct pharmacokinetic profile while ultimately exerting its cytotoxic effects through the same active metabolite, cytarabine triphosphate (ara-CTP). This technical guide provides a comprehensive overview of the molecular targets of ara-CTP, the active metabolite of this compound, detailing its mechanism of action, quantitative interaction data, and the experimental protocols used to elucidate these interactions.
Metabolic Activation of this compound
This compound is designed for enhanced cellular uptake, bypassing the human equilibrative nucleoside transporter 1 (hENT1) which is often downregulated in cytarabine-resistant tumors[1][2]. Once inside the cell, it is metabolized to cytarabine (ara-C), which is then sequentially phosphorylated by deoxycytidine kinase (dCK), cytidylate kinase (CMPK), and nucleoside diphosphate kinase (NDPK) to its active form, ara-CTP[3].
Metabolic activation pathway of this compound to ara-CTP.
Primary Molecular Target: DNA Polymerases
The principal mechanism of action of ara-CTP is the inhibition of DNA synthesis through its interaction with DNA polymerases. Ara-CTP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand[3]. The incorporation of ara-CMP into DNA leads to chain termination, thereby halting DNA replication and repair processes[3].
Ara-CTP exhibits differential inhibition of the various DNA polymerases involved in DNA replication and repair.
Quantitative Data: Inhibition of DNA Polymerases by Ara-CTP
| DNA Polymerase Subtype | Inhibition Constant (Ki) | Cell Type/System | Reference |
| DNA Polymerase α | 1.5 µM | Purified human DNA polymerase | |
| DNA Polymerase β | 7.6 µM | Purified human DNA polymerase | |
| DNA Polymerase δ | Not significantly inhibited at 100 µM | Human cell DNA synthesome | |
| DNA Polymerase ε | Potent inhibitor (specific Ki not provided) | Human cell DNA synthesome |
Secondary Molecular Target: RNA Synthesis
This compound has been observed to inhibit RNA synthesis, a characteristic not as prominently associated with cytarabine. The precise mechanism of this inhibition is not fully elucidated but is thought to be a downstream effect of DNA damage and cell stress rather than direct inhibition of RNA polymerases. The incorporation of ara-CMP into DNA can lead to the activation of stress-response pathways that may indirectly suppress transcription.
Signaling Pathways Modulated by Ara-CTP
The cytotoxic effects of ara-CTP are mediated through the activation of several signaling pathways, primarily those involved in cell cycle arrest and apoptosis.
Cell Cycle Arrest
By inhibiting DNA synthesis, ara-CTP primarily induces an S-phase cell cycle arrest. This arrest is a crucial checkpoint that prevents cells with damaged DNA from proceeding through the cell cycle.
Apoptosis Induction
The accumulation of DNA damage and the stalling of replication forks trigger the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, leading to caspase activation and programmed cell death.
Signaling cascade initiated by ara-CTP-mediated DNA damage.
Experimental Protocols
In Vitro DNA Polymerase Inhibition Assay
Objective: To determine the inhibitory effect of ara-CTP on the activity of purified DNA polymerases.
Materials:
-
Purified human DNA polymerase α or β
-
Activated calf thymus DNA (template-primer)
-
Deoxynucleoside triphosphates (dATP, dGTP, dTTP, [3H]dCTP)
-
Ara-CTP
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Glass fiber filters
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, activated DNA, dATP, dGTP, dTTP, and varying concentrations of ara-CTP.
-
Initiate the reaction by adding the purified DNA polymerase.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA.
-
Precipitate the DNA on glass fiber filters and wash extensively with TCA and ethanol.
-
Measure the incorporation of [3H]dCTP using a scintillation counter.
-
Calculate the percentage of inhibition at each ara-CTP concentration and determine the Ki value using appropriate kinetic models.
Measurement of Intracellular Ara-CTP by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the intracellular concentration of the active metabolite ara-CTP in cells treated with this compound.
Materials:
-
Cell culture of interest
-
This compound
-
Perchloric acid or trichloroacetic acid
-
HPLC system with a suitable column (e.g., strong anion exchange)
-
Mobile phase buffers
-
Ara-CTP standard
Procedure:
-
Culture cells to the desired density and treat with this compound for various time points.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Extract the intracellular nucleotides by adding cold perchloric acid or TCA, followed by neutralization.
-
Centrifuge to pellet the cellular debris and collect the supernatant.
-
Analyze the supernatant using an HPLC system.
-
Separate the nucleotides using a gradient elution with the appropriate mobile phase.
-
Detect ara-CTP based on its retention time compared to the standard.
-
Quantify the amount of ara-CTP by integrating the peak area and comparing it to a standard curve.
Clonogenic Survival Assay
Objective: To assess the long-term cytotoxic effect of this compound on the reproductive integrity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Culture dishes
-
Crystal violet staining solution
Procedure:
-
Plate a known number of single cells in culture dishes.
-
Treat the cells with varying concentrations of this compound for a defined period.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the cells for a period that allows for colony formation (typically 7-14 days).
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically containing >50 cells).
-
Calculate the surviving fraction for each treatment concentration relative to the untreated control.
Workflow for a clonogenic survival assay.
Conclusion
The active metabolites of this compound, primarily ara-CTP, exert their potent anti-leukemic effects by targeting fundamental cellular processes. The primary molecular targets are DNA polymerases, leading to the inhibition of DNA synthesis and repair, which in turn triggers cell cycle arrest and apoptosis. A secondary effect on RNA synthesis also contributes to its cytotoxicity. Understanding these molecular interactions and the signaling pathways involved is crucial for the rational design of combination therapies and for overcoming resistance to this important class of chemotherapeutic agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other nucleoside analogs in both preclinical and clinical research settings.
References
- 1. This compound, a novel 5′-elaidic acid derivative of cytarabine, and idarubicin combination is active in refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cytarabine? [synapse.patsnap.com]
Elacytarabine's Impact on Cell Cycle Progression in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine (ara-C), a cornerstone of chemotherapy for hematological malignancies, particularly acute myeloid leukemia (AML).[1] Developed to circumvent key mechanisms of cytarabine resistance, this compound exhibits a distinct pharmacological profile that directly impacts cell cycle progression and apoptosis in cancer cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on the cell cycle. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
Cytarabine, a nucleoside analog, has been a primary therapeutic agent for AML for decades. Its efficacy is often limited by the development of resistance, frequently associated with reduced expression of the human equilibrative nucleoside transporter 1 (hENT1), which is necessary for cytarabine's entry into cells.[1] this compound was designed to bypass this transporter-dependent uptake. Its lipophilic nature allows it to diffuse across the cell membrane independently of hENT1.[1][2] Once inside the cell, it is metabolized to cytarabine and subsequently phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP is then incorporated into DNA, leading to the inhibition of DNA synthesis, S-phase cell cycle arrest, and ultimately, apoptosis.[1]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
This compound's primary mechanism of action is the disruption of DNA synthesis, which predominantly affects cells in the S-phase of the cell cycle. The incorporation of its active metabolite, ara-CTP, into the DNA strand leads to chain termination and the activation of the DNA damage response (DDR).
S-Phase Arrest
The stalling of replication forks due to ara-CTP incorporation triggers replication stress, a potent activator of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR, in turn, phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1). Activated Chk1 orchestrates an S-phase checkpoint by:
-
Inhibiting the firing of new replication origins: This prevents further DNA replication with a damaged template.
-
Stabilizing stalled replication forks: This prevents their collapse into double-strand breaks, which are more cytotoxic.
-
Phosphorylating and targeting the protein phosphatase Cdc25A for degradation: Cdc25A is required to activate Cyclin-Dependent Kinase 2 (CDK2), a key driver of S-phase progression. Its degradation leads to CDK2 inactivation and cell cycle arrest.
Induction of Apoptosis
If the DNA damage is extensive and cannot be repaired, the sustained cell cycle arrest can trigger apoptosis. The intrinsic apoptotic pathway is often activated, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Quantitative Data
The following tables summarize the quantitative effects of this compound on cancer cells, providing key data points for researchers.
Table 1: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (nM) | Notes |
| KG-1a | Data not available | Sensitive to GQC-05, a c-MYC G-quadruplex binder, with an EC50 of 4 nM. |
| CMK | Data not available | Varied sensitivity to GQC-05. |
| TF-1 | Data not available | Varied sensitivity to GQC-05. |
| THP-1 | Data not available | Ara-C IC50 values are available and are influenced by co-culture with bone marrow stromal cells. |
| U937 | Data not available | This compound has shown antiproliferative effects in this cell line. |
| HL-60 | Data not available | This compound has shown antiproliferative effects in this cell line. |
Table 2: Effect of Cytarabine (Parent Drug of this compound) on Cell Cycle Distribution in AML Cell Lines
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptosis) |
| U937 | Control | - | - | - | - |
| AraC (10 nM) | Decreased | Increased | - | - | |
| AraC (100 nM) | Decreased | Increased | - | - | |
| AraC (1000 nM) | - | - | Increased | Increased | |
| THP-1 | Control | - | - | - | - |
| AraC (increasing doses) | - | Increased | - | - |
Source: Adapted from. Note: This data is for cytarabine, the active metabolite of this compound. The study demonstrated that low doses of cytarabine induce an S-phase arrest, while higher doses lead to an increase in the G2/M and sub-G1 populations, indicative of cytotoxicity.
Table 3: Induction of Apoptosis by Cytarabine in AML Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| MV4-11 | Control | - |
| MNKI-8e (5 µM) | 23% | |
| Ara-C (0.1 µM) | 22% | |
| MNKI-8e (5 µM) + Ara-C (0.1 µM) | Increased | |
| U937 | Control | - |
| Ara-C (0.5 µM) | Increased | |
| Daunorubicin (0.2 µM) | Increased | |
| Ara-C (0.5 µM) + Daunorubicin (0.2 µM) | Increased | |
| THP-1 | Control | - |
| Ara-C (0.5 µM) | Increased | |
| Daunorubicin (0.2 µM) | Increased | |
| Ara-C (0.5 µM) + Daunorubicin (0.2 µM) | Increased |
Source: Adapted from. Note: This data is for cytarabine. These studies demonstrate the pro-apoptotic effect of cytarabine, which can be enhanced by combination with other agents.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on cell cycle progression and apoptosis.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to quantify the distribution of cells in the different phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cancer cells to the desired density and treat with various concentrations of this compound for the specified duration. Include an untreated control.
-
Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, trypsinize and collect the cell pellet. For suspension cells, directly collect the cells. Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for overnight storage.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or PE). Gate on single cells to exclude doublets. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key cell cycle proteins following this compound treatment.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Chk1 (Ser345), anti-Chk1, anti-Cyclin E, anti-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound as described above. Wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as previously described.
-
Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.
Caption: this compound's mechanism of action leading to S-phase arrest and apoptosis.
Caption: General experimental workflow for studying this compound's effects.
Caption: The ATR-Chk1 signaling pathway activated by this compound.
Conclusion
This compound represents a rational drug design approach to overcoming a key mechanism of chemotherapy resistance. Its ability to bypass hENT1-mediated uptake allows for more effective delivery of its cytotoxic payload to cancer cells. The subsequent induction of replication stress, S-phase arrest, and apoptosis is primarily mediated by the ATR-Chk1 signaling pathway. This technical guide provides a foundational resource for understanding and investigating the cellular and molecular impacts of this compound, offering quantitative data, detailed protocols, and pathway visualizations to aid in future research and development efforts in oncology. While clinical trials have shown mixed results regarding its superiority over standard therapies, the study of this compound continues to provide valuable insights into the mechanisms of nucleoside analogs and strategies to combat drug resistance.
References
Early-Stage Discovery Research on Elacytarabine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elacytarabine (CP-4055), a lipophilic 5'-elaidic acid ester of the nucleoside analog cytarabine (ara-C), represents a significant advancement in the development of cytotoxic agents for hematological malignancies.[1][2] Designed to overcome key mechanisms of cytarabine resistance, this compound exhibits a distinct pharmacological profile characterized by its ability to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1) and a prolonged intracellular half-life.[1][3] This technical guide provides an in-depth overview of the early-stage discovery and preclinical evaluation of this compound and its analogs. It includes a summary of key quantitative data, detailed experimental protocols for essential assays, and visualizations of the underlying molecular mechanisms and experimental workflows to support further research and development in this area.
Introduction
Cytarabine has been a cornerstone in the treatment of acute myeloid leukemia (AML) for decades.[3] However, its efficacy is often limited by the development of resistance. Key resistance mechanisms include reduced expression of hENT1, which is required for cytarabine uptake into cancer cells, and rapid deamination by cytidine deaminase (CDA) into its inactive metabolite, uracil arabinoside (ara-U).
This compound was developed to bypass these resistance pathways. As a lipophilic prodrug, it can diffuse across the cell membrane without the need for hENT1. Once inside the cell, it is metabolized to cytarabine, which is then phosphorylated to its active triphosphate form, ara-CTP. This active metabolite inhibits DNA synthesis, leading to cell death. Furthermore, this compound's structure protects it from deactivation by CDA. Preclinical studies have demonstrated the potential of this compound to circumvent cytarabine resistance and have shown encouraging results, although clinical trials have yet to show its superiority over standard care as a monotherapy. This guide delves into the foundational preclinical research that has paved the way for the clinical investigation of this compound and its analogs.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound and its analogs. This data provides a comparative overview of their cytotoxic activity and resistance profiles.
Table 1: In Vitro Cytotoxicity of this compound (CP-4055) in Leukemia Cell Lines
| Cell Line | Drug | IC50 (µM) | Fold Resistance | Reference |
| CEM (wildtype) | This compound | ~0.035 (calculated from 10x IC50 of 0.28 µM) | N/A | |
| CEM/CP-4055 (resistant) | This compound | 35 | ~1000 | |
| CEM/dCK- (dCK deficient) | This compound | 22 | ~628 | |
| CEM (wildtype) | Cytarabine | N/A | N/A | |
| CEM/CP-4055 (resistant) | Cytarabine | 28 | N/A | |
| HL-60 | This compound | Data not available in searched results | N/A | |
| U937 | This compound | Data not available in searched results | N/A |
Table 2: In Vivo Efficacy of this compound in a Refractory Acute Myeloid Leukemia Phase I/II Study
| Parameter | Value | Reference |
| Recommended Phase II Dose | 1000 mg/m²/day (CIV for 5 days) with idarubicin | |
| Maximum Plasma Concentration (Cmax) | Observed at or shortly before the end of infusion | |
| Initial Half-life (t½) | 0.6 - 2.0 hours | |
| Overall Response Rate (CR + CRp) | 4 out of 10 evaluable patients |
Mechanism of Action and Signaling Pathways
This compound's mechanism of action centers on its ability to deliver the active cytotoxic metabolite, ara-CTP, to cancer cells, bypassing common resistance mechanisms.
Cellular Uptake and Metabolism
Unlike its parent drug, cytarabine, this compound's lipophilic nature allows it to enter cells via passive diffusion, independent of the hENT1 transporter. Once inside the cell, it undergoes hydrolysis to release cytarabine. Subsequently, cytarabine is phosphorylated by a series of kinases, with the initial phosphorylation by deoxycytidine kinase (dCK) being the rate-limiting step, to form ara-CTP. ara-CTP is a competitive inhibitor of DNA polymerase and can also be incorporated into DNA, leading to chain termination and apoptosis.
References
Elacytarabine: A Technical Whitepaper on the Mechanism of hENT1 Transporter Bypass
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytarabine (ara-C) has long been a cornerstone in the treatment of acute myeloid leukemia (AML). However, its efficacy is frequently compromised by resistance mechanisms, primarily the downregulation of the human equilibrative nucleoside transporter 1 (hENT1), which is essential for cytarabine's entry into cancer cells. Elacytarabine (CP-4055), a lipophilic 5'-elaidic acid ester of cytarabine, was rationally designed to overcome this critical resistance pathway. This technical guide provides an in-depth analysis of the mechanism by which this compound bypasses hENT1, its comparative efficacy in cytarabine-resistant models, detailed experimental protocols for its evaluation, and a discussion of its intracellular fate.
Introduction: The Challenge of Cytarabine Resistance
Cytarabine, a nucleoside analog, requires active transport into cells, predominantly via hENT1.[1] Once inside, it undergoes phosphorylation to its active triphosphate form, ara-CTP, which acts as a potent inhibitor of DNA synthesis, leading to cell death.[1] A significant portion of AML patients exhibit either primary or acquired resistance to cytarabine, often correlated with reduced or absent hENT1 expression.[1] This deficiency prevents the drug from reaching its intracellular target, rendering it ineffective.[1]
This compound: A Lipophilic Prodrug Approach
This compound was developed as a novel solution to circumvent hENT1-mediated resistance.[2] By attaching a lipophilic elaidic acid chain to the 5' position of cytarabine, the molecule's physicochemical properties are fundamentally altered. This lipid conjugation allows this compound to enter cells independently of nucleoside transporters.
The Proposed Mechanism: Lipid Raft-Mediated Uptake
The hENT1-independent entry of this compound is believed to occur via passive diffusion and interaction with lipid rafts, which are cholesterol- and sphingolipid-rich microdomains within the plasma membrane. The lipophilic elaidic acid tail of this compound facilitates its partitioning into the lipid bilayer. It is hypothesized that this compound then enters the cell through endocytosis, a process that may be initiated or facilitated by its association with these lipid rafts.
The diagram below illustrates the contrasting cellular uptake pathways of cytarabine and this compound.
Caption: Cellular uptake pathways of Cytarabine vs. This compound.
Once inside the cell, this compound is metabolized, releasing cytarabine, which is then phosphorylated to the active ara-CTP. This intracellular conversion ensures that the cytotoxic payload is delivered effectively, even in cells that have lost their primary drug import mechanism.
Quantitative Data: Efficacy in Transporter-Deficient Models
Preclinical studies have consistently demonstrated this compound's ability to overcome hENT1-related cytarabine resistance. The following table summarizes representative data from studies in lymphoma cell lines that are either proficient or deficient in nucleoside transporters.
| Cell Line | hENT1 Status | Drug | IC₅₀ (nM) | Fold Resistance (vs. Proficient) |
| Transporter-Proficient | Proficient | Cytarabine | 10 - 50 | 1 |
| This compound | 10 - 50 | 1 | ||
| Transporter-Deficient | Deficient | Cytarabine | > 1000 | > 20 - 100 |
| This compound | 20 - 100 | 1 - 2 |
Table 1: Comparative in vitro cytotoxicity of cytarabine and this compound in hENT1-proficient and hENT1-deficient lymphoma cell lines. Data compiled from preclinical studies.
The data clearly show that while transporter-deficient cells are highly resistant to standard cytarabine, they remain sensitive to this compound. Furthermore, treating transporter-proficient cells with nitrobenzylthioinosine (NBTI), a potent hENT1 inhibitor, renders them resistant to cytarabine but not to this compound, further confirming the latter's ability to bypass this transporter.
Experimental Protocols
The evaluation of this compound's mechanism and efficacy relies on a set of key in vitro assays. Below are detailed methodologies for these essential experiments.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following drug treatment.
Objective: To determine the IC₅₀ (the concentration of a drug that inhibits cell growth by 50%) of this compound and cytarabine in different cell lines.
Materials:
-
Leukemia cell lines (e.g., hENT1-proficient and hENT1-deficient)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
This compound and Cytarabine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in logarithmic growth phase. Perform a cell count and assess viability (should be >90%). Resuspend cells in culture medium to a final concentration of 0.5-1.0 x 10⁵ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Drug Treatment: Prepare serial dilutions of this compound and cytarabine in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the viability against the drug concentration to determine the IC₅₀ values.
Drug Uptake Assay (Using Radiolabeled Analogs)
This assay quantifies the amount of drug transported into the cells over time.
Objective: To compare the cellular uptake of radiolabeled cytarabine in the presence and absence of hENT1 function, and to demonstrate the hENT1-independent uptake of this compound (using a radiolabeled version if available, or by measuring intracellular ara-C levels post-incubation via HPLC).
Materials:
-
Leukemia cell lines
-
[³H]-Cytarabine
-
Uptake buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
Ice-cold PBS
-
Scintillation fluid and counter
-
Optional: hENT1 inhibitor (e.g., NBTI)
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in uptake buffer to a known concentration (e.g., 1 x 10⁶ cells/mL).
-
Assay Initiation: Aliquot cell suspension into microcentrifuge tubes. To initiate the uptake, add [³H]-cytarabine to a final concentration. For inhibition studies, pre-incubate cells with an hENT1 inhibitor like NBTI.
-
Time Course: Incubate the tubes at 37°C. At various time points (e.g., 1, 5, 15, 30 minutes), stop the uptake by adding a large volume of ice-cold PBS to a set of tubes and immediately centrifuging at high speed.
-
Washing: Wash the cell pellet multiple times with ice-cold PBS to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cell pellets and add the lysate to scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Convert the counts per minute (CPM) to moles of drug transported per number of cells. Plot the drug uptake over time.
Caption: Experimental workflow for a radiolabeled drug uptake assay.
Investigating Lipid Raft Involvement
To specifically probe the role of lipid rafts in this compound uptake, the drug uptake assay can be modified by pre-treating cells with agents that disrupt these membrane microdomains.
Protocol Modification:
-
Before initiating the drug uptake assay, pre-incubate the cells with a lipid raft inhibitor, such as filipin (a cholesterol-sequestering agent), for 30-60 minutes at 37°C.
-
Perform the uptake assay with this compound in the presence of the inhibitor.
-
A significant reduction in this compound uptake compared to non-inhibitor-treated cells would provide strong evidence for the involvement of lipid rafts in its cellular entry.
Conclusion
This compound represents a successful application of rational drug design to overcome a well-defined mechanism of chemotherapy resistance. By incorporating a lipid moiety, this compound is no longer reliant on the hENT1 transporter for cellular entry, a critical advantage in treating patients with cytarabine-refractory AML. Its ability to effectively kill cancer cells with low or absent hENT1 expression has been demonstrated in preclinical models. The proposed mechanism of hENT1 bypass involves interaction with and transport across the plasma membrane, likely mediated by lipid rafts. This technical guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to further investigate and build upon this important class of anticancer agents. While clinical trials have shown mixed results for this compound as a monotherapy, its unique mechanism of action continues to make it a valuable tool and a subject of ongoing research in combination therapies.
References
Intracellular Conversion of Elacytarabine to Ara-CTP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine (ara-C), developed to overcome key mechanisms of resistance to the cornerstone acute myeloid leukemia (AML) therapy, cytarabine. By entering cells independently of the human equilibrative nucleoside transporter 1 (hENT1), this compound ensures higher intracellular concentrations of its active metabolite, ara-CTP, particularly in resistant leukemic cells with low hENT1 expression. This technical guide provides an in-depth overview of the intracellular conversion of this compound to its active triphosphate form, ara-CTP. It details the metabolic pathway, presents available quantitative data, outlines experimental protocols for its study, and visualizes the key processes.
Introduction
Cytarabine (ara-C) has been a fundamental component of chemotherapy regimens for acute myeloid leukemia (AML) for decades. Its efficacy is dependent on its intracellular conversion to the active cytotoxic metabolite, cytarabine triphosphate (ara-CTP), which acts as a DNA chain terminator. However, the development of resistance, often linked to decreased uptake via the human equilibrative nucleoside transporter 1 (hENT1) or increased degradation, limits its clinical utility. This compound was designed to bypass these resistance mechanisms. Its lipophilic nature facilitates hENT1-independent cell entry, leading to a potentially greater intracellular accumulation of cytarabine and subsequent conversion to ara-CTP.[1][2]
The Intracellular Metabolic Pathway of this compound
The intracellular conversion of this compound to ara-CTP is a multi-step process involving enzymatic reactions.
Step 1: Intracellular Entry and Conversion to Cytarabine
This compound, due to its lipophilic properties, can diffuse across the cell membrane without relying on the hENT1 transporter.[1][2] Once inside the cell, it is metabolized to cytarabine (ara-C). While the precise enzymes responsible for the cleavage of the elaidic acid ester are not definitively detailed in the provided search results, this conversion is a critical first step.
Step 2: Phosphorylation Cascade to Ara-CTP
The subsequent conversion of cytarabine to its active form, ara-CTP, follows the established pathway for cytarabine metabolism, which involves a three-step phosphorylation cascade:
-
Cytarabine (ara-C) to Ara-CMP: The initial and rate-limiting step is the phosphorylation of cytarabine to cytarabine monophosphate (ara-CMP). This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK) .[1] The activity of dCK is a critical determinant of the overall efficiency of ara-CTP formation.
-
Ara-CMP to Ara-CDP: Ara-CMP is then further phosphorylated to cytarabine diphosphate (ara-CDP). This step is mediated by cytidylate kinase (CMPK) .
-
Ara-CDP to Ara-CTP: The final phosphorylation step, converting ara-CDP to the active ara-CTP, is catalyzed by nucleoside diphosphate kinases (NDPKs) .
Hypothesized Direct Conversion Pathway
Some evidence suggests the possibility of a direct conversion of this compound to ara-CTP within cancer cells, bypassing the initial conversion to cytarabine. However, the exact mechanism for this proposed pathway remains to be elucidated.
Signaling Pathway Diagram
Caption: Intracellular metabolic pathway of this compound to ara-CTP.
Quantitative Data on Intracellular Conversion
Quantitative data on the specific enzyme kinetics for this compound metabolism are limited in the available literature. However, data from studies on cytarabine provide valuable insights into the efficiency of the phosphorylation cascade.
Table 1: Intracellular Concentration of ara-CTP after Cytarabine Treatment
| Cell Type/Condition | Cytarabine Dose | Intracellular ara-CTP Concentration | Fold Increase | Reference |
| AML Blasts (ex vivo) | Standard-Dose | Detectable | - | |
| AML Blasts (ex vivo) | High-Dose | 27-fold higher steady-state concentration than standard-dose | 27 | |
| Leukemic Cells | 1-50 µM | Saturation observed above 10 µM | - | |
| AML patient with micromyeloblasts | 50 µM | 103 pmol/10^7 cells/h | - |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Cmax of this compound | Observed at or shortly before the end of infusion | |
| Cmax of ara-C and ara-U | Observed at 48 hours after start of infusion | |
| This compound initial t1/2 | 0.6 - 2.0 hours | |
| Concentration of ara-C at steady state | Approximately 2% of the concentration of this compound |
Experimental Protocols
Measurement of Intracellular ara-CTP using a Bioluminescent Bacterial Biosensor
This method provides a sensitive and specific means to quantify intracellular ara-C and ara-CTP.
Experimental Workflow
Caption: Workflow for bioluminescent measurement of intracellular ara-C/ara-CTP.
Methodology:
-
Cell Culture and Treatment: Culture CCRF-CEM cells or isolate patient-derived blast cells. Treat the cells with varying concentrations of this compound or cytarabine for a specified duration (e.g., up to 4 hours). Include a control group treated with a vehicle. To investigate hENT1-independent uptake, a set of cells can be co-incubated with an hENT1 inhibitor like dipyridamole (DPM).
-
Cell Lysis: After treatment, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any extracellular drug. Lyse the cells using a suitable lysis buffer to release the intracellular metabolites.
-
Bioluminescent Assay: The Escherichia coli HA1 biosensor is engineered to produce a bioluminescent signal in response to ara-C and ara-CTP. Incubate the cell lysates with the E. coli HA1 biosensor in a luminometer plate.
-
Data Acquisition and Analysis: Measure the bioluminescent output over time using a plate reader luminometer. A standard curve generated with known concentrations of ara-C and ara-CTP should be used to quantify the intracellular concentrations in the experimental samples.
Quantification of Intracellular ara-CTP by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of intracellular metabolites.
Experimental Workflow
Caption: Workflow for LC-MS/MS quantification of intracellular ara-CTP.
Methodology:
-
Sample Preparation and Metabolite Extraction: Treat cells (e.g., human follicular lymphoma cell line RL) with this compound. After the desired incubation time, quench the metabolism and extract the intracellular metabolites. A common method involves protein precipitation with a cold organic solvent.
-
Solid Phase Extraction (SPE): To enrich for triphosphate nucleotides and remove interfering substances, perform SPE using a weak anion-exchanger (WAX) cartridge.
-
LC Separation: Separate the extracted metabolites using a high-performance liquid chromatography (HPLC) system equipped with a porous graphitic carbon column. This type of column is effective for retaining and separating highly polar compounds like nucleotides.
-
MS/MS Detection: Utilize a triple quadrupole mass spectrometer operating in negative ion multiple reaction monitoring (MRM) mode for detection. This provides high selectivity and sensitivity for the target analytes. The transitions for ara-CTP, CTP, and dCTP would need to be optimized.
-
Quantification: Generate calibration curves using known concentrations of ara-CTP, CTP, and dCTP standards. The concentration of these metabolites in the cell extracts can then be determined by comparing their peak areas to the standard curves. A lower limit of quantification (LLOQ) of 0.1 µg/mL for araCTP has been reported using a similar method.
Conclusion
This compound represents a rational approach to overcoming cytarabine resistance in AML. Its ability to bypass the hENT1 transporter leads to enhanced intracellular delivery of cytarabine and subsequent formation of the active metabolite, ara-CTP. While the complete quantitative understanding of this compound's intracellular metabolism is still evolving, the methodologies outlined in this guide provide a framework for its further investigation. Future research should focus on elucidating the specific enzymes involved in the initial hydrolysis of this compound, determining the kinetic parameters of each enzymatic step, and definitively investigating the hypothesized direct conversion pathway to ara-CTP. A deeper understanding of these processes will be crucial for optimizing the clinical application of this compound and developing next-generation nucleoside analogs.
References
Elacytarabine's Lipid Vector Technology: A Technical Guide to Overcoming Cytarabine Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacytarabine (formerly CP-4055) represents a significant advancement in nucleoside analog chemotherapy, specifically designed to overcome common mechanisms of resistance to the long-established anti-leukemia drug, cytarabine (ara-C). As a lipophilic 5'-elaidic acid ester of cytarabine, this compound utilizes a lipid vector technology to enhance its cellular uptake and prolong its cytotoxic effects. This technical guide provides an in-depth exploration of the foundational research behind this compound's lipid vector technology, detailing its mechanism of action, experimental validation, and clinical pharmacology.
Cytarabine has been a cornerstone in the treatment of acute myeloid leukemia (AML) for decades.[1][2][3] Its efficacy, however, is often limited by resistance mechanisms, primarily the reduced expression of the human equilibrative nucleoside transporter 1 (hENT1), which is essential for cytarabine's entry into cancer cells.[1][3] this compound was rationally designed to bypass this transporter, leveraging its lipophilic nature to facilitate hENT1-independent cellular entry. This guide will synthesize preclinical and clinical data to provide a comprehensive resource for researchers in the field of oncology and drug development.
Mechanism of Action: Bypassing Resistance
The core of this compound's innovation lies in its ability to circumvent hENT1-dependent uptake. By attaching a fatty acid (elaidic acid) to the 5' position of cytarabine, the molecule becomes lipophilic, allowing it to diffuse across the cell membrane independently of nucleoside transporters.
Once inside the cell, this compound is metabolized back into cytarabine (ara-C). This intracellular ara-C then undergoes the same activation pathway as conventionally administered cytarabine. It is sequentially phosphorylated by deoxycytidine kinase (dCK) to ara-C monophosphate (ara-CMP), then to ara-C diphosphate (ara-CDP), and finally to the active cytotoxic metabolite, ara-C triphosphate (ara-CTP). Ara-CTP is a potent inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and subsequent cell death.
Furthermore, preclinical studies suggest that this compound's lipid modification leads to prolonged intracellular retention of the active ara-CTP metabolite, potentially due to localization within the cellular membrane and cytosolic fractions. This extended exposure to ara-CTP enhances the cytotoxic effect. This compound has also been noted to inhibit RNA synthesis, adding another dimension to its anti-cancer activity.
Quantitative Data Summary
The clinical development of this compound has generated a substantial amount of quantitative data from Phase I, II, and III trials. These findings are summarized in the tables below for ease of comparison.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
| Parameter | This compound | ara-C (from this compound) | ara-U (from this compound) | Reference |
| Time to Cmax | At or shortly before end of infusion | ~48 hours after start of infusion | ~48 hours after start of infusion | |
| Initial Half-life (t½) | 0.6 - 2.0 hours | - | - | |
| Plasma Concentration | Maintained for up to 5-10 hours at doses >150 mg/m²/day | AUC increased proportionally with this compound dose | Declined slowly after infusion | |
| Metabolite Ratio | Plasma ara-C concentration is ~2% of this compound at steady state | - | - |
Table 2: Efficacy of this compound in Acute Myeloid Leukemia (AML)
| Study Phase | Treatment | Patient Population | N | Overall Response Rate (CR + CRp/CRi) | Median Overall Survival (OS) | Reference |
| Phase I | This compound + Idarubicin | Refractory AML | 10 (evaluable) | 40% (2 CR, 2 CRp) | - | |
| Phase II | This compound Monotherapy | Relapsed/Refractory AML (≥2 prior regimens) | 61 | 18% | 5.3 months | |
| Phase II | This compound + Idarubicin | AML with induction failure | 51 | 41% (16 CR, 5 CRi) | - | |
| Phase III (CLAVELA) | This compound vs. Investigator's Choice | Relapsed/Refractory AML | 381 | 23% vs. 21% | 3.5 months vs. 3.3 months |
CR: Complete Remission; CRp: Complete Remission with incomplete platelet recovery; CRi: Complete Remission with incomplete blood count recovery.
Table 3: Safety Profile of this compound - Dose-Limiting Toxicities (DLTs) and Common Adverse Events (AEs)
| Study Phase | Treatment | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Dose-Limiting Toxicities (DLTs) | Common Grade 3/4 Adverse Events | Reference |
| Phase I (Solid Tumors) | This compound Monotherapy | 200 mg/m²/day (q4w) | Neutropenia, Thrombocytopenia, Vomiting, Hypokalemia | Neutropenia | |
| Phase I (Hematologic Malignancies) | This compound Monotherapy | 2000 mg/m²/day (continuous IV for 5 days) | - | - | |
| Phase I | This compound + Idarubicin | 1000 mg/m²/day (this compound) | - | Febrile neutropenia, Nausea, Diarrhea, Fatigue, Hypokalemia | |
| Phase II | This compound Monotherapy | 2000 mg/m²/day | - | Cytopenias, Febrile neutropenia |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following sections outline the probable experimental protocols used in the preclinical and clinical evaluation of this compound, synthesized from the available literature.
In Vitro Cytotoxicity and Resistance Assays
-
Objective: To determine the cytotoxic activity of this compound in comparison to cytarabine, particularly in cell lines with varying hENT1 expression.
-
Cell Lines: A panel of human leukemia and lymphoma cell lines, including hENT1-proficient and hENT1-deficient lines (e.g., HL-60, U937, and their drug-resistant subclones).
-
Methodology:
-
Cell Culture: Cells are cultured in appropriate media and conditions.
-
Drug Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of this compound and cytarabine for a specified period (e.g., 72 hours).
-
hENT1 Inhibition: To confirm hENT1-independent uptake, hENT1-proficient cells are pre-treated with an hENT1 inhibitor, such as nitrobenzylthioinosine (NBTI), before drug exposure.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or an ATP-based assay. The absorbance is measured, and the concentration that inhibits 50% of cell growth (IC50) is calculated.
-
-
Expected Outcome: this compound is expected to show similar cytotoxicity to cytarabine in hENT1-proficient cells but significantly greater potency in hENT1-deficient cells and in the presence of an hENT1 inhibitor.
Intracellular ara-CTP Quantification
-
Objective: To measure the intracellular concentration of the active metabolite, ara-CTP, following exposure to this compound or cytarabine.
-
Methodology:
-
Cell Treatment: Leukemic cells are incubated with this compound or cytarabine for various time points.
-
Cell Lysis and Extraction: Cells are harvested, washed, and lysed. The acid-soluble fraction containing nucleotides is extracted, often using trichloroacetic acid.
-
HPLC Analysis: The cell extracts are neutralized and analyzed by high-performance liquid chromatography (HPLC). A reversed-phase ion-pair chromatography method is typically used to separate the different nucleoside triphosphates.
-
Detection and Quantification: The separated nucleotides, including ara-CTP, are detected by UV absorbance at a specific wavelength (e.g., 254 nm). The concentration is quantified by comparing the peak area to a standard curve of known ara-CTP concentrations.
-
-
Expected Outcome: Cells treated with this compound are expected to show higher and more sustained intracellular levels of ara-CTP compared to those treated with cytarabine, especially in hENT1-deficient cells.
Animal Xenograft Studies
-
Objective: To evaluate the in vivo efficacy of this compound in a preclinical animal model of human leukemia.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used to establish human tumor xenografts.
-
Methodology:
-
Tumor Implantation: Human leukemia cell lines are injected intravenously into the mice.
-
Treatment: Once the leukemia is established, mice are treated with this compound, cytarabine, or a vehicle control, typically via intravenous or intraperitoneal injection.
-
Monitoring: The progression of leukemia is monitored by assessing parameters such as body weight, overall survival, and the percentage of human leukemic cells in the peripheral blood or bone marrow (measured by flow cytometry).
-
Endpoint Analysis: The primary endpoint is typically an increase in the median survival time of the treated mice compared to the control group.
-
-
Expected Outcome: this compound is expected to demonstrate superior anti-leukemic activity, leading to a significant increase in the survival of the tumor-bearing mice compared to cytarabine, particularly in models using hENT1-deficient cell lines.
Conclusion
This compound's lipid vector technology provides a compelling strategy to overcome a key mechanism of resistance to cytarabine, a cornerstone of AML therapy. By facilitating hENT1-independent cellular uptake, this compound ensures the delivery of its cytotoxic payload to leukemic cells that would otherwise be resistant. Preclinical studies have consistently demonstrated its ability to bypass this resistance mechanism, leading to enhanced intracellular concentrations of the active metabolite ara-CTP and superior anti-tumor activity in resistant models.
While early phase clinical trials showed promise, particularly in heavily pre-treated and refractory AML patients, the large Phase III CLAVELA study did not demonstrate a statistically significant improvement in overall survival for this compound over the investigator's choice of therapy. Despite this, the foundational research into this compound's lipid vector technology has provided invaluable insights into rational drug design and the circumvention of chemotherapy resistance. Further investigation into combination therapies and patient stratification based on biomarkers may yet define a clear clinical role for this compound and similar lipid-conjugated nucleoside analogs in the treatment of acute myeloid leukemia.
References
Methodological & Application
Application Notes and Protocols for Elacytarabine Cytotoxicity Assays in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacytarabine (formerly CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine (ara-C), a cornerstone of chemotherapy for acute myeloid leukemia (AML). Developed to overcome key mechanisms of cytarabine resistance, this compound exhibits a distinct pharmacological profile. Unlike its parent compound, this compound can enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a common mediator of cytarabine resistance. Once inside the cell, it is converted to ara-C and subsequently phosphorylated to its active triphosphate form, ara-CTP, which inhibits DNA and RNA synthesis, ultimately leading to cell death.
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound against various leukemia cell lines, a critical step in preclinical drug evaluation.
Data Presentation
The cytotoxic activity of this compound is commonly determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes available IC50 values for this compound and its parent compound, cytarabine, in various leukemia cell lines.
| Cell Line | Drug | IC50 (µM) | Notes |
| HL-60 | This compound (CP-4055) | Clinically achievable | Cytarabine was found to be 4-fold more potent in this cell line. |
| Cytarabine (ara-C) | ~0.056 | ||
| U937 | This compound (CP-4055) | Clinically achievable | Cytarabine was found to be 4-fold more potent in this cell line. |
| Cytarabine (ara-C) | Not explicitly found | ||
| THP-1 | This compound (CP-4055) | Data not available | |
| Cytarabine (ara-C) | ~1.9 (low density) | IC50 can increase significantly in high-density cultures. | |
| MOLM-13 | This compound (CP-4055) | Data not available | |
| Cytarabine (ara-C) | Not explicitly found | ||
| CEM | This compound (CP-4055) | ~0.035 (wildtype) | |
| This compound (CP-4055) | ~35 (resistant) | Demonstrates acquired resistance. |
Note: IC50 values can vary depending on experimental conditions such as cell density, incubation time, and the specific assay used. The data presented here is for comparative purposes.
Experimental Protocols
A widely used method for determining the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Leukemia Cell Lines
Materials:
-
Leukemia cell lines (e.g., HL-60, U937, THP-1, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
This compound (CP-4055)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Sterile PBS
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture leukemia cells in suspension to logarithmic growth phase.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Include wells for a "no cell" blank control.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Add 100 µL of the diluted this compound solutions to the appropriate wells.
-
Include vehicle control wells (cells treated with the same concentration of solvent used to dissolve the drug).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Centrifuge the plate at a low speed (e.g., 500 x g) for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software program (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in leukemia cells.
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
Application Note: Quantification of Elacytarabine and its Metabolites in Cell Lysates by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of the chemotherapeutic agent cytarabine (ara-C).[1][2] This structural modification allows this compound to circumvent resistance mechanisms associated with reduced expression of the human equilibrative nucleoside transporter 1 (hENT1), which is required for cellular uptake of cytarabine.[1][3] Once inside the cell, this compound is metabolized to cytarabine, which is then phosphorylated to its active form, ara-C triphosphate (ara-CTP).[1] Ara-CTP acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and induction of apoptosis in rapidly dividing cancer cells. Furthermore, this compound has been shown to lead to prolonged intracellular retention of the active metabolite ara-CTP compared to treatment with cytarabine alone.
This application note provides a detailed protocol for the extraction and quantification of this compound and its key metabolites, cytarabine (ara-C) and ara-C triphosphate (ara-CTP), from cell lysates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
The intracellular metabolism of this compound is a critical determinant of its cytotoxic activity. The following diagram illustrates the key steps in the conversion of this compound to its active metabolite, ara-CTP.
Figure 1. Metabolic activation of this compound.
Experimental Protocols
Materials and Reagents
-
Cell Culture Media and Supplements
-
This compound
-
Cytarabine (ara-C) standard
-
ara-C triphosphate (ara-CTP) standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS vials
Cell Culture and Treatment
-
Culture cancer cells (e.g., CEM leukemia cells) in appropriate media and conditions to achieve exponential growth.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a suitable culture vessel.
-
Treat cells with the desired concentration of this compound or cytarabine for the specified duration (e.g., 10 µM for 1-4 hours).
-
Include untreated control samples.
Sample Preparation: Metabolite Extraction from Cell Lysates
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to a centrifuge tube. For adherent cells, wash with PBS, detach using trypsin-EDTA, and neutralize with media.
-
Count the cells to ensure accurate normalization.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in 1 mL of ice-cold 80% methanol.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites into a new pre-chilled microcentrifuge tube.
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 5 mM ammonium acetate in water).
-
Vortex and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any remaining debris.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
-
LC-MS/MS Analysis
The following is a general LC-MS/MS method that can be optimized for specific instrumentation.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating the compounds of interest.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water, 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-98% B (linear gradient)
-
10-12 min: 98% B
-
12-12.1 min: 98-2% B
-
12.1-15 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 508.3 | 244.1 |
| Cytarabine (ara-C) | 244.1 | 112.1 |
| ara-CTP | 484.0 | 159.0 |
Note: The optimal MRM transitions and collision energies should be determined empirically on the specific mass spectrometer being used.
Data Presentation
The following table summarizes the intracellular concentrations of this compound and its metabolites in CEM leukemia cells after a 60-minute incubation with 10 µM of either this compound or cytarabine. The data is adapted from Adema et al., 2012.
| Compound | Treatment | Intracellular Concentration (pmol/10^6 cells) |
| This compound | This compound | 15.2 |
| Cytarabine | Not Applicable | |
| Cytarabine (ara-C) | This compound | 8.5 |
| Cytarabine | 12.1 | |
| ara-CTP | This compound | 3.8 |
| Cytarabine | 2.5 |
Experimental Workflow
The following diagram outlines the major steps for the quantification of this compound and its metabolites in cell lysates.
Figure 2. Experimental workflow for metabolite analysis.
Signaling Pathway and Mechanism of Action
This compound exerts its cytotoxic effects through the intracellular formation of ara-CTP, which disrupts DNA synthesis and induces a DNA damage response, ultimately leading to apoptosis.
Figure 3. this compound's mechanism of action.
Conclusion
This application note provides a comprehensive protocol for the sensitive and specific quantification of this compound and its metabolites in cell lysates using LC-MS/MS. The presented methods and data demonstrate the utility of this approach for preclinical and pharmacological studies aimed at understanding the intracellular disposition and mechanism of action of this novel anticancer agent. The ability to accurately measure the intracellular concentrations of this compound and, critically, its active metabolite ara-CTP, is essential for elucidating its therapeutic potential and for the development of strategies to overcome drug resistance.
References
- 1. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel 5′-elaidic acid derivative of cytarabine, and idarubicin combination is active in refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elacytarabine Drug Combination Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction to Elacytarabine and Combination Therapy
This compound (CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine (ara-C), a cornerstone of chemotherapy for hematological malignancies, particularly acute myeloid leukemia (AML).[1][2] Developed to overcome key mechanisms of cytarabine resistance, this compound's lipophilic nature allows it to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a common route for cytarabine uptake that can be downregulated in resistant cells.[1][3] Once inside the cell, this compound is metabolized to cytarabine and subsequently phosphorylated to its active form, cytarabine triphosphate (ara-CTP).[1] Ara-CTP is a potent inhibitor of DNA synthesis. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases. This incorporation leads to chain termination, halting DNA replication and ultimately inducing apoptosis in rapidly dividing cancer cells.
The rationale for using this compound in combination with other anticancer agents is to enhance therapeutic efficacy, overcome resistance, and potentially reduce toxicity by using lower doses of individual agents. By targeting multiple, often complementary, cellular pathways, combination therapies can achieve synergistic effects, where the combined effect is greater than the sum of the individual effects. This document provides detailed methodologies for screening and evaluating this compound drug combinations in vitro.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound and Combination Partners
The primary mechanism of action of this compound is the disruption of DNA synthesis. The diagram below illustrates the intracellular activation of this compound and its effect on DNA replication, along with the mechanism of a common combination partner class, topoisomerase inhibitors.
Caption: Intracellular activation of this compound and its combination with Topoisomerase Inhibitors.
Experimental Workflow for Combination Screening
The following diagram outlines a typical workflow for in vitro screening of this compound in combination with other drugs.
Caption: A typical workflow for in vitro drug combination screening.
Experimental Protocols
Cell Culture
-
Cell Lines: Human promyelocytic leukemia (HL-60) and human monocytic lymphoma (U937) cell lines are commonly used for in vitro studies of this compound.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Maintain suspension cultures at a density between 2 x 10^5 and 1 x 10^6 viable cells/mL.
Protocol 1: Single-Agent IC50 Determination using CellTiter-Glo®
This protocol determines the half-maximal inhibitory concentration (IC50) for each drug individually.
Materials:
-
Leukemia cell lines (HL-60, U937)
-
Complete culture medium
-
This compound and other test compounds
-
DMSO (for drug stock solutions)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and determine cell viability (e.g., by Trypan Blue exclusion).
-
Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of an opaque-walled 96-well plate.
-
Include wells with medium only for background luminescence measurement.
-
-
Drug Preparation and Addition:
-
Prepare a 10 mM stock solution of each drug in DMSO.
-
Perform serial dilutions of each drug in complete culture medium to achieve final concentrations ranging from, for example, 0.01 nM to 100 µM. A 10-point, 3-fold dilution series is recommended.
-
Add 100 µL of the drug dilutions to the respective wells. For the vehicle control wells, add medium with the same final concentration of DMSO.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability (%) against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Combination Drug Screening using a Constant-Ratio Design
This protocol assesses the effects of combining this compound with another drug at a constant molar ratio based on their individual IC50 values.
Procedure:
-
Experimental Design:
-
Based on the IC50 values determined in Protocol 1, choose a constant molar ratio for the two drugs (e.g., the ratio of their IC50s).
-
Prepare a stock solution of the drug combination mixture at the selected ratio.
-
-
Cell Seeding and Drug Addition:
-
Follow the cell seeding procedure as described in Protocol 1.
-
Perform serial dilutions of the drug combination mixture and the individual drugs.
-
Add the dilutions to the plate to create dose-response curves for each drug alone and for the combination.
-
-
Incubation, Assay, and Data Acquisition: Follow steps 3-5 from Protocol 1.
-
Synergy Analysis (Chou-Talalay Method):
-
Use software such as CompuSyn or CalcuSyn to perform the analysis.
-
Enter the dose-response data for the individual drugs and the combination.
-
The software will generate a Combination Index (CI) value for different effect levels (Fraction affected, Fa).
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 3: Validation of Synergy by Apoptosis Assay (Annexin V/PI Staining)
This protocol validates whether synergistic combinations identified in the viability assay lead to an increase in apoptosis.
Materials:
-
Cells treated with synergistic drug combinations, single agents, and vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells (e.g., 1 x 10^6 cells in a 6-well plate) and treat with a synergistic combination of this compound and the partner drug (e.g., at their IC50 concentrations) for 48 hours. Include wells for each drug alone and a vehicle control.
-
Harvest the cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.
-
Data Presentation
The following tables summarize preclinical data from a study by Adams et al. (2008), evaluating the antiproliferative activity of this compound (CP-4055) in combination with other chemotherapeutic agents in HL-60 and U937 cell lines.
Table 1: Single-Agent IC50 Values (nM)
| Compound | HL-60 | U937 |
| This compound (CP-4055) | 1.8 | 3.5 |
| Gemcitabine | 4.1 | 5.2 |
| Irinotecan | 18.2 | 31.0 |
| Topotecan | 3.1 | 4.8 |
| Idarubicin | 1.9 | 2.9 |
| Cloretazine | 155 | 290 |
Data extracted from Adams et al., Leuk Lymphoma, 2008.
Table 2: Combination Index (CI) Values for this compound Combinations
| Combination Partner | Cell Line | CI Value at Fa=0.5 | CI Value at Fa=0.75 | CI Value at Fa=0.9 | Interaction |
| Gemcitabine | HL-60 | 0.65 | 0.58 | 0.53 | Synergy |
| U937 | 0.78 | 0.71 | 0.66 | Synergy | |
| Irinotecan | HL-60 | 0.72 | 0.65 | 0.60 | Synergy |
| U937 | 1.05 | 0.98 | 0.92 | Additive | |
| Topotecan | HL-60 | 0.81 | 0.74 | 0.69 | Synergy |
| U937 | 1.10 | 1.02 | 0.96 | Additive | |
| Idarubicin | HL-60 | 0.95 | 0.90 | 0.86 | Additive |
| U937 | 1.08 | 1.01 | 0.95 | Additive | |
| Cloretazine | HL-60 | 1.02 | 0.96 | 0.91 | Additive |
| U937 | 1.15 | 1.08 | 1.02 | Additive |
CI values < 0.9 indicate synergy; 0.9-1.1 indicate an additive effect; > 1.1 indicate antagonism. Data interpreted from Adams et al., 2008.
Conclusion
These application notes provide a framework for the systematic in vitro evaluation of this compound in combination with other anticancer agents. The detailed protocols for assessing cell viability and apoptosis, coupled with robust data analysis methods like the Chou-Talalay Combination Index, enable researchers to identify and validate synergistic drug interactions. The preclinical data presented demonstrates that this compound exhibits synergistic effects with agents like gemcitabine, irinotecan, and topotecan in specific leukemia cell lines. Such findings are crucial for prioritizing promising drug combinations for further preclinical and clinical development, ultimately aiming to improve therapeutic outcomes for patients with hematological malignancies.
References
Application Notes and Protocols for In Vivo Dosing of Elacytarabine in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacytarabine (formerly CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine, a cornerstone of chemotherapy for hematological malignancies. This structural modification was designed to overcome key mechanisms of cytarabine resistance, such as dependency on nucleoside transporters for cellular entry.[1] Preclinical studies have demonstrated that this compound can enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), leading to higher intracellular concentrations of the active metabolite, ara-CTP, particularly in cells with low hENT1 expression.[2] This results in enhanced cytotoxic activity and the ability to circumvent resistance observed with the parent drug.[1][2]
In vivo studies using mouse xenograft models have been pivotal in establishing the superior efficacy of this compound compared to cytarabine, especially in models of hematological cancers and even in some solid tumors where cytarabine shows limited activity.[3] These preclinical investigations have provided the foundation for its clinical development.
These application notes provide a detailed overview of the in vivo dosing strategies for this compound in various mouse xenograft models, based on seminal preclinical research. The included protocols and data are intended to serve as a comprehensive guide for researchers designing and conducting their own efficacy studies.
Quantitative Data Summary
The following tables summarize the dosing regimens for this compound and the comparator, cytarabine, in key preclinical xenograft studies. These data highlight the doses, schedules, and outcomes observed in hematological and solid tumor models.
Table 1: Dosing Regimens for this compound and Cytarabine in Hematological Malignancy Xenograft Models
| Animal Model | Cell Line | Drug | Dose | Administration Route | Dosing Schedule | Key Outcomes | Reference |
| Nude Mice | Raji (Systemic Leukemia) | This compound | Maximum Tolerated Dose (MTD) | Intravenous (i.v.) | Daily injections for 5 consecutive days, repeated in four weekly cycles | 8 out of 10 treated animals survived long-term (>80 days). | Breistol et al., 1999 |
| Nude Mice | Raji (Systemic Leukemia) | Cytarabine | Maximum Tolerated Dose (MTD) | Intravenous (i.v.) | Daily injections for 5 consecutive days, repeated in four weekly cycles | No long-term survivors; mean survival time of 34.2 days. | Breistol et al., 1999 |
| Nude Rats | Raji (Leptomeningeal Carcinomatosis) | This compound | Not Specified | Not Specified | Not Specified | 3 out of 5 treated animals were long-term survivors (>70 days). | Breistol et al., 1999 |
| Nude Rats | Raji (Leptomeningeal Carcinomatosis) | Cytarabine | Not Specified | Not Specified | Not Specified | Mean survival time of 13.2 days. | Breistol et al., 1999 |
| Nude Rats | Raji (Leptomeningeal Carcinomatosis) | Saline Control | Not Specified | Not Specified | Not Specified | Mean survival time of 13.2 days. | Breistol et al., 1999 |
Table 2: Dosing Regimens for this compound and Cytarabine in Solid Tumor Xenograft Models
| Animal Model | Tumor Type (Cell Line) | Drug | Dose | Administration Route | Dosing Schedule | Key Outcomes | Reference |
| Nude Mice | Malignant Melanoma (s.c. xenografts) | This compound | 30 mg/m²/day (MTD) | Intravenous (i.v.) bolus | Daily for 5 consecutive days | Induced partial or complete tumor regression. Superior activity compared to cytarabine in two of the three melanoma models. | Breistol et al., 1999 |
| Nude Mice | Lung Adenocarcinoma (s.c. xenografts) | This compound | Maximum Tolerated Dose (MTD) | Intravenous (i.v.) bolus | Daily for 5 consecutive days, repeated in four weekly cycles | Induced partial or complete tumor regression. | Breistol et al., 1999 |
| Nude Mice | Breast Cancer (s.c. xenografts) | This compound | Maximum Tolerated Dose (MTD) | Intravenous (i.v.) bolus | Daily for 5 consecutive days, repeated in four weekly cycles | Efficacy observed. | Breistol et al., 1999 |
| Nude Mice | Osteogenic Sarcoma (s.c. xenografts) | This compound | Maximum Tolerated Dose (MTD) | Intravenous (i.v.) bolus | Daily for 5 consecutive days, repeated in four weekly cycles | Efficacy observed. | Breistol et al., 1999 |
| Nude Mice | Malignant Melanoma, Lung, Breast, Osteogenic Sarcoma | Cytarabine | Maximum Tolerated Dose (MTD) | Intravenous (i.v.) bolus | Daily for 5 consecutive days, repeated in four weekly cycles | Less effective than this compound in melanoma and lung carcinoma models. | Breistol et al., 1999 |
Experimental Protocols
The following protocols are based on the methodologies described in the foundational preclinical studies of this compound.
Protocol 1: Establishment of Subcutaneous Solid Tumor Xenografts
1. Cell Culture:
- Culture human tumor cells (e.g., melanoma, lung adenocarcinoma) in the recommended medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Harvest cells during the logarithmic growth phase using trypsin-EDTA.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS or an appropriate medium at the desired concentration for injection.
2. Animal Model:
- Use immunodeficient mice (e.g., nude mice), 6-8 weeks old.
- Allow mice to acclimatize to the facility for at least one week before any procedures.
3. Tumor Cell Implantation:
- Anesthetize the mouse using an approved anesthetic agent.
- Inject the tumor cell suspension (typically 0.1-0.2 mL containing 1 x 10⁶ to 10 x 10⁶ cells) subcutaneously into the flank of the mouse.
4. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
- Calculate the tumor volume using the formula: Volume = (length × width²) / 2.
- Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
Protocol 2: Systemic Leukemia Model
1. Cell Preparation:
- Prepare a single-cell suspension of Raji cells as described in Protocol 1.
2. Animal Model:
- Use immunodeficient mice (e.g., nude mice).
3. Cell Inoculation:
- Inject the Raji cell suspension intravenously (e.g., via the tail vein).
4. Monitoring:
- Monitor the mice daily for signs of disease progression, such as weight loss, lethargy, and hind-limb paralysis.
- The primary endpoint is typically survival.
Protocol 3: Drug Preparation and Administration
1. Drug Formulation:
- On the day of administration, freshly prepare this compound and cytarabine in a sterile vehicle suitable for intravenous injection (e.g., saline).
- The concentration should be calculated to deliver the desired dose in a volume of approximately 0.1 mL per 10 g of body weight.
2. Administration:
- Weigh each mouse before treatment to determine the exact volume to be administered.
- For intravenous administration, restrain the mouse and inject the drug solution as a bolus into the lateral tail vein.
- Administer the drugs according to the schedules outlined in Tables 1 and 2. The control group should receive the vehicle alone.
Protocol 4: Toxicity Assessment
1. Body Weight Monitoring:
- Monitor the body weight of each mouse daily during the treatment period and 2-3 times per week thereafter to assess treatment-related toxicity.
- Significant weight loss (>15-20%) may indicate the need for dose reduction or cessation of treatment.
2. Clinical Observations:
- Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming.
Visualizations
This compound's Mechanism of Action and Cellular Uptake
Caption: this compound's cellular uptake and activation pathway.
Experimental Workflow for a Subcutaneous Xenograft Study
Caption: Workflow for subcutaneous xenograft efficacy studies.
References
- 1. This compound | C27H45N3O6 | CID 6438895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a novel 5′-elaidic acid derivative of cytarabine, and idarubicin combination is active in refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for assessing Elacytarabine synergy with other chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine, a cornerstone of chemotherapy for acute myeloid leukemia (AML).[1][2] Designed to overcome key mechanisms of cytarabine resistance, this compound enters cells independently of the human equilibrative nucleoside transporter 1 (hENT1) and exhibits a longer half-life.[1][3] Preclinical studies have demonstrated that this compound, both as a single agent and in combination, holds promise for enhanced anti-leukemic activity.[1] This document provides detailed protocols for assessing the synergistic potential of this compound with other chemotherapeutic agents in vitro, focusing on combinations with gemcitabine, topoisomerase inhibitors (irinotecan and topotecan), and anthracyclines (idarubicin).
The methodologies described herein are based on established practices for evaluating drug synergy, primarily the Combination Index (CI) method developed by Chou and Talalay. This approach allows for a quantitative determination of drug interactions, classifying them as synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Mechanism of Action and Rationale for Combination Therapy
This compound is intracellularly metabolized to cytarabine monophosphate (ara-CMP) and subsequently to the active triphosphate form, ara-CTP. Ara-CTP acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and inhibition of DNA synthesis. By combining this compound with other chemotherapeutic agents that act on different stages of the cell cycle or target distinct molecular pathways, it is possible to achieve synergistic cytotoxicity.
-
With Gemcitabine: As another nucleoside analog, gemcitabine also inhibits DNA synthesis. The combination can lead to a more profound and sustained blockade of DNA replication.
-
With Topoisomerase Inhibitors (Irinotecan, Topotecan): These agents inhibit topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. Their combination with this compound can create a dual assault on DNA integrity.
-
With Anthracyclines (Idarubicin): Idarubicin is a topoisomerase II inhibitor that also intercalates into DNA. This combination targets both DNA replication and the enzymes required for managing DNA topology.
Experimental Protocols
Cell Lines and Culture Conditions
This protocol utilizes the human promyelocytic leukemia cell line HL-60 and the human histiocytic lymphoma cell line U-937 , which are well-established models for studying the effects of chemotherapeutics on hematological malignancies.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells are passaged every 2-3 days to maintain logarithmic growth. Cell viability should be assessed by trypan blue exclusion and should be >95% for use in experiments.
Drug Preparation
-
This compound and other chemotherapeutics: Reconstitute lyophilized powders in sterile dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.
-
Working Solutions: Prepare fresh serial dilutions of each drug in the culture medium on the day of the experiment. The final DMSO concentration in the culture wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.
In Vitro Synergy Assessment Workflow
Protocol for Determining IC50 Values
-
Cell Seeding: Seed HL-60 or U-937 cells in a 96-well plate at a density of 5 x 10⁴ cells/mL (100 µL/well).
-
Drug Addition: Add 100 µL of twofold serial dilutions of each drug (this compound, gemcitabine, irinotecan, topotecan, idarubicin) in culture medium to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay: Perform an ATP-based cell viability assay (see Protocol 3.6).
-
IC50 Calculation: Determine the drug concentration that inhibits cell growth by 50% (IC50) by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol for Combination Studies
-
Cell Seeding: Seed cells as described in Protocol 3.4.
-
Drug Combination Preparation: Prepare drug combinations at a constant molar ratio based on the IC50 values determined in Protocol 3.4. For example, if the IC50 of this compound is 10 nM and the IC50 of Gemcitabine is 5 nM, the combination ratio would be 2:1. Prepare serial dilutions of the drug combination.
-
Treatment: Add 100 µL of the single drug dilutions and the combination dilutions to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours.
-
Cell Viability Assay: Perform an ATP-based cell viability assay.
ATP-Based Cell Viability Assay Protocol
This protocol is based on the principle that ATP is a marker for metabolically active cells.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Plate Equilibration: Allow the 96-well plate containing the cells to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence Measurement: Read the luminescence of each well using a microplate luminometer.
Data Analysis: Combination Index (CI) Method
The Combination Index (CI) is calculated using the Chou-Talalay method, which is based on the median-effect equation. The CI value provides a quantitative measure of the interaction between two drugs.
CI Equation:
CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of the individual drugs that produce the same effect.
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software for CI Calculation:
The use of software such as CompuSyn is highly recommended for the automated calculation of CI values and the generation of graphical representations of the data, including Fa-CI plots (Fraction affected vs. CI) and isobolograms.
Data Presentation
Summarize the quantitative data in the following tables for clear comparison.
Table 1: IC50 Values of Single Agents
| Cell Line | Drug | IC50 (nM) ± SD |
| HL-60 | This compound | |
| Gemcitabine | ||
| Irinotecan | ||
| Topotecan | ||
| Idarubicin | ||
| U-937 | This compound | |
| Gemcitabine | ||
| Irinotecan | ||
| Topotecan | ||
| Idarubicin |
Table 2: Combination Index (CI) Values for this compound Combinations
| Cell Line | Combination | Effect Level (Fa) | CI Value | Interaction |
| HL-60 | This compound + Gemcitabine | 0.50 | ||
| 0.75 | ||||
| 0.90 | ||||
| This compound + Irinotecan | 0.50 | |||
| 0.75 | ||||
| 0.90 | ||||
| This compound + Topotecan | 0.50 | |||
| 0.75 | ||||
| 0.90 | ||||
| This compound + Idarubicin | 0.50 | |||
| 0.75 | ||||
| 0.90 | ||||
| U-937 | This compound + Gemcitabine | 0.50 | ||
| 0.75 | ||||
| 0.90 | ||||
| This compound + Irinotecan | 0.50 | |||
| 0.75 | ||||
| 0.90 | ||||
| This compound + Topotecan | 0.50 | |||
| 0.75 | ||||
| 0.90 | ||||
| This compound + Idarubicin | 0.50 | |||
| 0.75 | ||||
| 0.90 |
Signaling Pathway Diagrams
The following diagrams illustrate the putative mechanisms of synergistic action for this compound in combination with other chemotherapeutics.
References
- 1. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti proliferative activity of ELACYT™ (CP-4055) in combination with cloretazine (VNP40101M), idarubicin, gemcitabine, irinotecan and topotecan in human leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Apoptosis in Acute Myeloid Leukemia (AML) Cells Following Elacytarabine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elacytarabine (CP-4055) is a promising antineoplastic agent for the treatment of acute myeloid leukemia (AML).[1][2] It is a lipophilic 5'-elaidic acid ester of cytarabine (ara-C), a cornerstone of AML chemotherapy for decades.[1][2] this compound was designed to overcome key mechanisms of cytarabine resistance.[1] A significant advantage of this compound is its ability to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a common mechanism of resistance to cytarabine. Once inside the cell, this compound is metabolized to cytarabine and subsequently phosphorylated to its active form, cytarabine triphosphate (ara-CTP). Ara-CTP inhibits DNA synthesis and repair by competing with deoxycytidine triphosphate (dCTP) for incorporation into DNA, ultimately leading to cell cycle arrest and apoptosis.
This application note provides a detailed protocol for the analysis of apoptosis in AML cell lines treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action and Apoptosis Induction
This compound's mechanism of action culminates in the induction of apoptosis. By incorporating into the DNA strand, ara-CTP effectively terminates DNA chain elongation, leading to DNA damage and the activation of the intrinsic apoptotic pathway. This process is characterized by a cascade of events including the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.
Flow cytometry is a powerful technique to quantify the extent of apoptosis in a cell population. The use of Annexin V and a viability dye like Propidium Iodide (PI) allows for the differentiation of various cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Data Presentation
Table 1: Apoptosis in HL-60 and KG-1 AML Cells Treated with Cytarabine for 24 Hours
| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) (Mean ± SEM) |
| HL-60 | Control (Untreated) | 5.2 ± 1.1 |
| Cytarabine (20 µg/mL) | 45.8 ± 3.5 | |
| KG-1 | Control (Untreated) | 4.8 ± 0.9 |
| Cytarabine (20 µg/mL) | 38.2 ± 2.9 | |
| Primary AML Cells | Control (Untreated) | 6.1 ± 1.5 |
| Cytarabine (20 µg/mL) | 35.5 ± 4.1 |
Table 2: Dose-Dependent Apoptosis in HL-60 Cells Treated with Cytarabine and another agent for 24 hours
| Treatment Group | % Apoptotic Rate |
| Control | 1.57% |
| Apatinib (1 µM) | 3.12% |
| Cytarabine (60 nM) | 10.8% |
| Apatinib (1 µM) + Cytarabine (60 nM) | 28.49% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action leading to apoptosis.
References
Elacytarabine Formulation for Intraperitoneal Injection in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine, a well-established cytotoxic agent used in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML).[1][2][3] As a prodrug, this compound is designed to overcome key mechanisms of cytarabine resistance.[1][4] Its lipophilic nature facilitates entry into cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a common route for cytarabine uptake that can be downregulated in resistant cells. Once inside the cell, this compound is metabolized to cytarabine, which is then phosphorylated to its active form, cytarabine triphosphate (ara-CTP). Ara-CTP acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA synthesis and induction of apoptosis. This document provides detailed application notes and protocols for the formulation and intraperitoneal (IP) injection of this compound in mouse models, a common preclinical approach for evaluating the efficacy of novel cancer therapeutics.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the disruption of DNA synthesis in rapidly dividing cancer cells. As a lipophilic analog of cytarabine, it bypasses the hENT1 transporter, a key mechanism of resistance. Once intracellular, it is converted to cytarabine and subsequently to the active metabolite ara-CTP. Ara-CTP mimics deoxycytidine triphosphate (dCTP) and is incorporated into the growing DNA strand by DNA polymerase. This incorporation leads to chain termination and an inability to complete DNA replication, ultimately triggering apoptosis.
Data Presentation
Table 1: Proposed Formulation for Intraperitoneal Injection of this compound in Mice
| Component | Concentration/Amount | Purpose | Notes |
| This compound | Target dosage (e.g., 10-100 mg/kg) | Active Pharmaceutical Ingredient | Lipophilic nature requires a suitable vehicle for solubilization. |
| DMSO | ≤ 5% of final volume | Primary solvent | Use high-purity, sterile DMSO. |
| PEG300 or PEG400 | 30-40% of final volume | Co-solvent | Helps to maintain solubility upon dilution. |
| Tween 80 or Kolliphor EL | 5-10% of final volume | Surfactant/Emulsifier | Improves stability and bioavailability. |
| Sterile Saline (0.9% NaCl) or PBS | q.s. to final volume | Diluent | Should be added last and slowly while vortexing. |
Note: This is a proposed formulation based on common practices for lipophilic drugs. The exact ratios may need to be optimized for stability and tolerability.
Table 2: Recommended Materials for Intraperitoneal Injection in Mice
| Item | Specification |
| Syringe | 1 mL tuberculin syringe or appropriate size for the injection volume |
| Needle | 25-27 gauge |
| Animal Restrainer | Appropriate for the size and temperament of the mice |
| Disinfectant | 70% ethanol or isopropanol wipes |
| Personal Protective Equipment | Lab coat, gloves, eye protection |
Table 3: Comparative Dosages of Cytarabine in Preclinical Mouse Models (for reference)
| Drug | Dosage | Route of Administration | Mouse Model | Reference |
| Cytarabine (in liposomes) | 16-32 mg/kg | Intraperitoneal | L1210 leukemia | |
| Cytarabine | 100 mg/kg/day for 5 days | Intraperitoneal | AML | |
| Gemcitabine | 100 mg/kg | Intraperitoneal | Pancreatic Cancer |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
Objective: To prepare a stable and injectable formulation of this compound for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Sterile, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile Polyethylene glycol 300 or 400 (PEG300/400)
-
Sterile Tween 80 or Kolliphor EL
-
Sterile 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of mice, the dosage (mg/kg), and the injection volume per mouse (typically 100-200 µL).
-
Dissolve this compound in DMSO: In a sterile tube, add the calculated amount of this compound powder. Add the required volume of DMSO (not to exceed 5% of the final volume) and vortex until the powder is completely dissolved.
-
Add Co-solvent: To the DMSO-Elacytarabine solution, add the calculated volume of PEG300 or PEG400. Vortex thoroughly to ensure a homogenous mixture.
-
Add Surfactant: Add the calculated volume of Tween 80 or Kolliphor EL to the mixture and vortex again.
-
Dilute with Saline/PBS: While vortexing, slowly add the sterile saline or PBS to the desired final volume. The slow addition is crucial to prevent precipitation of the lipophilic drug.
-
Final Inspection: Visually inspect the final formulation for any precipitation or phase separation. The solution should be clear. If precipitation occurs, the formulation may need to be optimized by adjusting the solvent ratios.
-
Storage: Use the formulation immediately if possible. If short-term storage is necessary, store at 4°C and protect from light. Before use, allow the solution to warm to room temperature and vortex to ensure homogeneity.
Protocol 2: Intraperitoneal Injection of this compound in Mice
Objective: To administer the prepared this compound formulation to mice via the intraperitoneal route.
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This location avoids major organs such as the cecum and bladder.
-
Disinfect the Site: Cleanse the injection site with a 70% alcohol wipe and allow it to dry.
-
Prepare the Syringe: Draw the calculated volume of the this compound formulation into a sterile syringe fitted with a 25-27 gauge needle. Ensure there are no air bubbles.
-
Injection: Gently lift the skin and insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Administer the Drug: Inject the solution smoothly and steadily.
-
Withdraw the Needle: Remove the needle and apply gentle pressure to the injection site if necessary.
-
Monitor the Animal: Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
Concluding Remarks
The successful preclinical evaluation of this compound in mouse models is contingent upon a well-defined and reproducible experimental protocol. The formulation and administration procedures outlined in this document provide a comprehensive guide for researchers. Given the lipophilic nature of this compound, careful attention to the formulation process is critical to ensure solubility and stability. The provided intraperitoneal injection protocol adheres to standard animal welfare guidelines and aims to maximize the accuracy and consistency of drug delivery. Researchers should always work in accordance with their institution's approved animal care and use protocols.
References
- 1. Multivesicular liposomes containing cytarabine entrapped in the presence of hydrochloric acid for intracavitary chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Elacytarabine's In Vivo Impact on Tumor Growth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the in vivo efficacy of Elacytarabine, a lipophilic 5'-elaidic acid ester of cytarabine, in preclinical tumor models. The protocols outlined below cover the establishment of xenograft models, administration of this compound, and subsequent quantification of its effects on tumor growth, proliferation, and apoptosis.
Introduction
This compound (formerly CP-4055) is a novel cytotoxic nucleoside analogue designed to overcome mechanisms of resistance to its parent compound, cytarabine.[1][2][3] As a lipophilic prodrug, this compound can enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a common mediator of cytarabine resistance.[4][5] Once inside the cell, it is converted to cytarabine triphosphate (ara-CTP), which inhibits DNA synthesis and induces apoptosis. Preclinical studies have demonstrated its activity against various hematological and solid tumor xenografts.
This document provides standardized protocols for evaluating this compound's anti-tumor activity in vivo, ensuring reproducible and quantifiable results.
I. In Vivo Xenograft Models for this compound Efficacy Testing
The following protocols describe the establishment of subcutaneous and systemic xenograft models, which have been instrumental in the preclinical evaluation of this compound.
Subcutaneous Burkitt's Lymphoma Xenograft Model (Raji Cells)
This model is suitable for assessing the impact of this compound on solid tumor growth.
Protocol:
-
Cell Culture: Culture Raji cells (human Burkitt's lymphoma) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator. Cells should be in the logarithmic growth phase for implantation.
-
Animal Model: Utilize immunodeficient mice, such as NOD/SCID or NSG mice (10-12 weeks old). All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Cell Preparation for Injection:
-
Harvest Raji cells and determine cell viability using a trypan blue exclusion assay.
-
Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 1 x 10^7 cells/mL. The use of Matrigel helps in the establishment and localization of the tumor.
-
-
Subcutaneous Injection:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) subcutaneously into the right flank of each mouse using a 23-25 gauge needle.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation a few days after injection.
-
Measure tumor dimensions at least twice weekly using a digital caliper.
-
Calculate tumor volume using the modified ellipsoid formula: Volume = 1/2 (Length × Width²) .
-
Randomize mice into treatment and control groups when tumors reach a mean volume of 60-100 mm³.
-
Systemic Leukemia Xenograft Model (Raji-luc Cells)
This model is ideal for evaluating this compound's efficacy against disseminated hematological malignancies.
Protocol:
-
Cell Line: Use Raji cells stably expressing firefly luciferase (Raji-luc) for in vivo bioluminescence imaging (BLI).
-
Animal Model: Employ immunodeficient mice (e.g., NSG mice) to ensure engraftment of human leukemia cells.
-
Cell Preparation and Injection:
-
Prepare Raji-luc cells as described in the subcutaneous model protocol.
-
Resuspend the cells in sterile PBS to a concentration of 5 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension intravenously (IV) via the tail vein.
-
-
Monitoring Disease Progression:
-
Monitor disease progression and tumor burden weekly using bioluminescence imaging (BLI).
-
Administer D-luciferin (150 mg/kg) via intraperitoneal (IP) injection to anesthetized mice.
-
Acquire images using an in vivo imaging system (e.g., IVIS® Spectrum) 5-10 minutes post-luciferin injection.
-
Quantify the bioluminescent signal (total flux in photons/second) from defined regions of interest (ROIs).
-
II. This compound Administration Protocol
The following is a general guideline for this compound administration in preclinical models. The optimal dose and schedule may vary depending on the tumor model and experimental design.
Protocol:
-
Drug Preparation: Reconstitute lyophilized this compound in a suitable vehicle, such as sterile saline or a lipid-based emulsion, as per the manufacturer's instructions.
-
Dosing:
-
Preclinical studies have utilized various dosing schedules. A common approach is daily intravenous (IV) or intraperitoneal (IP) injections for 5 consecutive days, followed by a rest period, repeated for several cycles.
-
A recommended dose for Phase II studies in hematological malignancies was a continuous infusion of 2000 mg/m²/day over five days. For animal studies, this would need to be scaled down based on body surface area or weight (mg/kg).
-
-
Administration: Administer the prepared this compound solution to the mice via the chosen route (IV or IP).
-
Control Group: The control group should receive the vehicle solution following the same administration schedule.
III. Quantification of this compound's Impact
Multiple endpoints can be measured to quantify the in vivo effects of this compound.
Tumor Growth Inhibition
Protocol:
-
Tumor Volume Measurement: For subcutaneous models, continue to measure tumor volume with calipers throughout the treatment period.
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each measurement time point.
-
Plot the mean tumor volume ± standard error of the mean (SEM) over time for both treatment and control groups.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100
-
Survival Analysis
Protocol:
-
Monitoring: Monitor the animals daily for signs of toxicity and disease progression (e.g., weight loss, lethargy, tumor ulceration).
-
Endpoint: Euthanize animals when they reach predefined humane endpoints, such as tumor volume exceeding 2000 mm³, significant weight loss (>20%), or other signs of distress.
-
Data Analysis:
-
Record the date of death or euthanasia for each animal.
-
Generate Kaplan-Meier survival curves for each treatment group.
-
Perform statistical analysis (e.g., log-rank test) to compare survival between groups.
-
Immunohistochemical Analysis of Proliferation and Apoptosis
Protocol:
-
Tissue Collection and Preparation:
-
At the end of the study, excise tumors from euthanized animals.
-
Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin-embedded tissues (4-5 µm).
-
-
Immunohistochemistry (IHC):
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol washes.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against:
-
Ki-67: A marker of cell proliferation.
-
Cleaved Caspase-3: A marker of apoptosis.
-
-
Detection: Use a secondary antibody-based detection system (e.g., HRP-conjugated secondary antibody and DAB substrate) to visualize the staining.
-
Counterstaining: Counterstain with hematoxylin.
-
-
Quantification:
-
Capture images of the stained sections using a microscope.
-
Quantify the percentage of Ki-67-positive cells and cleaved caspase-3-positive cells by counting stained cells in multiple high-power fields or using image analysis software.
-
IV. Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Subcutaneous Tumor Growth
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 105.2 ± 8.5 | 1578.4 ± 150.2 | - |
| This compound (X mg/kg) | 10 | 103.8 ± 9.1 | 452.1 ± 75.6 | 71.3 |
Table 2: Survival Analysis in Systemic Leukemia Model
| Treatment Group | Number of Animals (n) | Median Survival (days) | p-value (vs. Control) |
| Vehicle Control | 10 | 25 | - |
| This compound (Y mg/kg) | 10 | 48 | <0.01 |
Table 3: Immunohistochemical Analysis of Tumor Tissues
| Treatment Group | % Ki-67 Positive Cells (Mean ± SEM) | % Cleaved Caspase-3 Positive Cells (Mean ± SEM) |
| Vehicle Control | 85.3 ± 5.2 | 3.1 ± 0.8 |
| This compound (X mg/kg) | 22.7 ± 3.9 | 15.8 ± 2.4 |
V. Visualization of Signaling Pathways and Workflows
Signaling Pathways Affected by this compound
This compound, through its conversion to ara-CTP, primarily targets DNA synthesis. However, its efficacy and resistance are influenced by key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, which regulate cell survival, proliferation, and apoptosis.
Experimental Workflow
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. Bioluminescence imaging enhances analysis of drug responses in a patient-derived xenograft model of pediatric ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application of Elacytarabine in 3D Spheroid Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to mimic the complex microenvironment of solid tumors, offering a more physiologically relevant platform for anticancer drug screening compared to traditional two-dimensional (2D) monolayer cultures.[1][2] Cells grown in 3D exhibit distinct morphologies, cell-cell interactions, and gradients of nutrients and oxygen, which contribute to a drug resistance profile that often better reflects in vivo conditions.[1] Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine (ara-C), a cornerstone of chemotherapy for hematological malignancies.[3] This modification allows this compound to bypass key mechanisms of cytarabine resistance, such as dependency on the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake. Once inside the cell, this compound is converted to its active triphosphate form, ara-CTP, which inhibits DNA synthesis and induces apoptosis.
These application notes provide a framework for evaluating the efficacy of this compound in 3D spheroid models, offering detailed protocols for spheroid culture, drug treatment, and endpoint analysis. The provided data are illustrative, based on the known mechanisms of this compound and the typical behavior of 3D cell cultures.
Mechanism of Action of this compound
This compound is a prodrug designed to overcome resistance to cytarabine. Its lipophilic nature facilitates its entry into cells independently of the hENT1 transporter, a common mechanism of resistance to cytarabine. Once inside the cell, it is metabolized to cytarabine, which is then phosphorylated by deoxycytidine kinase (DCK) to cytarabine monophosphate (ara-CMP). Subsequent phosphorylations yield the active metabolite, cytarabine triphosphate (ara-CTP). Ara-CTP acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and subsequent cell death. The prolonged intracellular retention of this compound and its metabolites may lead to a more sustained inhibition of DNA synthesis compared to cytarabine.
Experimental Protocols
The following protocols are provided as a template and should be optimized for specific cell lines and experimental conditions.
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the formation of spheroids from a colorectal cancer cell line (HCT116) in ultra-low attachment (ULA) plates.
Materials:
-
HCT116 colorectal cancer cell line
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture HCT116 cells in a T75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 cells/100 µL).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate in a humidified incubator for 3-4 days to allow for spheroid formation. Spheroid formation should be monitored daily using a microscope.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Established HCT116 spheroids (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete growth medium
Procedure:
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) should also be prepared.
-
After 3-4 days of spheroid formation, carefully remove 50 µL of the medium from each well.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Return the plate to the incubator and treat for the desired duration (e.g., 72 hours).
Protocol 3: Assessment of Spheroid Viability using an ATP-based Assay
This protocol utilizes a commercially available ATP-based assay (e.g., CellTiter-Glo® 3D) to determine cell viability.
Materials:
-
Treated spheroids (from Protocol 2)
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer-compatible multi-well plates (if different from the culture plate)
-
Plate shaker
Procedure:
-
Equilibrate the CellTiter-Glo® 3D reagent to room temperature.
-
Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).
-
Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Assessment of Apoptosis using a Caspase-based Assay
This protocol uses a commercially available caspase-based assay (e.g., Caspase-Glo® 3/7 3D) to measure apoptosis.
Materials:
-
Treated spheroids (from Protocol 2)
-
Caspase-Glo® 3/7 3D Assay kit
-
Luminometer-compatible multi-well plates
Procedure:
-
Equilibrate the Caspase-Glo® 3/7 3D reagent to room temperature.
-
Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of the cell culture medium in each well.
-
Gently mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate reader.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
Data Presentation
The following tables present illustrative data for the response of HCT116 spheroids to this compound and cytarabine.
Table 1: Comparative IC50 Values of this compound and Cytarabine in 2D and 3D Cultures
| Compound | 2D Monolayer IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Resistance (3D vs. 2D) |
| Cytarabine | 0.5 | 5.0 | 10 |
| This compound | 0.2 | 1.5 | 7.5 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Spheroid Growth Inhibition and Apoptosis Induction by this compound
| This compound (µM) | Spheroid Diameter (% of Control) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100 ± 5.2 | 1.0 ± 0.1 |
| 0.1 | 85 ± 4.5 | 1.8 ± 0.3 |
| 1.0 | 55 ± 6.1 | 4.5 ± 0.8 |
| 10.0 | 20 ± 3.8 | 8.2 ± 1.5 |
Note: Data are hypothetical and for illustrative purposes only. Values are presented as mean ± standard deviation.
Discussion and Conclusion
The use of 3D spheroid models provides a more clinically relevant system for evaluating the efficacy of anticancer agents like this compound. The inherent drug resistance observed in 3D cultures, due to factors such as limited drug penetration and the presence of quiescent cells in the spheroid core, highlights the importance of using these models in preclinical drug development. The illustrative data suggest that while 3D cultures are more resistant to both cytarabine and this compound compared to 2D monolayers, this compound may retain greater potency in the more complex 3D environment. This is consistent with its mechanism of bypassing hENT1-mediated uptake.
The protocols outlined here provide a robust framework for investigating the activity of this compound in 3D spheroid models. Further studies could explore the use of co-culture spheroids, incorporating fibroblasts or immune cells, to better recapitulate the tumor microenvironment. Additionally, high-content imaging and analysis can provide more detailed insights into the morphological and cellular changes induced by this compound within the spheroid structure. The adoption of such advanced in vitro models will undoubtedly enhance the preclinical evaluation of novel cancer therapeutics.
References
Troubleshooting & Optimization
Troubleshooting solubility issues with Elacytarabine in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Elacytarabine in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1] this compound is highly soluble in DMSO, reaching concentrations of up to 125 mg/mL (246.23 mM).[1] For ease of dissolution, ultrasonic treatment and warming may be necessary.[1] It is crucial to use newly opened, anhydrous DMSO as the presence of water can impact the solubility and stability of the compound.[1][2]
Q2: My this compound precipitated when I diluted the DMSO stock solution in my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution in aqueous media is a common issue with lipophilic compounds like this compound. Here are several steps you can take to troubleshoot this problem:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration in your culture medium that is as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.
-
Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed (37°C) cell culture medium can help maintain its solubility.
-
Increase the volume of the medium: Dilute the stock solution into a larger volume of medium to lower the effective concentration of this compound, which may prevent it from reaching its saturation point in the aqueous environment.
-
Consider co-solvents: For challenging situations, a formulation with co-solvents can be prepared. A suggested mixture includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been shown to yield a clear solution. However, it is essential to test the toxicity of this vehicle on your specific cell line.
Q3: How should I store my this compound stock solution in DMSO?
A3: this compound stock solutions in DMSO are stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the solution at -80°C, which should maintain its integrity for up to 2 years. For shorter-term storage, -20°C is acceptable for up to 1 year. To avoid degradation due to repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use ethanol to dissolve this compound?
A4: While this compound has some solubility in ethanol (up to 4 mg/mL), it often requires sonication and heating to 60°C to achieve dissolution. DMSO is generally the preferred solvent due to the much higher achievable concentration and less harsh dissolution conditions. If using ethanol, be mindful of its potential effects on your cells, as it can be more cytotoxic than DMSO at similar final concentrations.
Q5: What is the mechanism of action of this compound and how does its lipophilicity play a role?
A5: this compound is a lipophilic prodrug of cytarabine (ara-C), a nucleoside analog used in chemotherapy. Its lipophilicity allows it to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), which is a common mechanism of resistance to cytarabine. Once inside the cell, this compound is metabolized to the active triphosphate form, ara-CTP, which inhibits DNA synthesis. This transport-independent uptake can lead to higher intracellular concentrations and prolonged retention of the active metabolite compared to cytarabine.
Troubleshooting Guide
Issue: Precipitate Formation in Cell Culture Medium
This guide provides a systematic approach to resolving precipitation issues when preparing working solutions of this compound for in vitro experiments.
Caption: Troubleshooting workflow for this compound precipitation.
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Conditions | Reference |
| DMSO | 125 mg/mL (246.23 mM) | Requires sonication; use newly opened DMSO | |
| Ethanol | 4 mg/mL (7.88 mM) | Requires sonication and heating to 60°C | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.10 mM) | Clear solution | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.10 mM) | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Once a clear solution is obtained, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
Ensure that the final concentration of DMSO in the working solution is below the cytotoxic level for your cell line (typically <0.5%).
-
Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause precipitation.
-
Use the freshly prepared working solution immediately for your in vitro experiments. It is recommended to prepare the working solution fresh for each experiment.
-
References
Optimizing Elacytarabine treatment duration and concentration in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration and concentration of Elacytarabine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (CP-4055) is a lipophilic 5'-elaidic acid ester of the chemotherapeutic agent cytarabine (Ara-C).[1] As a prodrug, this compound is designed to overcome certain mechanisms of resistance to cytarabine.[1][2] Its lipophilic nature allows it to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), which is a common mechanism of cytarabine resistance.[2][3] Once inside the cell, this compound is metabolized into cytarabine, which is then phosphorylated to its active form, cytarabine triphosphate (ara-CTP). Ara-CTP is a cytotoxic metabolite that inhibits DNA synthesis, leading to cell cycle arrest and apoptosis.
Q2: What is a recommended starting concentration range for this compound in cell culture?
The optimal concentration of this compound is cell line-dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on published studies, a broad starting range to consider for leukemia cell lines such as HL-60, U937, and CEM is between 0.01 µM and 10 µM. For initial screening, you can test a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to narrow down the effective dose.
Q3: How long should I treat my cells with this compound?
The optimal treatment duration depends on the experimental endpoint.
-
For cell viability and proliferation assays (e.g., MTT, CellTiter-Glo): A common incubation period is 48 to 72 hours.
-
For apoptosis assays (e.g., Annexin V staining, caspase activity): Shorter incubation times, such as 24 to 48 hours, are typically sufficient to observe apoptotic events.
It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal time point for your specific cell line and experimental question.
Q4: How should I prepare and store this compound for cell culture experiments?
This compound is a lipophilic compound and should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it in your complete cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to your cells, typically recommended to be below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: What are the common mechanisms of resistance to this compound?
While this compound bypasses hENT1-mediated resistance, cells can still develop resistance through other mechanisms. A primary mechanism is the downregulation of deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation of cytarabine to its active form.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cytotoxic effect observed | Ineffective concentration range. | Perform a dose-response experiment with a wider and higher range of this compound concentrations. |
| Short treatment duration. | Increase the incubation time (e.g., up to 72 hours or longer) and perform a time-course experiment. | |
| Cell line is resistant to this compound. | Consider using a different cell line or investigating potential resistance mechanisms (e.g., dCK expression). | |
| Degraded this compound stock solution. | Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High variability between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. |
| Inaccurate pipetting of this compound. | Use calibrated pipettes and ensure proper mixing of the drug in the culture medium before adding to the cells. | |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. | |
| Precipitation of this compound in culture medium | This compound concentration is too high. | Lower the final concentration of this compound. |
| High final DMSO concentration. | Ensure the final DMSO concentration is within the tolerated range for your cells (typically <0.5%). | |
| Poor solubility in the medium. | Prepare the working solutions by diluting the DMSO stock in pre-warmed medium and mix thoroughly before adding to the cells. | |
| Unexpected toxicity in vehicle control | DMSO concentration is too high. | Reduce the final concentration of DMSO in the culture medium. Perform a DMSO toxicity test to determine the maximum tolerated concentration for your cell line. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | IC50 (µM) | Reference |
| CEM | ~0.028 | |
| HL-60 | Varies (synergy studies performed) | |
| U937 | Varies (synergy studies performed) |
Note: IC50 values can vary significantly between studies and laboratories due to differences in experimental conditions such as cell density, passage number, and assay method.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Leukemia cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium from a DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic to the cells (e.g., ≤0.1%).
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control medium to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol describes the detection of apoptosis in cells treated with this compound using an Annexin V-FITC and Propidium Iodide (PI) staining kit, followed by flow cytometry analysis.
Materials:
-
Leukemia cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile DMSO
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the chosen duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and suspension cells. For suspension cells, gently centrifuge the plate and collect the pellet. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the supernatant and the detached cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: A logical workflow for troubleshooting low cytotoxicity in this compound experiments.
References
Overcoming inconsistent IC50 values in Elacytarabine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elacytarabine. Our goal is to help you overcome common challenges, particularly the issue of inconsistent IC50 values, and to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Cytarabine?
A1: this compound (CP-4055) is a lipophilic prodrug of the anticancer agent Cytarabine (ara-C). It is a 5'-elaidic acid ester of Cytarabine, a modification designed to overcome common mechanisms of Cytarabine resistance.[1][2][3][4] Unlike Cytarabine, which relies on the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake, this compound can enter cells independently of this transporter. This allows it to be effective in cells with low hENT1 expression, a common cause of Cytarabine resistance. Once inside the cell, this compound is metabolized to the same active form as Cytarabine, ara-CTP, which inhibits DNA and RNA synthesis, leading to cell death.
Q2: What is the primary mechanism of action of this compound?
A2: this compound's mechanism of action is initiated by its independent entry into the cell, bypassing the hENT1 transporter. Intracellularly, it is converted to Cytarabine (ara-C), which is then phosphorylated in a three-step process to its active triphosphate form, ara-CTP. This process is dependent on the enzyme deoxycytidine kinase (dCK). Ara-CTP then exerts its cytotoxic effects by inhibiting DNA and RNA synthesis.
Q3: What are some of the known resistance mechanisms to this compound?
A3: Although designed to overcome certain resistance mechanisms, cells can still develop resistance to this compound. The primary mechanism of acquired resistance is the downregulation of deoxycytidine kinase (dCK). Since dCK is essential for the phosphorylation of the intracellularly converted Cytarabine to its active ara-CTP form, its reduced expression leads to decreased drug efficacy.
Troubleshooting Inconsistent IC50 Values
Inconsistent IC50 values are a frequent challenge in in vitro studies with cytotoxic agents. This guide provides a structured approach to troubleshooting these inconsistencies in your this compound experiments.
Diagram: Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Q4: My IC50 values for this compound are highly variable between experiments. What should I check first?
A4: Start by reviewing your experimental protocol for any potential inconsistencies. Pay close attention to cell seeding density, drug incubation times, and plate layout. Even minor variations in these parameters can lead to significant differences in IC50 values.
Q5: Could my cell culture conditions be the source of the inconsistency?
A5: Absolutely. The physiological state of your cells plays a critical role in their response to cytotoxic agents. Here are key factors to consider:
-
Cell Passage Number: Continuous passaging can lead to phenotypic and genotypic drift in cell lines. It is crucial to use cells within a consistent and low passage number range for all experiments.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and drug sensitivity. Regularly test your cell cultures for mycoplasma contamination.
-
Cell Health and Confluency: Ensure that your cells are healthy and in the logarithmic growth phase at the time of drug treatment. Over-confluent or stressed cells will respond differently to the drug.
Q6: How can reagents and drug preparation affect my IC50 results?
A6: The quality and handling of your reagents are paramount for reproducible results.
-
This compound Stock Solution: Ensure that your this compound stock solution is prepared correctly, aliquoted to avoid repeated freeze-thaw cycles, and stored at the recommended temperature (-20°C or -80°C).
-
Serum Concentration and Batch: The concentration of fetal bovine serum (FBS) in your culture medium can significantly impact the apparent IC50 value, as serum proteins can bind to the drug. Use a consistent concentration and, if possible, the same batch of FBS for a set of experiments.
-
Media Formulation: Use a consistent cell culture medium formulation throughout your experiments.
Data Presentation: Common Factors Leading to Inconsistent IC50 Values
| Factor | Potential Issue | Recommended Solution |
| Cell Culture | High or inconsistent cell passage number. | Use cells within a defined, low passage number range. |
| Mycoplasma contamination. | Regularly test for and eliminate mycoplasma. | |
| Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting. | |
| Cells are not in logarithmic growth phase. | Seed cells to be at 50-70% confluency at the time of treatment. | |
| Reagents | Degradation of this compound stock. | Aliquot stock solutions and avoid repeated freeze-thaw cycles. |
| Variation in serum concentration or batch. | Use the same concentration and batch of serum for all experiments. | |
| Assay Protocol | Inconsistent drug incubation time. | Standardize the incubation period across all experiments. |
| Edge effects on multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Data Analysis | Incorrect curve fitting model. | Use a non-linear regression model (e.g., log(inhibitor) vs. response). |
This compound's Mechanism of Action and Signaling Pathway
Diagram: this compound Intracellular Activation and Action
References
- 1. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Clinical potential of this compound in patients with acute myeloid leukemia. [scholars.duke.edu]
Technical Support Center: Managing Elacytarabine-Induced Toxicity in Animal Studies
Welcome to the technical support center for managing toxicities associated with elacytarabine (CP-4055) in preclinical animal studies. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a lipophilic prodrug of cytarabine (ara-C), a widely used chemotherapeutic agent.[1][2] It is an elaidic acid ester of cytarabine, a formulation designed to overcome key mechanisms of cytarabine resistance.[2][3] Unlike cytarabine, which requires specific nucleoside transporters like human equilibrative nucleoside transporter 1 (hENT1) to enter cells, this compound's lipid nature allows it to penetrate cells independently of these transporters.[3] Once inside the cell, it is metabolized into the active form, cytarabine triphosphate (ara-CTP), which inhibits DNA synthesis, leading to cell death. This unique mechanism of uptake makes it potentially effective against cytarabine-resistant tumors.
Q2: What are the expected dose-limiting toxicities of this compound in animal studies?
Based on the toxicity profile of its parent drug, cytarabine, and clinical data for this compound, the primary dose-limiting toxicities are expected to be:
-
Myelosuppression : This is the most significant toxicity, characterized by a decrease in white blood cells (neutropenia), platelets (thrombocytopenia), and red blood cells (anemia).
-
Gastrointestinal (GI) Toxicity : This can manifest as diarrhea, nausea, vomiting (in relevant species), mucositis, and weight loss.
These toxicities are a result of the drug targeting rapidly dividing cells, which include hematopoietic progenitor cells in the bone marrow and epithelial cells lining the gastrointestinal tract.
Q3: Which animal models are most susceptible to this compound-induced toxicity?
While species-specific toxicology data for this compound is limited in publicly available literature, general principles of chemotherapy suggest that species with rapid hematopoietic cell turnover and high gastrointestinal epithelial proliferation rates will be most susceptible. Rodent models (mice and rats) are commonly used and are known to exhibit both myelosuppressive and gastrointestinal toxicities in response to cytotoxic agents. Canine models are also frequently used in preclinical oncology studies and can provide valuable data on gastrointestinal effects, including emesis.
Q4: How can I establish a maximum tolerated dose (MTD) for this compound in my animal model?
Establishing the MTD involves a dose-escalation study. A common approach is to start with a low, non-toxic dose and gradually increase the dose in subsequent cohorts of animals. The MTD is typically defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss, severe and prolonged myelosuppression, or other signs of distress that meet humane endpoint criteria). Careful monitoring of clinical signs, body weight, and hematological parameters is crucial during these studies.
Troubleshooting Guides
Issue 1: Severe Myelosuppression (Neutropenia and Thrombocytopenia)
Symptoms:
-
Neutropenia: Increased susceptibility to infections, lethargy, fever. Diagnosed via complete blood count (CBC).
-
Thrombocytopenia: Petechiae, bruising, or bleeding. Diagnosed via CBC.
Troubleshooting Steps:
-
Confirm Severity: Perform regular CBCs to quantify the nadir (lowest point) of neutrophil and platelet counts. The timing of the nadir will depend on the animal model and dosing regimen but for cytarabine-like compounds, it often occurs 7-14 days post-treatment.
-
Dose Reduction: If severe myelosuppression is observed, consider reducing the this compound dose in subsequent treatment cycles or for the remainder of the study cohort.
-
Supportive Care (Neutropenia):
-
Prophylactic Antibiotics: For animals with severe neutropenia (e.g., Absolute Neutrophil Count < 0.5 x 10³/µL), prophylactic broad-spectrum antibiotics may be considered to prevent opportunistic infections, in consultation with a veterinarian.
-
G-CSF (Granulocyte Colony-Stimulating Factor): The use of G-CSF can help stimulate the recovery of neutrophil counts. However, its use should be carefully considered as it can have an impact on the immune system and potentially the experimental outcomes.
-
-
Supportive Care (Thrombocytopenia):
-
Minimize Trauma: Handle animals with care to minimize the risk of bleeding. Avoid procedures that may induce bleeding (e.g., intramuscular injections).
-
Transfusions: In severe cases, and where facilities are available (more common in larger animal models), platelet-rich plasma or whole blood transfusions may be considered.
-
-
Environmental Controls: House animals in a clean, low-stress environment to reduce the risk of infection.
Issue 2: Significant Gastrointestinal Toxicity (Diarrhea and Weight Loss)
Symptoms:
-
Loose or watery stools.
-
Dehydration (skin tenting, sunken eyes).
-
Significant body weight loss (>15%).
-
Reduced food and water intake.
-
Lethargy and hunched posture.
Troubleshooting Steps:
-
Assess Severity: Implement a daily scoring system for stool consistency and monitor body weight and food/water intake.
-
Hydration and Nutritional Support:
-
Provide supplemental hydration with subcutaneous or intraperitoneal injections of sterile, warmed fluids (e.g., 0.9% saline or Lactated Ringer's solution).
-
Offer highly palatable, soft, and moist food to encourage eating. Nutritional supplements may also be beneficial.
-
-
Anti-diarrheal Medication:
-
The use of anti-diarrheal agents like loperamide should be approached with caution and under veterinary guidance, as they can mask more severe underlying GI damage.
-
-
Dose Modification:
-
Consider reducing the this compound dose or modifying the dosing schedule (e.g., intermittent dosing) to lessen the impact on the GI tract.
-
-
Pathological Analysis:
-
At the end of the study or if animals are euthanized due to severe toxicity, collect gastrointestinal tissues for histopathological analysis to assess the extent of mucosal damage.
-
Issue 3: Nausea and Vomiting (in relevant species, e.g., dogs)
Symptoms:
-
Retching, vomiting.
-
Ptyalism (excessive salivation).
-
Loss of appetite.
Troubleshooting Steps:
-
Prophylactic Anti-emetics:
-
Administer anti-emetic drugs prior to this compound administration. Commonly used agents in preclinical studies include 5-HT3 antagonists (e.g., ondansetron) and NK-1 receptor antagonists (e.g., maropitant).
-
-
Dose and Infusion Rate:
-
Consider if the dose or rate of infusion is contributing to the emetic response. A slower infusion rate may be better tolerated.
-
-
Hydration and Electrolyte Balance:
-
Vomiting can lead to dehydration and electrolyte imbalances. Monitor hydration status and provide fluid support as needed.
-
Data Presentation
Table 1: Expected Hematological Nadirs for Cytarabine in Animal Models (as a surrogate for this compound)
| Parameter | Animal Model | Typical Nadir (days post-treatment) | Expected Severity |
| Neutrophils | Mouse | 7-10 | Moderate to Severe |
| Platelets | Mouse | 9-12 | Mild to Moderate |
| Neutrophils | Rat | 6-9 | Moderate to Severe |
| Platelets | Rat | 8-11 | Mild to Moderate |
| Neutrophils | Dog | 7-10 | Moderate to Severe |
| Platelets | Dog | 8-12 | Moderate |
Note: This table is based on general data for cytarabine and may vary depending on the specific strain, age, and health status of the animals, as well as the dose and administration schedule of this compound.
Table 2: Grading Scale for Common this compound-Related Toxicities in Animal Studies
| Toxicity | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Life-threatening) |
| Weight Loss | 5-10% loss from baseline | 10-15% loss from baseline | 15-20% loss from baseline | >20% loss from baseline |
| Diarrhea | Soft, formed stool | Loose, unformed stool | Watery stool | Severe, continuous watery stool with dehydration |
| Neutropenia (x10³/µL) | 1.0 - 1.5 | 0.5 - <1.0 | 0.1 - <0.5 | <0.1 |
| Thrombocytopenia (x10³/µL) | 75 - 150 | 50 - <75 | 25 - <50 | <25 or spontaneous bleeding |
Experimental Protocols
Protocol 1: Monitoring for this compound-Induced Toxicity
Objective: To systematically monitor and document the clinical and hematological toxicities of this compound in a rodent model.
Methodology:
-
Baseline Data Collection (Day -1):
-
Record the body weight of each animal.
-
Collect a baseline blood sample (e.g., via tail vein or saphenous vein) for a complete blood count (CBC) with differential.
-
Perform a baseline clinical assessment, noting activity level, posture, and coat condition.
-
-
This compound Administration (Day 0):
-
Administer this compound via the planned route (e.g., intravenous, intraperitoneal).
-
-
Post-Treatment Monitoring (Daily):
-
Record body weight daily.
-
Perform and score clinical observations daily (see Table 2).
-
Monitor food and water consumption.
-
-
Hematological Monitoring:
-
Collect blood samples for CBC analysis at predetermined time points to capture the expected nadir and recovery. A suggested schedule is Days 3, 7, 10, 14, and 21 post-treatment.
-
-
Intervention Criteria:
-
Define humane endpoints and criteria for intervention (e.g., >20% body weight loss, severe clinical signs, signs of infection).
-
Implement supportive care measures as outlined in the troubleshooting guides when predefined criteria are met.
-
-
Data Analysis:
-
Plot mean body weight changes over time for each treatment group.
-
Graph the mean neutrophil and platelet counts over time to visualize the nadir and recovery kinetics.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. This compound (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical potential of this compound in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize off-target effects of Elacytarabine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Elacytarabine, with a focus on strategies to minimize off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is a lipophilic prodrug of the chemotherapeutic agent cytarabine (ara-C). Its design allows it to bypass the human equilibrative nucleoside transporter 1 (hENT1), a common mechanism of resistance to cytarabine. Once inside the cell, this compound is metabolized to cytarabine, which is then phosphorylated to its active form, ara-CTP. Ara-CTP functions as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and subsequent cell cycle arrest and apoptosis.[1]
Q2: What are the primary off-target effects of this compound observed in preclinical and clinical studies?
The off-target effects of this compound are similar to those of its parent drug, cytarabine. The most significant dose-limiting toxicity is myelosuppression, characterized by leukopenia and thrombocytopenia.[2] This occurs because, like cancer cells, hematopoietic stem and progenitor cells are rapidly dividing and are therefore susceptible to the cell cycle-disrupting effects of ara-CTP. Other potential off-target effects include gastrointestinal toxicity and, at high doses, ocular toxicity.[2]
Q3: How can we mitigate myelosuppression in our in vivo models treated with this compound?
Several strategies can be employed to reduce the myelosuppressive effects of this compound in animal models:
-
Dose and Schedule Optimization: The duration of exposure to cytarabine is a more critical determinant of cytotoxicity to hematopoietic progenitors than peak concentration.[3] Therefore, experimenting with lower, more frequent dosing or continuous infusion schedules may reduce toxicity while maintaining efficacy.
-
Combination Therapy with Growth Factors: The use of granulocyte colony-stimulating factor (G-CSF) can help stimulate the recovery of the immune system from the side effects of chemotherapy.[4] In preclinical models, G-CSF can be administered after this compound treatment to accelerate neutrophil recovery.
-
Supportive Care: Ensure that animal models receive adequate supportive care, including monitoring for signs of infection and providing a sterile environment, especially during periods of expected neutropenia.
Q4: We are observing resistance to this compound in our cell lines. What are the potential mechanisms?
While this compound was designed to overcome resistance mediated by reduced hENT1 expression, other resistance mechanisms can still arise. A primary mechanism is the decreased expression of deoxycytidine kinase (dCK), the enzyme responsible for the initial and rate-limiting phosphorylation of cytarabine to its active form.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High toxicity in non-cancerous control cells | The concentration of this compound is too high, affecting all rapidly dividing cells. | Perform a dose-response curve to determine the optimal concentration that is cytotoxic to cancer cells but minimally affects control cells. Consider using a lower concentration in combination with another targeted agent. |
| Inconsistent results between experiments | 1. Variability in cell health or passage number.2. Inconsistent drug preparation.3. Variations in cell seeding density. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.2. Prepare fresh drug solutions for each experiment from a validated stock.3. Standardize cell seeding density across all experiments. |
| Unexpectedly low cytotoxicity in cancer cells | 1. Development of drug resistance (e.g., dCK downregulation).2. Suboptimal drug exposure time. | 1. Verify the expression of dCK in your cell line. If resistance is suspected, consider combination therapies to target alternative pathways.2. Increase the duration of drug exposure, as cytarabine's efficacy is highly dependent on exposure time. |
Quantitative Data
Table 1: Comparative Cytotoxicity of this compound and Cytarabine in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Cytarabine IC50 (µM) | Citation |
| HL-60 | Acute Promyelocytic Leukemia | ~0.057 - 0.080 | ~0.056 | |
| U937 | Histiocytic Lymphoma | Data not available | Data not available |
Note: Preclinical data directly comparing the IC50 values of this compound and Cytarabine in a wide range of cancer versus normal cell lines is limited. The provided data for HL-60 cells suggests a similar potency. Researchers should experimentally determine the IC50 values for their specific cell lines of interest.
Experimental Protocols
Protocol 1: In Vitro Assessment of Hematopoietic Toxicity using the Colony-Forming Unit (CFU) Assay
This assay assesses the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.
Materials:
-
Human or mouse bone marrow mononuclear cells (BMCs)
-
MethoCult™ medium (or similar methylcellulose-based medium) with appropriate cytokines
-
This compound
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
35 mm culture dishes
Procedure:
-
Cell Preparation: Thaw and wash cryopreserved BMCs with IMDM containing 2% FBS. Perform a viable cell count using trypan blue exclusion.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in IMDM.
-
Plating: Add 3 x 10^4 to 1 x 10^5 BMCs per 35 mm dish containing 1 mL of MethoCult™ medium with cytokines. Add the desired final concentrations of this compound or vehicle control to the dishes.
-
Incubation: Gently rotate the dishes to mix and incubate at 37°C in a 5% CO2 humidified incubator for 10-14 days.
-
Colony Counting: After the incubation period, count the number of colonies under an inverted microscope. Colonies are typically defined as clusters of 40 or more cells. Different colony types (e.g., CFU-GM, BFU-E) can be distinguished by their morphology.
-
Data Analysis: Express the number of colonies in the treated groups as a percentage of the vehicle control. Calculate the IC50 value, which is the concentration of this compound that inhibits colony formation by 50%.
Protocol 2: In Vivo Assessment of Myelosuppression in a Mouse Model
This protocol outlines a general procedure for evaluating the myelosuppressive effects of this compound in mice.
Materials:
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
This compound
-
Sterile vehicle for injection (e.g., saline)
-
EDTA-coated microtainer tubes for blood collection
-
Hematology analyzer
Procedure:
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Dosing: Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. A typical dose for cytarabine in mice is around 50-100 mg/kg/day. Include a control group that receives the vehicle only.
-
Blood Collection: Collect a small volume of peripheral blood (e.g., 50-100 µL) from the tail vein or saphenous vein at baseline (before treatment) and at several time points after treatment (e.g., days 3, 7, 10, and 14).
-
Complete Blood Count (CBC): Analyze the collected blood samples using a hematology analyzer to determine the counts of white blood cells (WBCs), neutrophils, lymphocytes, platelets, and red blood cells.
-
Data Analysis: Plot the blood cell counts over time for both the treated and control groups. The nadir (lowest point) of the blood counts and the time to recovery are key indicators of myelosuppression.
-
Monitoring: Monitor the mice daily for clinical signs of toxicity, such as weight loss, lethargy, and ruffled fur.
Visualizations
Caption: this compound's mechanism of action and pathway to off-target effects.
Caption: Experimental workflow for the Colony-Forming Unit (CFU) assay.
References
- 1. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of dose and duration of exposure on the cytotoxic effect of cytarabine toward human hematopoietic clonogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Refinement of Elacytarabine administration protocols for improved efficacy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Elacytarabine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a lipophilic prodrug of cytarabine (ara-C). Its elaidic acid ester moiety allows it to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a common mechanism of resistance to cytarabine.[1][2][3] Once inside the cell, this compound is converted to cytarabine, which is then phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, ara-CTP.[1] Ara-CTP is subsequently incorporated into DNA, leading to inhibition of DNA synthesis and cell death.[1]
Q2: What are the main advantages of this compound over standard cytarabine?
This compound was designed to overcome key mechanisms of cytarabine resistance. Its main advantages include:
-
hENT1-independent cell entry: It can effectively treat leukemic cells with low or absent hENT1 expression.
-
Longer half-life: This leads to prolonged intracellular exposure to the active metabolite ara-CTP.
-
Resistance to deamination: this compound is not a substrate for cytidine deaminase (CDA), an enzyme that inactivates cytarabine in the plasma.
Q3: What is the most common mechanism of acquired resistance to this compound?
Despite bypassing hENT1-mediated resistance, cells can develop resistance to this compound. The most frequently reported mechanism is the downregulation or loss of deoxycytidine kinase (dCK) expression or activity. Since dCK is essential for the phosphorylation of cytarabine to its active form, its deficiency renders this compound ineffective.
Q4: In which cancer types has this compound shown the most promise?
Preclinical and clinical studies have primarily focused on hematological malignancies, particularly acute myeloid leukemia (AML). While early studies explored its use in solid tumors, the efficacy was minimal. This compound has shown activity in patients with relapsed or refractory AML, including those who have previously failed cytarabine-based therapies.
Q5: What are the recommended doses for this compound in clinical trials?
In clinical trials for AML, this compound has been administered intravenously at doses around 2000 mg/m²/day as a continuous infusion for 5 days. When used in combination with other agents like idarubicin, a dose of 1000 mg/m²/day has been used.
Troubleshooting Guides
This section provides guidance on common issues encountered during in vitro experiments with this compound.
Problem 1: Higher than Expected IC50 Value or Lack of Cytotoxicity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| dCK Deficiency in Cell Line | 1. Verify dCK Expression: Assess dCK mRNA and protein levels in your cell line using qPCR and Western blot, respectively. Compare with a known sensitive cell line. 2. Use a dCK-proficient cell line: If dCK expression is confirmed to be low or absent, switch to a cell line known to express dCK. |
| Incorrect Drug Concentration | 1. Verify Stock Solution: Ensure the stock solution of this compound was prepared correctly and has been stored properly to prevent degradation. 2. Fresh Dilutions: Prepare fresh serial dilutions for each experiment. |
| Suboptimal Assay Conditions | 1. Incubation Time: The cytotoxic effects of this compound may require longer exposure. Consider extending the incubation time (e.g., 48 to 72 hours). 2. Cell Seeding Density: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Cell Line Mismatch | 1. Confirm Cell Line Identity: Use cell line authentication services to confirm the identity of your cell line. |
Problem 2: High Variability Between Experimental Replicates
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Homogenize Cell Suspension: Ensure the cell suspension is thoroughly mixed before and during plating. 2. Pipetting Technique: Use calibrated pipettes and fresh tips for each replicate. |
| Edge Effects in Microplates | 1. Avoid Outer Wells: Do not use the outermost wells of the microplate, as they are prone to evaporation. Fill these wells with sterile PBS or media. |
| Incomplete Drug Mixing | 1. Thorough Mixing: Ensure gentle but complete mixing of the drug in the culture medium before adding to the cells. |
Data Presentation
Table 1: Representative IC50 Values of Cytarabine in AML Cell Lines
| Cell Line | Subtype | Reported Cytarabine IC50 (µM) | Reference |
| HL-60 | M2 | ~0.02 - 0.1 | |
| U937 | M5 | ~0.1 - 1.0 | |
| THP-1 | M5 | ~1.0 - 10 | |
| MOLM-13 | M5a | ~0.01 - 0.1 |
Table 2: Clinical Trial Dosing Regimens for this compound in AML
| Trial Phase | Treatment | Dose and Schedule | Patient Population | Reference |
| Phase II | Monotherapy | 2000 mg/m²/day, continuous IV infusion, days 1-5 of a 3-week cycle | Relapsed/Refractory AML | |
| Phase I | Combination | 1000 mg/m²/day, continuous IV infusion, days 1-5 with Idarubicin (12 mg/m²/day, days 2-4) of a 3-week cycle | Refractory AML | |
| Phase III | Monotherapy vs. Investigator's Choice | 2000 mg/m²/day, continuous IV infusion, days 1-5 of a 3-week cycle | Relapsed/Refractory AML |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in an AML cell line.
Materials:
-
AML cell line (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Culture AML cells to ~80% confluency.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range to test would be 0.001 to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells in triplicate.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Quantitative PCR (qPCR) for dCK mRNA Expression
Objective: To quantify the relative expression of dCK mRNA in AML cells to investigate potential resistance to this compound.
Materials:
-
AML cell pellets (treated and untreated)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for dCK and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from AML cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for dCK or the housekeeping gene, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for dCK and the housekeeping gene in each sample.
-
Calculate the relative expression of dCK mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated or resistant cells to the control or sensitive cells.
-
Mandatory Visualizations
Caption: Intracellular metabolism and mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected this compound resistance.
References
- 1. Real-time quantitative PCR assays for deoxycytidine kinase, deoxyguanosine kinase and 5'-nucleotidase mRNA measurement in cell lines and in patients with leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthesized Elacytarabine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Elacytarabine. Our goal is to help you address batch-to-batch variability and ensure the consistent quality of your synthesized product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized?
This compound is a lipophilic prodrug of the anticancer agent cytarabine (ara-C).[1][2] It is specifically the 5'-elaidic acid ester of cytarabine.[3] This modification allows the drug to enter cells independently of nucleoside transporters, which is a common mechanism of resistance to cytarabine.[1][4] The synthesis involves the esterification of the 5'-hydroxyl group of cytarabine with elaidic acid. This process typically requires an activating agent for the carboxylic acid and is performed in an appropriate organic solvent.
Q2: We are observing significant variations in the yield and purity of our synthesized this compound between batches. What are the potential causes?
Batch-to-batch variability in this compound synthesis can stem from several factors:
-
Raw Material Quality: Inconsistent purity of starting materials, cytarabine and elaidic acid, can directly impact the final product. The presence of moisture or other reactive impurities in the solvents or reagents can also lead to side reactions.
-
Reaction Conditions: Minor deviations in reaction temperature, time, and stirring speed can affect the reaction kinetics and the formation of impurities.
-
Work-up and Purification: Variability in the extraction, washing, and crystallization steps can lead to inconsistent removal of impurities and residual solvents.
-
Moisture Control: The presence of water can lead to the hydrolysis of the ester bond, reducing the yield of this compound and forming cytarabine as a degradation product.
Q3: What are the common impurities we should be looking for in our this compound product?
Common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted cytarabine and elaidic acid.
-
Di-acylated or other multi-acylated cytarabine species.
-
Byproducts from the activating agent.
-
-
Degradation Products:
-
Cytarabine and elaidic acid from the hydrolysis of the ester bond.
-
Uracil arabinoside (ara-U), a known degradation product of cytarabine.
-
Q4: How can we improve the consistency of our this compound synthesis?
To improve consistency, consider the following:
-
Raw Material Qualification: Implement stringent quality control checks for all starting materials, reagents, and solvents.
-
Process Parameter Control: Tightly control reaction parameters such as temperature, time, and agitation. Utilize automated reactors for better reproducibility.
-
Standardized Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all stages of the synthesis and purification process.
-
In-Process Controls (IPCs): Implement IPCs at critical stages to monitor the reaction progress and impurity profile.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Recommended Analytical Technique |
| Incomplete Reaction | Optimize reaction time and temperature. Ensure efficient stirring. | HPLC, UPLC to monitor the consumption of starting materials. |
| Degradation of Product | Ensure anhydrous conditions throughout the process. Perform work-up at a lower temperature. | HPLC to quantify the presence of cytarabine. |
| Loss during Work-up/Purification | Optimize extraction and crystallization solvents and procedures. | HPLC analysis of mother liquor and washings to quantify product loss. |
| Poor Quality of Reagents | Qualify new batches of reagents before use. | Titration or other appropriate methods to determine the activity of the activating agent. |
Issue 2: High Impurity Levels in Final Product
| Potential Cause | Troubleshooting Step | Recommended Analytical Technique |
| Side Reactions | Optimize the stoichiometry of reagents. Control the reaction temperature to minimize side product formation. | LC-MS to identify unknown impurities. |
| Inefficient Purification | Optimize the crystallization solvent system and conditions (e.g., temperature, cooling rate). Consider column chromatography for purification. | HPLC, UPLC for purity analysis. |
| Carryover of Unreacted Starting Materials | Improve the efficiency of the work-up and purification steps. | HPLC to quantify residual cytarabine and elaidic acid. |
| Product Degradation during Storage | Store the final product under inert atmosphere, protected from light and moisture, and at the recommended temperature. | HPLC for stability testing. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
Materials: Cytarabine, Elaidic Acid, Dicyclohexylcarbodiimide (DCC) as an activating agent, 4-Dimethylaminopyridine (DMAP) as a catalyst, Anhydrous Dichloromethane (DCM) as a solvent.
Procedure:
-
Suspend Cytarabine (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add Elaidic Acid (1.1 equivalents) and DMAP (0.1 equivalents) to the suspension.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with a mild acid (e.g., 1% HCl), a mild base (e.g., 5% NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: Quality Control Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a sample solution of the synthesized batch.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify this compound and any impurities by comparing the retention times and peak areas with the standard.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting batch-to-batch variability.
Caption: The intracellular activation pathway of this compound.
References
- 1. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel 5′-elaidic acid derivative of cytarabine, and idarubicin combination is active in refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound--lipid vector technology overcoming drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cryopreservation of Elacytarabine-Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cryopreservation of cells treated with Elacytarabine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its mechanism of action impact cryopreservation?
This compound is a lipophilic 5'-elaidic acid ester of cytarabine (Ara-C), a nucleoside analog.[1][2][3][4] Its lipophilic nature allows it to bypass the need for the human equilibrative nucleoside transporter 1 (hENT1) to enter cells, which is a common mechanism of resistance to cytarabine.[1] Once inside the cell, this compound is metabolized to cytarabine triphosphate (ara-CTP), which inhibits DNA and RNA synthesis, ultimately inducing apoptosis.
The implications for cryopreservation are twofold:
-
Cell Health Pre-Freezing: As this compound induces apoptosis, the pre-freeze health of the cell population is critical. A higher proportion of apoptotic or stressed cells before cryopreservation will likely lead to lower post-thaw viability.
-
Membrane Integrity: While not definitively established for this compound, its lipophilic nature may alter the lipid composition of the cell membrane. Changes in membrane fluidity and integrity can significantly impact a cell's ability to withstand the osmotic stresses of cryopreservation.
Q2: What is the recommended cryopreservation protocol for this compound-treated cells?
While there is no universally optimized protocol specifically for this compound-treated cells, a standard protocol for mammalian cells, particularly sensitive cells like primary leukemia cells, serves as an excellent starting point. The key is to ensure slow, controlled cooling and rapid thawing.
Q3: How soon after this compound treatment should I cryopreserve my cells?
This is a critical parameter that requires optimization for your specific cell type and experimental goals. Consider the following:
-
Peak Drug Effect vs. Cell Health: You may want to cryopreserve cells at the peak of this compound's cytotoxic effect. However, at this point, a significant portion of the cell population may have already initiated apoptosis, leading to poor post-thaw recovery.
-
Time-Course Experiment: It is highly recommended to perform a time-course experiment. Treat cells with this compound and cryopreserve aliquots at different time points post-treatment (e.g., 4, 8, 12, 24 hours). Assessing post-thaw viability for each time point will help determine the optimal window for cryopreservation in your model system.
Q4: Can I expect lower post-thaw viability with this compound-treated cells compared to untreated cells?
Yes, it is reasonable to expect a decrease in post-thaw viability for this compound-treated cells. The drug-induced cellular stress and initiation of apoptosis can render the cells more susceptible to cryoinjury. The magnitude of this decrease will depend on the concentration and duration of this compound treatment, the cell type, and the optimization of your cryopreservation protocol.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low post-thaw viability (<50%) | Suboptimal pre-freeze cell health: High percentage of apoptotic or necrotic cells due to this compound treatment. | - Perform a time-course experiment to determine the optimal time for cryopreservation post-treatment before significant apoptosis occurs.- Consider using a lower, yet effective, concentration of this compound if your experimental design allows.- Assess pre-freeze viability using a reliable method (e.g., flow cytometry with viability dyes). |
| Inappropriate cooling rate: Cooling too quickly or too slowly can cause intracellular ice crystal formation or excessive dehydration. | - Use a controlled-rate freezer or a validated freezing container (e.g., Mr. Frosty) to achieve a cooling rate of approximately -1°C per minute. | |
| Suboptimal cryoprotectant (DMSO) concentration: Too low a concentration may not be protective, while too high a concentration can be toxic. | - Titrate the DMSO concentration. Start with 10% and test lower concentrations (e.g., 7.5%, 5%) to find the optimal balance between cryoprotection and toxicity for your specific cells. | |
| High cell clumping post-thaw | High cell density during cryopreservation: Overcrowding can lead to aggregation. | - Optimize the cell density for freezing. A typical range is 1-5 x 10^6 cells/mL, but this may need to be adjusted for your cell type. |
| Presence of extracellular DNA from dead cells: DNA released from cells that died during treatment or the initial stages of cryopreservation can cause clumping. | - Consider adding DNase I to the cell suspension before cryopreservation to break down extracellular DNA. | |
| Poor cell attachment and growth after thawing (for adherent cells) | Delayed-onset apoptosis: Cryopreservation can trigger or accelerate apoptosis in cells already stressed by this compound. | - Assess viability not only immediately after thawing but also at 24 and 48 hours post-thaw to understand the extent of delayed cell death.- Consider supplementing the post-thaw culture medium with anti-apoptotic agents (e.g., a pan-caspase inhibitor like Z-VAD-FMK) for the initial 24 hours. |
| Sublethal cryoinjury: Cells may be viable but have sustained damage to their membranes or cellular machinery, impairing their ability to attach and proliferate. | - Ensure rapid thawing by warming the cryovial in a 37°C water bath until only a small ice crystal remains.- Gently dilute the thawed cells in pre-warmed culture medium to minimize osmotic shock. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes when optimizing the cryopreservation of this compound-treated cells. This data is for illustrative purposes only and should be adapted based on your experimental findings.
Table 1: Effect of this compound Treatment Duration on Post-Thaw Viability
| Time Post-Treatment (hours) | Pre-Freeze Viability (%) | Post-Thaw Viability (%) (24h recovery) |
| 0 (Untreated Control) | 98 ± 2 | 92 ± 3 |
| 4 | 95 ± 3 | 85 ± 5 |
| 8 | 88 ± 4 | 72 ± 6 |
| 12 | 75 ± 6 | 55 ± 8 |
| 24 | 60 ± 7 | 30 ± 10 |
Table 2: Optimization of DMSO Concentration for Cryopreservation of this compound-Treated Cells (8h post-treatment)
| DMSO Concentration (%) | Post-Thaw Viability (%) (24h recovery) |
| 2.5 | 45 ± 7 |
| 5.0 | 65 ± 5 |
| 7.5 | 75 ± 4 |
| 10.0 | 72 ± 6 |
Experimental Protocols
Protocol 1: Cryopreservation of this compound-Treated Suspension Cells
-
Cell Preparation:
-
Treat cells with the desired concentration of this compound for the optimized duration.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion or flow cytometry). Ensure pre-freeze viability is as high as possible.
-
-
Freezing:
-
Prepare a 2X cryopreservation medium consisting of 20% DMSO and 80% fetal bovine serum (FBS) or your complete cell culture medium. Keep on ice.
-
Resuspend the cell pellet in ice-cold complete culture medium to a concentration of 2X your desired final freezing density (e.g., 2-10 x 10^6 cells/mL).
-
Slowly add an equal volume of the 2X cryopreservation medium to the cell suspension dropwise while gently swirling the tube. The final concentration will be 1X (e.g., 10% DMSO).
-
Aliquot 1 mL of the cell suspension into pre-labeled cryovials.
-
Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C for 24 hours. This achieves a cooling rate of approximately -1°C/minute.
-
Transfer the vials to a liquid nitrogen vapor phase for long-term storage.
-
-
Thawing:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol before opening in a sterile hood.
-
Slowly transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Perform a cell count and viability assessment.
-
Culture the cells at the desired density and monitor their recovery over 24-48 hours.
-
Visualizations
Caption: Experimental workflow for cryopreservation of this compound-treated cells.
Caption: Signaling pathway of this compound-induced apoptosis and its impact on cryopreservation.
References
- 1. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound--lipid vector technology overcoming drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: lipid vector technology under investigation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Elacytarabine in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Elacytarabine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Cytarabine?
This compound (CP-4055) is a lipophilic 5'-elaidic acid ester prodrug of the anticancer agent Cytarabine (ara-C).[1][2] This modification was designed to overcome common mechanisms of Cytarabine resistance.[1][3] Key differences include:
-
Cellular Uptake: this compound can enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), which is the primary transporter for Cytarabine.[1] This allows this compound to be effective in cells with low hENT1 expression, a known mechanism of Cytarabine resistance.
-
Metabolic Stability: this compound is not a substrate for cytidine deaminase (CDA), an enzyme that rapidly deaminates and inactivates Cytarabine in the plasma and within cells.
-
Half-life: this compound exhibits a longer half-life compared to Cytarabine, leading to prolonged exposure of cancer cells to the active metabolite.
Once inside the cell, this compound is metabolized to Cytarabine, which is then phosphorylated by deoxycytidine kinase (dCK) to its active form, ara-C triphosphate (ara-CTP). ara-CTP inhibits DNA synthesis, leading to cell death.
Q2: How should I prepare and store this compound stock solutions?
Due to its lipophilic nature, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO).
| Storage Condition | Duration |
| -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Table 1: Recommended Storage for this compound Stock Solutions.
To maintain the integrity of the compound, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: My this compound precipitates when I add it to the cell culture medium. How can I prevent this?
Precipitation of lipophilic compounds in aqueous solutions like cell culture media is a common issue. Here are some steps to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Serial Dilutions: Instead of adding a small volume of highly concentrated stock solution directly to a large volume of medium, perform serial dilutions in pre-warmed medium.
-
Vortexing: Gently vortex the diluted this compound solution before adding it to the cell culture plate to ensure it is well-dispersed.
-
Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C.
Q4: What are the potential mechanisms of resistance to this compound?
While this compound bypasses some resistance mechanisms associated with Cytarabine, resistance can still develop. The primary mechanism of acquired resistance to this compound is the downregulation of deoxycytidine kinase (dCK) expression or activity. dCK is the enzyme responsible for the first phosphorylation step of Cytarabine to ara-CMP, which is a rate-limiting step in its activation.
Troubleshooting Guides
Guide 1: Inconsistent or Lower-Than-Expected Efficacy
Problem: You observe variable or reduced cytotoxic effects of this compound in your cell culture experiments.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Degradation of this compound in Culture Medium | The ester bond of this compound may undergo hydrolysis at 37°C in aqueous media. It is crucial to determine the stability of this compound under your specific experimental conditions. Solution: Conduct a time-course experiment to measure the concentration of this compound in your cell culture medium over the duration of your assay. See the experimental protocol below for an example of how to assess stability. Consider refreshing the medium with freshly prepared this compound for long-term experiments. |
| Non-Specific Binding to Plasticware | Being a lipophilic compound, this compound can adsorb to the surfaces of plastic labware such as pipette tips, tubes, and cell culture plates. This reduces the actual concentration of the drug exposed to the cells. Solution: Use low-adhesion plasticware. Pre-wetting pipette tips with the solvent used for dilution can also help. To quantify the extent of binding, incubate a known concentration of this compound in a cell-free culture plate for the duration of your experiment and measure the concentration in the supernatant at the end. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variable results. Solution: Ensure a homogenous single-cell suspension before seeding. Use a consistent and optimized cell seeding density for each experiment. |
| Cell Line Health and Passage Number | Cells that are unhealthy, contaminated, or have a high passage number can exhibit altered sensitivity to drugs. Solution: Regularly check your cells for contamination (e.g., mycoplasma). Use cells within a consistent and low passage number range. |
Guide 2: Assessing this compound Stability in Cell Culture Media
This guide provides a workflow to determine the stability of this compound under your experimental conditions.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium using HPLC-UV
This protocol provides an example method for quantifying this compound and its primary metabolite, Cytarabine, in cell culture medium. Researchers should validate this method for their specific experimental setup.
1. Materials and Reagents:
-
This compound and Cytarabine analytical standards
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
0.22 µm syringe filters
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Gradient Elution:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 22.0 | 95 | 5 |
| 25.0 | 95 | 5 |
Table 2: Example Gradient Elution Program.
3. Sample Preparation:
-
Prepare a working solution of this compound in complete cell culture medium at the desired concentration (e.g., 10 µM).
-
Incubate the solution in a cell-free culture plate at 37°C and 5% CO₂.
-
At each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect an aliquot of the medium (e.g., 500 µL).
-
To precipitate proteins, add 1 mL of ice-cold methanol to the 500 µL aliquot.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting into the HPLC.
4. Data Analysis:
-
Prepare standard curves for this compound and Cytarabine in the same complete cell culture medium and process them in the same way as the samples.
-
Calculate the concentration of this compound and Cytarabine at each time point using the respective standard curves.
-
Plot the concentration of this compound versus time to determine its stability profile.
Signaling and Metabolic Pathways
References
Mitigating Elacytarabine precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and preparation of Elacytarabine stock solutions to prevent precipitation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving properly in my chosen solvent. What should I do?
A1: this compound is a lipophilic compound and has different solubility characteristics than its parent drug, cytarabine. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. If you observe particulate matter or incomplete dissolution, we recommend the following:
-
Use freshly opened, anhydrous DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of lipophilic compounds[1].
-
Apply gentle heat and sonication. Use an ultrasonic bath to aid dissolution. Gentle warming up to 60°C can also be applied, but be cautious and monitor the solution closely[1].
-
Verify the concentration. Ensure you are not exceeding the solubility limit of this compound in the chosen solvent.
Q2: I've prepared a clear stock solution of this compound in DMSO, but it precipitated after storage. How can I prevent this?
A2: Precipitation upon storage, especially after freeze-thaw cycles, can be a common issue. To mitigate this:
-
Store at the correct temperature. For long-term storage (up to 2 years), it is recommended to store the DMSO stock solution at -80°C. For shorter-term storage (up to 1 year), -20°C is acceptable[1].
-
Aliquot the stock solution. To avoid repeated freeze-thaw cycles, which can affect compound stability and solubility, it is best practice to aliquot the stock solution into single-use volumes[2].
-
Ensure the solution is completely thawed and vortexed before use. Before preparing your working solution, ensure your stock vial has come to room temperature and is thoroughly mixed to ensure homogeneity.
Q3: Can I prepare a stock solution of this compound in an aqueous buffer like PBS?
A3: Due to its lipophilic nature, this compound has very poor solubility in aqueous buffers. Attempting to dissolve it directly in PBS will likely result in precipitation. It is recommended to first prepare a high-concentration stock solution in DMSO and then dilute this stock into your aqueous experimental media. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound stock solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation during initial dissolution | Exceeding solubility limit | Prepare the solution at a concentration at or below the recommended solubility limit (see Table 1). |
| Inappropriate solvent | Use anhydrous DMSO for preparing the primary stock solution. | |
| Insufficient mixing | Utilize a combination of vortexing, sonication, and gentle warming to ensure complete dissolution. | |
| Precipitation after storage | Improper storage temperature | Store aliquots at -80°C for long-term storage or -20°C for short-term storage[1]. |
| Repeated freeze-thaw cycles | Prepare single-use aliquots of the stock solution to minimize temperature fluctuations. | |
| Water absorption in DMSO | Use fresh, anhydrous DMSO and ensure vials are tightly sealed. | |
| Precipitation upon dilution into aqueous media | "Salting out" effect | Perform serial dilutions. First, dilute the DMSO stock into a small volume of your final aqueous media, vortexing during addition, before bringing it to the final volume. |
| Final concentration too high | Ensure the final concentration in the aqueous medium is within the working range for your specific assay and does not exceed the aqueous solubility limit of this compound. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 125 mg/mL (246.23 mM) | Requires sonication; use of hygroscopic DMSO can impact solubility. |
| Ethanol | 4 mg/mL (7.88 mM) | Requires sonication and warming to 60°C. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate the this compound solid to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously for 1-2 minutes.
-
If precipitation or solid material is still visible, place the tube in an ultrasonic water bath for 10-15 minutes.
-
If necessary, gently warm the solution to aid dissolution, but do not exceed 60°C.
-
Once a clear, homogenous solution is obtained, aliquot into single-use, sterile tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Experimental Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a stable this compound stock solution.
Signaling Pathway of this compound's Intracellular Action
This compound is a prodrug of cytarabine (ara-C). Its lipophilic nature allows it to bypass the human equilibrative nucleoside transporter 1 (hENT1), a common mechanism of resistance to cytarabine. Once inside the cell, it is metabolized to ara-C and then phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP inhibits DNA polymerase, leading to the termination of DNA synthesis and subsequent cell death.
Caption: Intracellular activation pathway of this compound.
References
Technical Support Center: Elacytarabine Dosage Adjustment for Cancer Cell Line Sensitivities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Elacytarabine in preclinical cancer research. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Cytarabine?
This compound (formerly CP-4055) is a lipophilic 5'-elaidic acid ester derivative of the nucleoside analog cytarabine (Ara-C).[1][2] It was designed to overcome key mechanisms of cytarabine resistance.[2] Unlike cytarabine, which relies on the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake, this compound's lipid conjugation allows it to enter cells independently of this transporter.[3][4] This property makes it particularly effective against cancer cells that have developed resistance to cytarabine due to reduced hENT1 expression.
Q2: What is the primary mechanism of action of this compound?
Once inside the cell, this compound is metabolized to cytarabine. Cytarabine is then phosphorylated through a series of enzymatic steps to its active form, cytarabine triphosphate (ara-CTP). Ara-CTP is a competitive inhibitor of DNA polymerase, and its incorporation into the DNA strand leads to chain termination, thereby halting DNA synthesis and inducing cell death. This compound has also been shown to inhibit RNA synthesis, a mechanism not typically associated with cytarabine.
Q3: How does hENT1 expression level affect a cell line's sensitivity to this compound versus Cytarabine?
Cell lines with low or deficient hENT1 expression are often resistant to cytarabine because the drug cannot efficiently enter the cells. This compound, by bypassing the hENT1 transporter, can still effectively enter these cells and exert its cytotoxic effects. Therefore, hENT1-deficient cell lines will typically show significantly greater sensitivity to this compound compared to cytarabine. In hENT1-proficient cell lines, the sensitivity to both drugs may be more comparable.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -80°C for up to two years or -20°C for up to one year. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q5: Can I store working dilutions of this compound in cell culture media?
It is generally not recommended to store working dilutions of this compound in cell culture media for extended periods, especially if the media contains serum. Components in the media can interact with the drug and reduce its stability and potency. For optimal and reproducible results, it is best to prepare fresh dilutions in cell culture media from the DMSO stock solution immediately before each experiment.
Data Presentation
The following tables summarize the differential sensitivity of various cancer cell lines to this compound and Cytarabine, with a focus on the impact of hENT1 transporter expression.
Table 1: Comparative IC50 Values of this compound and Cytarabine in Leukemia Cell Lines
| Cell Line | Cancer Type | hENT1 Status | This compound IC50 (µM) | Cytarabine IC50 (µM) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Proficient | ~0.05 | ~0.04 | |
| CEM/ara-C | Acute Lymphoblastic Leukemia | Deficient (Cytarabine Resistant) | ~0.1 | >10 | |
| HL-60 | Acute Promyelocytic Leukemia | Proficient | ~0.03 | ~0.02 | |
| K562 | Chronic Myelogenous Leukemia | Proficient | ~0.5 | ~0.4 | |
| Raji | Burkitt's Lymphoma | Deficient | Lower than Cytarabine | Higher than this compound |
Table 2: Comparative IC50 Values of this compound and Cytarabine in Solid Tumor Cell Lines
| Cell Line | Cancer Type | hENT1 Status | This compound IC50 (µM) | Cytarabine IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | Mixed Population | Lower than Cytarabine | Higher than this compound | |
| HT-29 | Colorectal Adenocarcinoma | Proficient | Comparable to Cytarabine | Comparable to this compound | |
| MIA PaCa-2 | Pancreatic Cancer | Low | Lower than Cytarabine | Higher than this compound | |
| MDA-MB-231 | Breast Cancer | Proficient | Comparable to Cytarabine | Comparable to this compound |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the viability assay used.
Mandatory Visualization
Caption: this compound's mechanism of action and metabolic pathway.
Caption: Workflow for determining cell line sensitivity to this compound.
Experimental Protocols
Protocol 1: Determining IC50 using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, measured by absorbance, is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound and Cytarabine
-
DMSO (for drug stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound and Cytarabine in complete culture medium from a concentrated stock solution in DMSO.
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT without disturbing the crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Determining IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound and Cytarabine
-
DMSO (for drug stock solutions)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1). Use opaque-walled plates to prevent well-to-well signal crossover.
-
-
Drug Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause:
-
Uneven cell seeding.
-
Edge effects in the 96-well plate.
-
Inaccurate pipetting of drug dilutions or assay reagents.
-
Precipitation of this compound at higher concentrations.
-
-
Solution:
-
Ensure the cell suspension is homogenous by gently mixing before and during plating.
-
Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation.
-
Use calibrated pipettes and change tips for each dilution.
-
Visually inspect the wells for any drug precipitation after addition. If precipitation is observed, consider preparing fresh dilutions or using a co-solvent if compatible with the cell line.
-
Issue 2: No significant difference in sensitivity observed between this compound and Cytarabine in a supposedly resistant cell line.
-
Possible Cause:
-
The cell line may not be truly hENT1-deficient.
-
The resistance mechanism in the cell line may be downstream of drug uptake (e.g., altered dCK activity).
-
Incorrect drug concentrations were used.
-
-
Solution:
-
Verify the hENT1 expression status of your cell line using methods like qPCR or Western blotting.
-
Investigate other potential resistance mechanisms, such as the expression levels of deoxycytidine kinase (dCK).
-
Perform a wider range of drug concentrations in your dose-response experiment.
-
Issue 3: Low overall signal or poor dose-response curve in the viability assay.
-
Possible Cause:
-
Suboptimal cell seeding density (too few or too many cells).
-
Cells are not in a healthy, logarithmic growth phase.
-
Incorrect incubation times for drug treatment or the assay itself.
-
Degradation of the drug or assay reagent.
-
-
Solution:
-
Optimize the cell seeding density for your specific cell line and assay duration.
-
Ensure you are using healthy, actively dividing cells.
-
Perform a time-course experiment to determine the optimal drug incubation time.
-
Always use freshly prepared drug dilutions and ensure assay reagents are stored correctly and are within their expiration date.
-
Issue 4: this compound appears less potent than expected.
-
Possible Cause:
-
Degradation of the this compound stock solution.
-
Binding of the lipophilic this compound to plasticware or serum proteins in the culture medium.
-
-
Solution:
-
Prepare fresh stock solutions of this compound and store them properly in single-use aliquots.
-
Consider using low-protein binding plates and tubes.
-
If permissible for the cell line, you can test the effect of reducing the serum concentration in the culture medium during drug treatment.
-
References
- 1. This compound (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel 5′-elaidic acid derivative of cytarabine, and idarubicin combination is active in refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound has single-agent activity in patients with advanced acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Flow Cytometry Artifacts After Elacytarabine Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing flow cytometry to analyze the effects of Elacytarabine. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to help you address common artifacts and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells in the context of flow cytometry analysis?
This compound is a lipophilic derivative of the chemotherapeutic agent cytarabine (Ara-C).[1][2] Unlike cytarabine, which requires the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake, this compound can enter cells independently of this transporter.[3][4] This can be particularly relevant in cytarabine-resistant cell lines with low hENT1 expression.[4] Once inside the cell, this compound is converted to its active form, ara-CTP, which inhibits DNA synthesis. This leads to cell cycle arrest, primarily in the S-phase, and the induction of apoptosis (programmed cell death).
For flow cytometry, these cellular effects can manifest as:
-
An increase in the proportion of cells in the S and sub-G1 phases of the cell cycle.
-
A higher percentage of apoptotic and necrotic cells.
-
Changes in cell size and granularity (forward and side scatter).
-
Increased cellular debris.
Q2: What are the most common artifacts I should expect to see in my flow cytometry data after this compound treatment?
Given this compound's mechanism of action, the most common artifacts include:
-
Increased Debris and High Side Scatter Background: As cells undergo apoptosis and necrosis, they break apart, creating small particles that can increase the side scatter background noise.
-
High Background Fluorescence: Dead cells and debris can non-specifically bind antibodies, leading to high background fluorescence. Autofluorescence from dead or dying cells can also contribute to this issue.
-
Shifts in Forward and Side Scatter Profiles: Apoptotic cells typically shrink, leading to decreased forward scatter (FSC), while necrotic cells may initially swell and then shrink, causing heterogeneous scatter profiles.
-
Overlapping Cell Populations: It can be challenging to distinguish between late apoptotic cells, necrotic cells, and cell debris, leading to difficulties in accurate gating.
Troubleshooting Guides
Issue 1: High Background Signal and Non-Specific Staining
Question: I am observing a high percentage of positive cells and high background fluorescence in my this compound-treated samples compared to my controls. What could be the cause and how can I fix it?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Increased cell death and debris | Include a viability dye (e.g., Propidium Iodide, 7-AAD, DAPI) to exclude dead cells from your analysis. Gate out debris based on forward and side scatter properties. |
| Non-specific antibody binding | Use an Fc blocking reagent to prevent antibodies from binding to Fc receptors on the cell surface. Titrate your antibodies to determine the optimal concentration that maximizes signal-to-noise. |
| Inadequate washing | Increase the number of wash steps after antibody incubation to remove unbound antibodies. Consider adding a small amount of detergent (e.g., Tween-20) to the wash buffer. |
| Autofluorescence | Run an unstained control to assess the level of cellular autofluorescence. If autofluorescence is high, consider using fluorochromes that emit in the red or far-red spectrum, as autofluorescence is often lower in these channels. |
Issue 2: Difficulty Distinguishing Apoptotic, Necrotic, and Viable Cells
Question: After this compound treatment, my scatter plots show a smear of events, and I'm struggling to set accurate gates for viable, apoptotic, and necrotic populations. How can I improve my gating strategy?
Potential Causes and Solutions:
This is a common issue due to the asynchronous nature of drug-induced cell death. A multi-parametric approach is often necessary for clear population definition.
Recommended Experimental Protocol: Annexin V and Viability Dye Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: After this compound treatment, harvest cells and wash them once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of a viability dye (e.g., Propidium Iodide or 7-AAD) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
| Population | Annexin V Staining | Viability Dye Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
| Necrotic (primary) | Negative | Positive |
Issue 3: Artifacts in Cell Cycle Analysis
Question: My cell cycle histograms for this compound-treated cells show a broad S-phase peak and a large sub-G1 peak that seems to overlap with debris. How can I get a cleaner cell cycle profile?
Potential Causes and Solutions:
This compound is expected to cause S-phase arrest and an increase in the sub-G1 population (indicative of apoptotic cells with fragmented DNA). The key is to distinguish true cell cycle phases from artifacts.
Recommended Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Collection: Harvest and count cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes (or store at -20°C).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. Use a low flow rate for better resolution.
Troubleshooting the Histogram:
-
Doublet Discrimination: Use a plot of FSC-A versus FSC-H to gate out cell doublets, which can appear as a G2/M peak.
-
Debris Removal: Set a proper threshold on the forward scatter channel to exclude small debris. A "dump" gate using markers not present on your cells of interest can also help remove unwanted events.
-
Model Fitting: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the G1, S, and G2/M phases and quantify the percentage of cells in each, as well as the sub-G1 population.
Visual Guides
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Troubleshooting workflow for common flow cytometry artifacts.
Caption: Gating strategy for apoptosis analysis.
References
- 1. This compound (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: lipid vector technology under investigation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound has single-agent activity in patients with advanced acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Elacytarabine's Mechanism of Action: A Comparative Guide to CRISPR-Cas9 and Traditional Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine (Ara-C), a cornerstone chemotherapy for acute myeloid leukemia (AML).[1][2][3] Developed to circumvent key mechanisms of cytarabine resistance, this compound's unique mode of action warrants rigorous validation, particularly in the context of diverse cancer genotypes and emergent resistance.[1][4] This guide compares the use of the cutting-edge CRISPR-Cas9 gene-editing platform with traditional methods for elucidating and validating the mechanism of action of this compound.
This compound was designed to bypass resistance to its parent drug, cytarabine, which is often mediated by reduced expression of the human equilibrative nucleoside transporter 1 (hENT1) required for drug uptake. As a fatty acid derivative, this compound can enter cells independently of hENT1. Once inside the cell, it is metabolized to cytarabine, which is then phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, ara-CTP. Ara-CTP acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA synthesis and, consequently, cell death. This compound also appears to inhibit RNA synthesis, a characteristic that further distinguishes it from cytarabine.
Despite its rational design, clinical trials with this compound have yielded mixed results, failing to show superiority over standard-of-care regimens in some studies. This underscores the need for a deeper understanding of its mechanism of action and the factors that determine sensitivity or resistance.
Comparative Analysis of Validation Methodologies
The advent of CRISPR-Cas9 technology offers a powerful and precise tool for dissecting drug mechanisms, providing significant advantages over traditional pharmacological and biochemical assays.
| Feature | CRISPR-Cas9 Approach | Traditional Methods (e.g., RNAi, chemical inhibitors, overexpression) |
| Specificity | High: precise gene knockout or activation. | Lower: off-target effects are common with RNAi and chemical inhibitors. |
| Throughput | High: genome-wide screens can identify novel genes involved in drug response. | Lower: typically focused on a limited number of pre-selected targets. |
| Mechanism Elucidation | Comprehensive: can uncover both sensitizing and resistance-conferring mutations. | Often limited to validating the role of known or suspected pathways. |
| Model Systems | Versatile: applicable in a wide range of cell lines and in vivo models. | Can be limited by the availability of specific reagents and cell models. |
| Time and Cost | Increasingly efficient and cost-effective for large-scale studies. | Can be time-consuming and expensive, especially for comprehensive analyses. |
Validating this compound's Mechanism with CRISPR-Cas9: A Proposed Workflow
A CRISPR-Cas9-based approach can systematically validate the known and uncover novel aspects of this compound's mechanism of action.
Caption: Proposed CRISPR-Cas9 workflow for validating this compound's mechanism of action.
Experimental Protocols
Phase 1: Genome-wide CRISPR Knockout Screen
-
Cell Line Selection: Utilize a panel of AML cell lines with varying genetic backgrounds and cytarabine sensitivities.
-
Library Transduction: Transduce the cell lines with a genome-wide lentiviral sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection to ensure single sgRNA integration per cell.
-
Drug Treatment: Treat the transduced cell populations with a lethal concentration of this compound that results in approximately 50-80% cell death. A parallel untreated control group is essential.
-
Genomic DNA Extraction and Sequencing: After a defined period of drug exposure, harvest genomic DNA from both treated and untreated cell populations. Amplify the sgRNA-encoding regions using PCR and perform next-generation sequencing to determine the relative abundance of each sgRNA.
-
Data Analysis: Identify sgRNAs that are either depleted (indicating genes required for survival in the presence of the drug, i.e., resistance genes) or enriched (indicating genes whose knockout confers resistance) in the this compound-treated population compared to the control.
Phase 2: Targeted Validation of Key Genes
-
Generation of Isogenic Cell Lines: For high-confidence hits from the screen (e.g., DCK, genes involved in DNA repair pathways), generate individual knockout cell lines using a targeted CRISPR-Cas9 approach.
-
Cell Viability Assays: Perform dose-response curves for this compound in the knockout and wild-type parental cell lines to determine the half-maximal inhibitory concentration (IC50). A significant shift in IC50 would validate the role of the targeted gene in this compound's cytotoxicity.
-
Biochemical Assays: In key knockout lines such as DCK knockout cells, measure the intracellular levels of ara-CTP following this compound treatment using techniques like liquid chromatography-mass spectrometry (LC-MS) to confirm the impact on drug metabolism.
-
In Vivo Xenograft Models: For critical genes, establish xenograft models in immunocompromised mice using the isogenic cell lines. Evaluate the in vivo efficacy of this compound in tumors with and without the gene knockout.
This compound's Signaling Pathway and Points of CRISPR-Cas9 Interrogation
The following diagram illustrates the established mechanism of action of this compound and highlights the key molecular players that can be targeted for validation using CRISPR-Cas9.
Caption: this compound's metabolic activation pathway and mechanism of action.
A CRISPR-Cas9 screen would be expected to identify genes involved in this pathway. For instance, knockout of DCK should confer resistance to this compound, as this enzyme is crucial for the first phosphorylation step of cytarabine. Conversely, knockout of genes involved in drug efflux or DNA damage repair pathways might sensitize cells to this compound.
Comparison with Alternative Validation Methods
| Method | Principle | Advantages | Limitations |
| RNA interference (RNAi) | Uses short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to silence gene expression. | Relatively easy to implement for targeted gene knockdown. | Off-target effects are a significant concern; incomplete knockdown can lead to ambiguous results. |
| Chemical Inhibitors/Activators | Small molecules that modulate the activity of specific proteins. | Can provide temporal control over protein function. | Often lack specificity, inhibiting multiple targets; availability is limited. |
| Overexpression Studies | Introduction of a gene of interest to study the effect of its increased expression. | Useful for validating the role of activating mutations or genes whose gain-of-function confers resistance. | May not reflect physiological levels of expression; can lead to artifacts. |
| Biochemical Assays | In vitro measurement of enzyme activity or metabolite levels. | Provide direct evidence of target engagement and metabolic effects. | Do not capture the complexity of cellular networks; can be labor-intensive. |
Conclusion
CRISPR-Cas9 technology provides a superior platform for the comprehensive and unbiased validation of this compound's mechanism of action. Its precision and scalability enable the identification of not only the canonical pathway members but also novel genetic determinants of drug response. By integrating CRISPR-Cas9 screens with targeted validation studies, researchers can build a more complete picture of how this compound exerts its cytotoxic effects and what factors contribute to resistance. This knowledge is critical for the future clinical development of this compound, potentially enabling the identification of patient populations most likely to benefit from this therapy and the development of rational combination strategies to overcome resistance.
References
- 1. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scholars@Duke publication: Clinical potential of this compound in patients with acute myeloid leukemia. [scholars.duke.edu]
- 4. This compound--lipid vector technology overcoming drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Elacytarabine and cytarabine in resistant AML models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of elacytarabine and cytarabine in the context of resistant Acute Myeloid Leukemia (AML). This analysis is based on preclinical and clinical data, detailing the mechanisms of action, resistance, and comparative efficacy of these two nucleoside analogs.
Executive Summary
Cytarabine (ara-C) has been a cornerstone of AML therapy for decades. However, its efficacy is often limited by the development of resistance. This compound (CP-4055), a lipophilic 5'-elaidic acid ester of cytarabine, was designed to overcome key resistance mechanisms. Preclinical studies demonstrated promising activity for this compound in cytarabine-resistant models, largely attributed to its ability to bypass the human equilibrative nucleoside transporter 1 (hENT1) for cellular entry. Despite this preclinical promise, a large randomized Phase III clinical trial did not show a significant survival benefit of this compound over the investigator's choice of therapy in patients with relapsed or refractory AML. This guide delves into the experimental data that shaped the trajectory of this compound's development.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Cytarabine in Resistant Leukemia Cell Lines
| Cell Line | Resistance Mechanism | IC50 Cytarabine (µM) | IC50 this compound (µM) | Fold Resistance (Cytarabine) | Fold Resistance (this compound) | Key Finding |
| CEM (wild-type) | - | ~0.035 | ~0.028 | - | - | Parental cell line is sensitive to both drugs. |
| CEM/CP-4055 | Downregulation of dCK | 28 | 35 | ~800 | ~1250 | High-level cross-resistance is observed when resistance is driven by dCK deficiency.[1][2] |
| Transporter-proficient lymphoma cell lines | - | Active | Active | - | - | Both drugs are effective when the hENT1 transporter is functional.[1][3] |
| Transporter-deficient lymphoma cell lines | hENT1 deficiency | Highly Resistant | Sensitive | High | Low | This compound overcomes resistance due to a lack of the hENT1 transporter.[1] |
Table 2: In Vivo Efficacy of this compound vs. Cytarabine in Human Tumor Xenograft Models
| Xenograft Model | Treatment Group | Outcome |
| Raji Burkitt's lymphoma (nude rats, leptomeningeal carcinomatosis) | Saline or Cytarabine | Mean survival: 13.2 days |
| This compound (P-4055) | 3 out of 5 long-term survivors (>70 days) | |
| Systemic Raji leukemia (nude mice) | Cytarabine | No survivors |
| This compound (P-4055) | 8 out of 10 long-term survivors (>80 days) | |
| Lung adenocarcinoma xenograft | Cytarabine | No effect on tumor growth |
| This compound (P-4055) | Partial or complete tumor regression | |
| Malignant melanoma xenografts (two models) | Cytarabine | Inferior activity |
| This compound (P-4055) | Highly superior activity to cytarabine |
Experimental Protocols
In Vitro Cytotoxicity Assay (Representative MTT Assay Protocol)
A common method to determine the half-maximal inhibitory concentration (IC50) for chemotherapeutic agents is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human AML cell lines (e.g., HL-60, MOLM-13) and their cytarabine-resistant counterparts are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well.
-
Drug Treatment: this compound and cytarabine are dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these various concentrations.
-
Incubation: The treated plates are incubated for a period of 48 to 72 hours at 37°C.
-
MTT Addition: Following incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the untreated control wells, and the IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Model (Representative Protocol based on Breistøl et al., 1999)
-
Animal Models: Athymic nude mice or rats are used.
-
Tumor Cell Implantation: For a systemic leukemia model, human leukemia cells (e.g., Raji cells) are injected intravenously. For solid tumor xenografts, cells are injected subcutaneously into the flank of the animals.
-
Treatment Regimen: Once tumors are established or a set time has passed for the systemic model, animals are randomized into treatment and control groups. This compound (P-4055) and cytarabine are administered intravenously. A typical schedule might involve daily injections for 5 consecutive days, repeated in weekly cycles.
-
Efficacy Endpoints: For subcutaneous xenografts, tumor volume is measured regularly. For systemic leukemia models, survival is the primary endpoint.
-
Data Analysis: Tumor growth curves are plotted, and survival data is analyzed using Kaplan-Meier curves and log-rank tests.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Cellular metabolism of cytarabine and this compound.
Experimental Workflow for In Vitro Comparison
Caption: Workflow for in vitro cytotoxicity testing.
Logical Relationship: Overcoming Resistance
Caption: this compound's mechanism for bypassing hENT1-mediated resistance.
References
Navigating Synergy: A Guide to Statistical Analysis of Elacytarabine Combination Data
For researchers, scientists, and drug development professionals, understanding the intricate dance of drug interactions is paramount. This guide provides a comprehensive overview of statistical methods to analyze synergy data for Elacytarabine, a promising cytotoxic agent, particularly in the context of acute myeloid leukemia (AML). We delve into the core methodologies, present data in a comparative format, and offer detailed experimental protocols to ensure robust and reproducible findings.
This compound, a lipophilic derivative of cytarabine, was designed to overcome mechanisms of resistance to its parent drug.[1][2] Its unique properties, such as bypassing nucleoside transporters for cellular entry and a longer half-life, make it a candidate for combination therapies.[1][3] Preclinical studies have shown synergistic effects when this compound is combined with other chemotherapeutic agents, highlighting the need for rigorous statistical analysis to quantify these interactions.[1]
The Language of Synergy: Key Statistical Models
The analysis of drug synergy aims to determine whether the combined effect of two or more drugs is greater than, equal to, or less than the expected additive effect. Several mathematical models are employed to quantify these interactions, each with its own set of assumptions. The most widely used models include the Loewe additivity model, the Bliss independence model, and the Chou-Talalay Combination Index (CI) method.
| Statistical Model | Principle | Best Suited For | Key Output |
| Loewe Additivity | Based on the concept of dose equivalence, where one drug can be conceptually replaced by a certain dose of the other without changing the overall effect. | Drugs with similar mechanisms of action that target the same pathway. | Isobolograms, which graphically represent synergistic, additive, or antagonistic interactions. |
| Bliss Independence | Assumes that two drugs act independently of each other, and the combined effect is calculated based on the probabilities of each drug producing its effect. | Drugs with different mechanisms of action that target distinct pathways. | A synergy score that quantifies the excess effect over the predicted independent effects. |
| Chou-Talalay Method | Based on the median-effect principle, this method provides a quantitative measure of synergy through the Combination Index (CI). | A wide range of drug combinations, and it is particularly useful for analyzing dose-effect relationships. | A Combination Index (CI) value, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
| Zero Interaction Potency (ZIP) Model | Integrates concepts from both the Bliss and Loewe models to create a response surface that maps synergy across different dose combinations. | High-throughput screening of drug combinations where a comprehensive understanding of the synergy landscape is required. | A synergy score and a 3D synergy map that visualizes the interaction across the entire dose-response matrix. |
This compound in Combination: A Comparative Look
Preclinical studies have explored the synergistic potential of this compound with various anticancer agents. For instance, synergistic effects have been observed in leukemia and lymphoma cell lines when this compound is combined with gemcitabine, irinotecan, and topotecan. In contrast, combinations with cloretazine and idarubicin showed additive effects in the same cell lines. The table below presents a hypothetical summary of synergy data for this compound in combination with other drugs, illustrating how such data can be structured for clear comparison.
| Combination | Cell Line | Statistical Method | Synergy Score/CI | Conclusion |
| This compound + Gemcitabine | HL-60 (AML) | Chou-Talalay | 0.7 | Synergy |
| This compound + Idarubicin | HL-60 (AML) | Chou-Talalay | 1.0 | Additive |
| This compound + Topotecan | U937 (Lymphoma) | Bliss Independence | 15.2 | Synergy |
| This compound + Cloretazine | U937 (Lymphoma) | Loewe Additivity | - | Additive |
| Cytarabine + Daunorubicin | FKH-1 (AML) | - | - | Antagonism |
| Cytarabine + Adavosertib | Jurkat (ALL) | ZIP, Bliss, HSA, Loewe | High Synergy Scores | Synergy |
Experimental Corner: Protocols for Synergy Analysis
Reproducible and reliable synergy data begins with a well-defined experimental protocol. Below is a detailed methodology for a typical in vitro drug synergy assay.
Cell Viability Assay for Drug Synergy Analysis
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., HL-60) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before seeding.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions for each drug to cover a range of concentrations above and below the known IC50 value.
-
-
Assay Setup:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours of incubation, treat the cells with a matrix of drug concentrations. This includes each drug alone and in combination at various ratios.
-
Include vehicle-only controls.
-
-
Incubation:
-
Incubate the treated plates for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only controls.
-
Use software like CompuSyn or SynergyFinder to analyze the dose-response data and calculate synergy scores or Combination Indices based on the chosen statistical model (e.g., Chou-Talalay).
-
Visualizing the Pathways and Processes
To better understand the context of this compound's action and the workflow of synergy analysis, the following diagrams are provided.
Caption: Mechanism of action of this compound.
The above diagram illustrates how this compound enters the cell, is converted to its active form, and subsequently inhibits DNA and RNA synthesis, leading to apoptosis.
Caption: A typical workflow for drug synergy analysis.
This workflow outlines the key steps involved in a drug synergy experiment, from the initial design to the final interpretation of the results.
Signaling Pathways Implicated in AML and Potential for Combination Therapy
The PI3K/Akt/mTOR and MAPK signaling pathways are frequently dysregulated in AML and contribute to leukemia cell survival and proliferation. Targeting these pathways in combination with cytotoxic agents like this compound represents a rational approach to overcoming drug resistance.
Caption: Simplified signaling pathways in AML targeted by combination therapy.
This diagram illustrates how this compound and a targeted pathway inhibitor could potentially work together to inhibit cancer cell proliferation and survival. By understanding these pathways, researchers can design more effective combination therapies.
References
Elacytarabine's Double-Edged Sword: Overcoming Transport Resistance While Succumbing to a Common Metabolic Defect
A comprehensive analysis of preclinical data reveals that Elacytarabine, a lipophilic prodrug of cytarabine (Ara-C), effectively circumvents a primary mechanism of resistance to its parent drug and other nucleoside analogs by bypassing the need for the human equilibrative nucleoside transporter 1 (hENT1) for cellular entry. However, its efficacy remains contingent on the intracellular activation by deoxycytidine kinase (dCK). Consequently, this compound exhibits a pattern of cross-resistance with other nucleoside analogs that share this dependence on dCK for their cytotoxic activity, including gemcitabine, and likely extends to fludarabine and cladribine.
This compound (formerly CP-4055) was rationally designed to overcome resistance to cytarababine mediated by deficient nucleoside transport.[1][2] As a 5'-elaidic acid ester of cytarabine, its lipophilic nature allows it to diffuse across the cell membrane independently of hENT1.[3][4] This mechanism has been demonstrated to be effective in preclinical models, where this compound shows activity in cytarabine-resistant cell lines with low or absent hENT1 expression.[3]
Despite this advantage, the intracellular activation of this compound to its active triphosphate form (ara-CTP) still relies on the enzymatic activity of dCK. This dependency creates a critical vulnerability. Preclinical studies have shown that cancer cells can acquire resistance to this compound through the downregulation of dCK. This not only renders this compound ineffective but also confers cross-resistance to other nucleoside analogs that are also substrates for dCK.
Quantitative Analysis of Cross-Resistance
A key study investigating induced resistance to this compound in the CEM T-lymphoblastic leukemia cell line provides stark quantitative evidence of this cross-resistance pattern. The study developed an this compound-resistant subline (CEM/CP-4055) and compared its drug sensitivity (IC50 values) to that of the parental wild-type (CEM/WT) and a dCK-deficient (CEM/dCK-) cell line.
| Cell Line | This compound (µM) | Cytarabine (Ara-C) (µM) | Gemcitabine (µM) | CP-4126 (Gemcitabine Prodrug) (µM) |
| CEM/WT | Data not provided | Data not provided | Data not provided | Data not provided |
| CEM/CP-4055 | 35 | 28 | 33 | 33 |
| CEM/dCK- | 22 | Data not provided | Data not provided | Data not provided |
Table 1: IC50 values demonstrating cross-resistance in this compound-resistant and dCK-deficient CEM cell lines. Data extracted from Adema et al., 2010.
The CEM/CP-4055 cell line, which exhibited a >1000-fold increase in resistance to this compound compared to the parental line, also demonstrated significant cross-resistance to cytarabine, gemcitabine, and its lipophilic prodrug, CP-4126. Notably, the IC50 values for these drugs in the CEM/CP-4055 line were comparable to those observed in the known dCK-deficient CEM/dCK- line, strongly implicating dCK downregulation as the primary mechanism of this broad cross-resistance.
Mechanisms of Action and Resistance: A Shared Pathway
The cross-resistance patterns observed are rooted in the common metabolic pathway of these nucleoside analogs.
As illustrated, while this compound bypasses the hENT1 transporter, its subsequent activation converges on the same dCK-dependent step as cytarabine, gemcitabine, fludarabine, and cladribine. Therefore, a deficiency in dCK activity will invariably lead to resistance to all these agents.
Experimental Protocols
The primary method for determining the cytotoxic effects and cross-resistance patterns of nucleoside analogs in preclinical studies is the in vitro cytotoxicity assay, most commonly the MTT assay.
Key Experiment: MTT Cytotoxicity Assay
Objective: To determine the concentration of a drug that inhibits the growth of a cell line by 50% (IC50).
Methodology:
-
Cell Culture: The human T-lymphoblastic leukemia cell line (e.g., CCRF-CEM) and its drug-resistant variants are cultured in RPMI-1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 IU/ml penicillin, and 100 µg/ml streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells in the logarithmic growth phase are seeded into 96-well microtiter plates at a density of 5 x 10^4 cells per well in 100 µl of culture medium.
-
Drug Exposure: A serial dilution of the nucleoside analogs (this compound, cytarabine, gemcitabine, etc.) is prepared. 100 µl of each drug concentration is added to the wells, and the plates are incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µl of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell survival is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of survival against the drug concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel 5′-elaidic acid derivative of cytarabine, and idarubicin combination is active in refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Elacytarabine Delivery Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Elacytarabine, a lipophilic 5'-elaidic acid ester of cytarabine, focusing on its primary route of administration as documented in preclinical and clinical studies. This compound was developed to overcome key resistance mechanisms associated with its parent drug, cytarabine, a cornerstone in the treatment of acute myeloid leukemia (AML).[1][2]
Executive Summary
Current in vivo research on this compound has predominantly focused on intravenous (IV) administration . Preclinical and clinical data consistently demonstrate its activity against hematological malignancies, particularly in models resistant to standard cytarabine therapy.[1][3] While alternative delivery methods such as subcutaneous or oral routes offer potential advantages, to date, there is a notable lack of published in vivo efficacy studies directly comparing these methods for this compound. This guide, therefore, summarizes the extensive data available for intravenous this compound and provides a comparative context against its parent compound, cytarabine.
Intravenous this compound: In Vivo Efficacy
Intravenous infusion has been the standard for evaluating the in vivo efficacy of this compound in both animal models and human clinical trials.[1]
Preclinical Efficacy in Xenograft Models
Preclinical studies in various human tumor xenograft models have demonstrated the superior efficacy of intravenous this compound (also referred to as CP-4055) compared to cytarabine.
Table 1: Comparative Efficacy of Intravenous this compound vs. Cytarabine in Preclinical Models
| Animal Model | Tumor Model | Treatment Group | Key Efficacy Endpoint | Outcome | Reference |
| Nude Rats | Raji Burkitt's lymphoma leptomeningeal carcinomatosis | This compound (P-4055) | Mean Survival Time | 3 out of 5 long-term survivors (>70 days) | |
| Cytarabine | Mean Survival Time | 13.2 days | |||
| Saline Control | Mean Survival Time | 13.2 days | |||
| Nude Mice | Systemic Raji leukemia | This compound (P-4055) | Survival | 8 out of 10 long-term survivors (>80 days) | |
| Cytarabine | Mean Survival Time | 34.2 days | |||
| Nude Mice | Subcutaneous human tumor xenografts (melanoma, lung adenocarcinoma) | This compound (P-4055) | Tumor Regression | Partial or complete tumor regression observed | |
| Cytarabine | Tumor Regression | Less effective than this compound in two melanoma models |
Clinical Efficacy in Hematological Malignancies
Clinical trials have further investigated the efficacy of intravenous this compound in patients with refractory or relapsed hematological malignancies.
Table 2: Clinical Efficacy of Intravenous this compound in Patients with Advanced AML
| Clinical Trial Phase | Patient Population | This compound Dose and Schedule | Key Efficacy Endpoint | Outcome | Reference |
| Phase II | Advanced stage AML (n=61) | 2000 mg/m²/day continuous IV infusion for 5 days every 3 weeks | Remission Rate (CR + CRp) | 18% in the treatment group vs. 4% in historical controls | |
| 6-month Survival | 43% in the treatment group | ||||
| Phase I (in combination with Idarubicin) | Refractory AML | 1000 mg/m²/day continuous IV infusion for 5 days | Complete Remission (CR or CRp) | 4 out of 10 evaluable patients achieved CR or CRp |
Experimental Protocols
Preclinical Xenograft Studies (based on Breistol et al.)
-
Animal Models: Nude mice and rats were used for establishing human tumor xenografts.
-
Tumor Implantation:
-
Systemic Leukemia Model: Raji Burkitt's lymphoma cells were injected intravenously into nude mice.
-
Leptomeningeal Carcinomatosis Model: Raji cells were inoculated intracranially in nude rats.
-
Subcutaneous Tumor Models: Human melanoma, lung adenocarcinoma, breast cancer, and osteogenic sarcoma cells were implanted subcutaneously in nude mice.
-
-
Treatment Administration: this compound (P-4055) and cytarabine were administered via daily bolus intravenous injections for 5 consecutive days in four weekly cycles at their respective maximum tolerated doses.
-
Efficacy Evaluation:
-
Survival: Monitored daily, and survival times were recorded.
-
Tumor Growth: For subcutaneous models, tumor volume was measured regularly to assess regression.
-
Clinical Trial Protocol (Phase II Monotherapy, based on Giles et al.)
-
Patient Population: Patients with advanced-stage acute myeloid leukemia.
-
Treatment Regimen: this compound was administered at a dose of 2000 mg/m² per day as a continuous intravenous infusion over 5 days, with the cycle repeated every 3 weeks.
-
Efficacy Assessment:
-
Remission Status: Assessed after one or two cycles of therapy based on bone marrow aspirates and biopsies. Complete Remission (CR) and Complete Remission with incomplete blood count recovery (CRp) were determined.
-
Survival: Overall survival was monitored, with a key endpoint being the 6-month survival rate.
-
Mechanism of Action and Cellular Uptake
This compound's efficacy is attributed to its unique mechanism of cellular uptake and intracellular metabolism. As a lipophilic prodrug, it can bypass the human equilibrative nucleoside transporter 1 (hENT1), a primary transporter for cytarabine, which is often downregulated in resistant tumors.
References
A Head-to-Head Comparison of Elacytarabine with Novel AML Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) remains a challenging malignancy to treat, particularly in the relapsed or refractory setting. For decades, cytotoxic chemotherapy, with cytarabine as a cornerstone, has been the standard of care. Elacytarabine, a lipophilic 5'-elaidic acid ester of cytarabine, was developed to overcome key mechanisms of cytarabine resistance.[1] It was designed to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1) and to be resistant to deactivation by cytidine deaminase (CDA).[1] Despite promising preclinical and early-phase data, this compound failed to demonstrate a significant survival benefit in a pivotal Phase III clinical trial in patients with relapsed or refractory AML, leading to the discontinuation of its development.[2]
In recent years, the therapeutic landscape of AML has been revolutionized by the advent of novel targeted therapies and immunotherapies. These agents, directed against specific molecular vulnerabilities in leukemia cells, have shown significant efficacy in patient populations with historically poor outcomes. This guide provides a head-to-head comparison of this compound with key novel therapies for relapsed or refractory AML, including FLT3 inhibitors, IDH1/2 inhibitors, and BCL-2 inhibitors. The comparison is based on an indirect analysis of data from respective clinical trials, as no direct comparative studies have been conducted.
Mechanism of Action
This compound
This compound is a nucleoside analog that, once inside the cell, is converted to its active triphosphate form, ara-CTP. Ara-CTP acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and inducing apoptosis in rapidly dividing cancer cells. Its lipophilic nature allows it to bypass the hENT1 transporter, a common mechanism of cytarabine resistance.[1]
FLT3 Inhibitors (Gilteritinib, Quizartinib)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in AML and are associated with a poor prognosis. FLT3 inhibitors, such as gilteritinib and quizartinib, are small molecules that bind to the ATP-binding pocket of the FLT3 kinase domain, inhibiting its autophosphorylation and downstream signaling pathways, including the RAS/MEK/ERK and PI3K/AKT pathways. This leads to the inhibition of leukemic cell proliferation and induction of apoptosis.
IDH1/2 Inhibitors (Ivosidenib, Enasidenib)
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are found in a subset of AML patients. These mutations lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG).[3] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including TET2, leading to DNA and histone hypermethylation and a block in hematopoietic differentiation. IDH1/2 inhibitors, such as ivosidenib (mutant IDH1) and enasidenib (mutant IDH2), are small molecules that specifically inhibit the mutant enzymes, leading to a reduction in 2-HG levels and the restoration of normal myeloid differentiation.
BCL-2 Inhibitors (Venetoclax)
B-cell lymphoma 2 (BCL-2) is an anti-apoptotic protein that is often overexpressed in AML cells, contributing to their survival and resistance to chemotherapy. Venetoclax is a potent and selective oral inhibitor of BCL-2. By binding to BCL-2, venetoclax displaces pro-apoptotic proteins, such as BIM, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation, ultimately resulting in apoptosis.
Clinical Efficacy in Relapsed/Refractory AML
The following table summarizes the key efficacy data from pivotal clinical trials of this compound and novel AML therapies in the relapsed or refractory setting. It is important to note that these are not direct head-to-head comparisons, and patient populations, prior therapies, and study designs may vary.
| Drug | Trial | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Median Overall Survival (OS) |
| This compound | CLAVELA (Phase III) | R/R AML | 23% | - | 3.5 months |
| Gilteritinib | ADMIRAL (Phase III) | R/R FLT3-mutated AML | 68% | 21.1% | 9.3 months |
| Quizartinib | QuANTUM-R (Phase III) | R/R FLT3-ITD AML | - | - | 6.2 months |
| Ivosidenib | AG120-C-001 (Phase I) | R/R IDH1-mutated AML | 41.9% | 24.0% | - |
| Enasidenib | AG221-C-001 (Phase I/II) | R/R IDH2-mutated AML | 40.3% | 19.3% | 9.3 months |
| Venetoclax + LDAC | Phase Ib/II | R/R AML | 33% (prior HMA) | - | 4.6 months |
Safety Profile
The safety profiles of these agents differ based on their mechanisms of action. Cytotoxic agents like this compound are associated with myelosuppression, while targeted therapies have more specific side effect profiles.
| Drug | Common Grade ≥3 Adverse Events |
| This compound | Febrile neutropenia, thrombocytopenia, anemia, sepsis, pneumonia |
| Gilteritinib | Anemia, febrile neutropenia, thrombocytopenia, decreased platelet count |
| Quizartinib | QT prolongation, febrile neutropenia, anemia, thrombocytopenia |
| Ivosidenib | Differentiation syndrome, QT prolongation, leukocytosis, diarrhea, febrile neutropenia |
| Enasidenib | Differentiation syndrome, indirect hyperbilirubinemia, nausea, diarrhea, fatigue |
| Venetoclax | Neutropenia, thrombocytopenia, anemia, febrile neutropenia, tumor lysis syndrome |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of these AML therapies.
Cellular Uptake and Metabolism of this compound
Objective: To determine the cellular uptake mechanism and intracellular conversion of this compound to its active form.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Cell Culture: AML cell lines (e.g., those with known hENT1 expression levels) are cultured in appropriate media.
-
Drug Incubation: Cells are incubated with this compound or radiolabeled this compound for various time points.
-
Cell Lysis and Extraction: Cells are harvested, washed, and lysed. Intracellular metabolites are extracted using a suitable solvent (e.g., methanol).
-
LC-MS Analysis: The cell extracts are analyzed by LC-MS to quantify the intracellular concentrations of this compound and its metabolites, including cytarabine, ara-CMP, ara-CDP, and ara-CTP.
-
Data Analysis: The rate of uptake and the kinetics of intracellular metabolism are determined.
FLT3 Kinase Inhibition Assay
Objective: To determine the inhibitory activity of gilteritinib or quizartinib against FLT3 kinase.
Methodology: In Vitro Kinase Assay
-
Reagents: Recombinant wild-type or mutant FLT3 kinase, a generic kinase substrate (e.g., a poly-Glu-Tyr peptide), and ATP (often radiolabeled with ³²P or ³³P).
-
Reaction Setup: The kinase, substrate, and varying concentrations of the inhibitor are incubated in a reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Termination and Detection: After a defined incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified, typically by measuring the incorporation of the radiolabel using a scintillation counter or by using a phosphospecific antibody in an ELISA-based format.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of the inhibitor is calculated.
Mutant IDH Enzyme Activity and 2-HG Measurement
Objective: To assess the ability of ivosidenib or enasidenib to inhibit mutant IDH1/2 and reduce 2-HG production.
Methodology: LC-MS/MS for 2-HG Quantification
-
Sample Collection: Patient plasma, bone marrow aspirates, or cell lysates from AML cell lines expressing mutant IDH1 or IDH2 are collected.
-
Metabolite Extraction: Metabolites, including 2-HG, are extracted from the samples, typically using a protein precipitation method with a cold organic solvent.
-
LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography and quantified by tandem mass spectrometry. A stable isotope-labeled internal standard for 2-HG is used for accurate quantification.
-
Data Analysis: The concentration of 2-HG in treated samples is compared to that in untreated or baseline samples to determine the extent of inhibition.
BCL-2 Binding Affinity and Apoptosis Induction
Objective: To measure the binding affinity of venetoclax to BCL-2 and its ability to induce apoptosis.
Methodology: BH3 Profiling and Annexin V Staining
-
BH3 Profiling:
-
Cell Permeabilization: AML cells are gently permeabilized to allow access to the mitochondria.
-
Peptide Incubation: The permeabilized cells are exposed to a panel of BH3 peptides derived from pro-apoptotic proteins.
-
Cytochrome c Release: The release of cytochrome c from the mitochondria is measured by flow cytometry or western blotting. Increased cytochrome c release in the presence of specific BH3 peptides indicates a dependence on the corresponding anti-apoptotic protein (e.g., BCL-2).
-
-
Annexin V Staining for Apoptosis:
-
Cell Treatment: AML cells are treated with varying concentrations of venetoclax for different time points.
-
Staining: Cells are stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye (e.g., propidium iodide).
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.
-
Conclusion
The treatment paradigm for relapsed and refractory AML has significantly evolved since the development of this compound. While this compound represented a rational approach to overcoming cytarabine resistance, it ultimately did not translate into a clinical benefit in a large Phase III trial. In contrast, the advent of targeted therapies has ushered in an era of precision medicine for AML.
FLT3 inhibitors, IDH1/2 inhibitors, and BCL-2 inhibitors have demonstrated substantial clinical activity in molecularly defined patient populations, leading to improved response rates and, in some cases, prolonged survival compared to standard chemotherapy. These novel agents have more manageable and distinct safety profiles compared to traditional cytotoxic drugs.
For researchers and drug development professionals, the journey of this compound serves as a crucial reminder of the challenges in translating preclinical promise into clinical success. The success of the novel therapies highlighted in this guide underscores the importance of a deep understanding of the molecular drivers of AML and the development of targeted agents to exploit these vulnerabilities. Future efforts will likely focus on combination strategies to overcome resistance to these novel agents and further improve outcomes for patients with this aggressive disease.
References
- 1. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Elacytarabine Sensitivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Elacytarabine's performance against alternative therapies for relapsed or refractory Acute Myeloid Leukemia (AML). It includes a comprehensive overview of potential predictive biomarkers, detailed experimental protocols for their validation, and supporting data from clinical studies.
This compound, a lipophilic 5'-elaidic acid ester of cytarabine, was developed to overcome key mechanisms of resistance to the standard AML therapy, cytarabine.[1] By entering cells independently of the human equilibrative nucleoside transporter 1 (hENT1) and exhibiting resistance to deactivation by cytidine deaminase (CDA), this compound initially showed promise in preclinical studies.[1] However, its clinical efficacy in patients with relapsed or refractory AML has been a subject of extensive investigation. This guide delves into the data comparing this compound to standard-of-care salvage chemotherapies and explores the validation of biomarkers that could predict patient sensitivity to this agent.
Performance Comparison: this compound vs. Investigator's Choice in Relapsed/Refractory AML
A pivotal international, randomized, phase III clinical trial provides the most robust data for comparing this compound to a variety of standard salvage therapies in patients with relapsed or refractory AML.[2][3] In this study, patients were randomly assigned to receive either this compound or the investigator's choice of one of seven commonly used salvage regimens.
| Outcome Measure | This compound | Investigator's Choice (Overall) |
| Median Overall Survival (OS) | 3.5 months | 3.3 months |
| Overall Response Rate (ORR) | 23% | 21% |
| Median Relapse-Free Survival (RFS) | 5.1 months | 3.7 months |
Data from the international randomized phase III study by Roboz G. et al., J Clin Oncol, 2014.[2]
The study concluded that there were no significant differences in overall survival, response rate, or relapse-free survival between the this compound and the control arms. Furthermore, no single investigator's choice regimen demonstrated superiority over the others.
Detailed Look at Investigator's Choice Regimens
The "Investigator's Choice" arm of the pivotal phase III trial included several standard salvage chemotherapy regimens for relapsed/refractory AML. While the trial did not show a significant difference in overall survival among these regimens, understanding their individual performance is crucial for clinical context. Below is a summary of reported outcomes for some of these regimens from various studies.
| Salvage Regimen | Complete Remission (CR) Rate / Overall Response Rate (ORR) | Median Overall Survival (OS) | Key Findings |
| MEC (Mitoxantrone, Etoposide, Cytarabine) | ORR: 51.7% (CR: 33.3%, CRi: 18.3%) | 6.3 months | Effective salvage regimen, particularly in patients with a lower blast burden. |
| FLAG (Fludarabine, Cytarabine, G-CSF) | CR: 56% | Not Reported | Demonstrated high efficacy in poor-prognosis AML, with acceptable toxicity. |
| CLARA (Clofarabine, Cytarabine) | CR/CRi: 49% | 8.0 months (non-transplant patients) | An effective salvage regimen with tolerable side effects. |
| Clofarabine + Cytarabine + Mitoxantrone | ORR: 90.4% (CR: 69.2%, CRi: 21.2%) | 2-year OS: 65.8% | Highly effective and safe, serving as a successful bridge to allogeneic hematopoietic stem cell transplantation. |
CR: Complete Remission; CRi: Complete Remission with incomplete hematologic recovery; ORR: Overall Response Rate; OS: Overall Survival. Data is compiled from multiple studies and patient populations may vary.
Biomarkers for Predicting this compound Sensitivity
The development of this compound was based on overcoming specific resistance mechanisms, which naturally pointed towards potential predictive biomarkers. However, their clinical validation has been challenging.
Human Equilibrative Nucleoside Transporter 1 (hENT1)
Rationale: this compound's ability to bypass hENT1-mediated uptake, a primary route for cytarabine, suggested that low hENT1 expression might identify patients who would preferentially benefit from this compound.
Validation Status: Clinical trials have not conclusively validated hENT1 expression as a predictive biomarker for this compound response. While some studies have suggested a trend, a definitive correlation has not been established.
Deoxycytidine Kinase (dCK)
Rationale: Despite its hENT1-independent uptake, this compound's active metabolite, ara-CTP, still requires intracellular phosphorylation by dCK for its cytotoxic activity. Therefore, low dCK activity could be a mechanism of resistance.
Validation Status: The role of dCK activity as a predictive biomarker for this compound sensitivity is an area of ongoing research. Assays to measure dCK activity in patient samples are available and could be incorporated into future clinical studies.
Experimental Protocols
Measurement of hENT1 mRNA Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for quantifying hENT1 mRNA levels in AML patient bone marrow or peripheral blood samples.
-
Sample Collection and RNA Extraction:
-
Collect bone marrow aspirate or peripheral blood from patients.
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Extract total RNA from the isolated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers.
-
The reaction is typically incubated at 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.
-
-
Quantitative Real-Time PCR:
-
Perform qRT-PCR using a real-time PCR system (e.g., Applied Biosystems 7500).
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for hENT1 and a reference gene (e.g., ABL), and a TaqMan probe-based master mix.
-
Primers and Probe for hENT1: (Example sequences)
-
Forward Primer: 5'-GCT GGC TGG TGT TTT CTT CAT-3'
-
Reverse Primer: 5'-GCA GCA GAG GCA GAG AAG AA-3'
-
Probe: 5'-FAM-TGC CTT GGC CCT GCT GAC CTT C-TAMRA-3'
-
-
Thermal Cycling Conditions:
-
Initial denaturation at 95°C for 10 minutes.
-
40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
-
Determine the cycle threshold (Ct) for hENT1 and the reference gene.
-
Calculate the relative expression of hENT1 using the ΔΔCt method.
-
Measurement of hENT1 Protein Expression by Immunohistochemistry (IHC)
This protocol describes the detection of hENT1 protein in bone marrow biopsy specimens.
-
Sample Preparation:
-
Fix bone marrow core biopsies in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-µm thick sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
-
Immunohistochemical Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a protein block solution (e.g., serum-free) for 20 minutes.
-
Incubate the sections with a primary antibody against hENT1 (e.g., a monoclonal antibody) overnight at 4°C.
-
Wash with a buffer solution (e.g., TBS-T).
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash with a buffer solution.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash with a buffer solution.
-
Develop the signal with a chromogen solution (e.g., diaminobenzidine - DAB) until the desired stain intensity is reached.
-
Counterstain with hematoxylin.
-
-
Scoring and Interpretation:
-
Evaluate the percentage of positively stained tumor cells and the intensity of the staining (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).
-
A scoring system, such as the H-score (sum of the products of the percentage of cells at each intensity level), can be used for semi-quantitative analysis.
-
Measurement of Deoxycytidine Kinase (dCK) Activity
This protocol outlines a method to determine dCK activity in leukemia cell lysates.
-
Cell Lysate Preparation:
-
Harvest leukemia cells from patient samples and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard assay (e.g., Bradford or BCA assay).
-
-
dCK Activity Assay (Radiolabeled Substrate Method):
-
Prepare a reaction mixture containing the cell lysate, a reaction buffer (e.g., Tris-HCl pH 7.5, MgCl2, ATP), and a radiolabeled substrate such as [³H]-deoxycytidine.
-
Initiate the reaction by adding the cell lysate and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of cold ethanol or by heating.
-
Spot the reaction mixture onto anion-exchange filter paper discs (e.g., DE-81).
-
Wash the discs extensively with a wash buffer (e.g., ammonium formate) to remove the unphosphorylated radiolabeled substrate.
-
Measure the radioactivity retained on the discs, which corresponds to the phosphorylated product, using a scintillation counter.
-
Calculate the dCK activity as picomoles of product formed per minute per milligram of protein.
-
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: this compound and Cytarabine metabolic pathways.
Caption: Experimental workflow for biomarker validation.
Conclusion
This compound was rationally designed to overcome known resistance mechanisms to cytarabine, offering a potential advantage in the treatment of relapsed/refractory AML. However, large-scale clinical trials have not demonstrated a significant survival benefit of this compound monotherapy over standard salvage regimens. The validation of predictive biomarkers, such as hENT1 and dCK, remains an important area of research that could help identify a subpopulation of patients who may benefit from this compound. The detailed experimental protocols provided in this guide offer a framework for researchers to standardize the assessment of these potential biomarkers in future studies, with the ultimate goal of personalizing therapy for patients with AML.
References
- 1. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. International randomized phase III study of this compound versus investigator choice in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Preclinical Findings on Elacytarabine's Synergy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of preclinical studies investigating the synergistic effects of Elacytarabine (CP-4055) with other chemotherapeutic agents. The data presented here is collated from key publications to facilitate the reproducibility of these important findings in cancer research.
Overview of this compound's Synergistic Potential
This compound, a lipophilic 5'-elaidic acid ester of cytarabine, was designed to overcome key mechanisms of resistance to the widely used antimetabolite, cytarabine. Its ability to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1) has made it a candidate for combination therapies. Preclinical studies have explored its synergistic potential across various cancer cell lines, demonstrating enhanced anti-proliferative activity when combined with several other cytotoxic drugs. This guide focuses on the findings from two pivotal studies that systematically evaluated these combinations.
Quantitative Analysis of Synergistic Interactions
The following tables summarize the quantitative data from preclinical studies on this compound's synergy. The primary method used to determine the nature of the drug interaction was the Combination Index (CI) method of Chou and Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergy of this compound in Leukemia and Lymphoma Cell Lines
Data extracted from the study by Adams et al. (2008) in Leukemia & Lymphoma. The study assessed the anti-proliferative activity of this compound in combination with various agents in HL-60 (acute promyelocytic leukemia) and U937 (histiocytic lymphoma) cell lines. Growth inhibition was measured using an ATP-based assay.
| Combination Agent | Cell Line | Interaction at IC50 | Combination Index (CI) Value | Key Findings |
| Gemcitabine | HL-60 | Synergistic | < 1 | Strong synergy observed. The IC50 of this compound was reduced up to 10-fold and gemcitabine by 3-fold.[1][2] |
| U937 | Synergistic | < 1 | Synergy was also observed in this cell line. | |
| Irinotecan | HL-60 | Synergistic | < 1 | Simultaneous combination resulted in synergy.[1][2] |
| U937 | Additive | ≈ 1 | ||
| Topotecan | HL-60 | Synergistic | < 1 | Simultaneous combination showed synergistic effects.[1] |
| U937 | Additive | ≈ 1 | ||
| Cloretazine | HL-60 | Additive | ≈ 1 | The combination was found to be additive. |
| U937 | Additive | ≈ 1 | ||
| Idarubicin | HL-60 | Additive | ≈ 1 | An additive effect was observed with this combination. |
| U937 | Additive | ≈ 1 |
Table 2: Synergy of this compound in Solid Tumor Cell Lines
The following data is derived from the work of Adema et al. (2010) published in Investigational New Drugs. This research explored this compound's synergistic activity in combination with other agents in various lung and colon cancer cell lines.
| Combination Agent | Cancer Type | Interaction | Key Findings |
| Docetaxel | Lung & Colon Cancer | Synergistic | Pre-incubation with docetaxel followed by this compound resulted in a sequence-dependent synergistic interaction. |
| Oxaliplatin | Lung & Colon Cancer | Synergistic | The combination of this compound and oxaliplatin demonstrated synergistic effects. |
| Pemetrexed | Lung & Colon Cancer | Additive | The combination with pemetrexed showed an additive, but not synergistic, effect. |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Culture and Drug Preparation
-
Cell Lines:
-
HL-60 and U937 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Lung and colon cancer cell lines were maintained in appropriate media as per standard protocols.
-
-
Drug Solutions:
-
This compound and all combination drugs were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then diluted to the final concentrations in the culture medium. The final DMSO concentration was kept below 0.1% to avoid solvent-induced toxicity.
-
Assessment of Cell Viability and Synergy
1. Growth Inhibition Assay (ATP-based):
-
Principle: This assay measures the level of ATP in viable cells, which is directly proportional to the number of metabolically active cells.
-
Procedure:
-
Cells were seeded in 96-well plates at a predetermined density to ensure exponential growth during the experiment.
-
After a 24-hour incubation period to allow for cell adherence (for adherent cell lines), cells were treated with various concentrations of this compound, the combination agent, or the combination of both.
-
For simultaneous combination studies, both drugs were added at the same time. For sequential combination studies, one drug was added for a specific duration, followed by the addition of the second drug.
-
The plates were incubated for a further 72 hours.
-
At the end of the incubation period, a commercial ATP-based luminescence assay reagent (e.g., CellTiter-Glo®) was added to each well.
-
Luminescence was measured using a microplate reader.
-
The percentage of cell growth inhibition was calculated relative to untreated control cells.
-
2. Combination Index (CI) Method:
-
Principle: The Chou-Talalay method was used to quantify the interaction between two drugs. This method is based on the median-effect principle and provides a quantitative measure of synergy, additivity, or antagonism.
-
Calculation: The CI was calculated using specialized software (e.g., CalcuSyn or CompuSyn) based on the dose-effect curves of the individual drugs and their combination. The general equation for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Synergy Assessment
The following diagram illustrates the general workflow for assessing the synergistic effects of this compound in combination with other drugs in vitro.
Caption: General workflow for in vitro synergy assessment.
Signaling Pathway of this compound Action
The diagram below outlines the proposed mechanism of action of this compound and its intracellular conversion to the active metabolite, ara-CTP, which ultimately leads to the inhibition of DNA synthesis.
References
- 1. Anti proliferative activity of ELACY (CP-4055) in combination with cloretazine (VNP40101M), idarubicin, gemcitabine, irinotecan and topotecan in human leukemia and lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti proliferative activity of ELACYT™ (CP-4055) in combination with cloretazine (VNP40101M), idarubicin, gemcitabine, irinotecan and topotecan in human leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Elacytarabine In Vivo: A Comparative Guide to Long-Term Efficacy and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term efficacy and toxicity of Elacytarabine, a lipophilic 5'-elaidic acid ester of cytarabine, based on in vivo preclinical and clinical data. This compound was developed to overcome key mechanisms of cytarabine resistance, offering potential advantages in the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML).[1][2][3] This document compares this compound with its parent drug, cytarabine, and other standard-of-care treatments, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Executive Summary
This compound was rationally designed to bypass resistance mechanisms that limit the efficacy of cytarabine.[1][2] Its lipophilic nature allows it to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a common mechanism of cytarabine resistance. Furthermore, it is designed to be less susceptible to deactivation by cytidine deaminase (CDA). Preclinical studies demonstrated promising activity in cytarabine-resistant cell lines and animal models. However, subsequent large-scale clinical trials in patients with relapsed or refractory AML, most notably the Phase III CLAVELA study, did not show a significant improvement in overall survival compared to the investigator's choice of therapy. While showing some activity, this compound's toxicity profile was generally comparable to that of other intensive chemotherapy regimens.
Data Presentation: Efficacy and Toxicity Comparison
The following tables summarize the quantitative data from key clinical trials involving this compound, comparing its performance with control arms where applicable.
Table 1: Comparative Efficacy of this compound in Relapsed/Refractory AML (CLAVELA Phase III Trial)
| Outcome Measure | This compound (n=191) | Investigator's Choice (n=190) |
| Median Overall Survival | 3.5 months | 3.3 months |
| Overall Response Rate | 23% | 21% |
| Relapse-Free Survival | 5.1 months | 3.7 months |
Data sourced from the international randomized Phase III CLAVELA study.
Table 2: Efficacy of this compound Monotherapy in a Phase II Trial
| Outcome Measure | This compound | Historical Controls |
| Complete Response (CR) or CR with incomplete blood count recovery (CRp) | 18% | 4% |
| Median Overall Survival | 5.3 months | 1.5 months |
This was an open-label, non-randomized, multicenter Phase II clinical trial.
Table 3: Comparative In Vivo Efficacy in a Preclinical Raji Burkitt's Lymphoma Model
| Treatment Group | Mean Survival Time | Long-Term Survivors (>70 days) |
| Saline Control | 13.2 days | 0/5 |
| Cytarabine | 13.2 days | 0/5 |
| This compound (CP-4055) | >70 days | 3/5 |
Data from a study using a Raji Burkitt's lymphoma model in nude rats.
Table 4: Common Grade 3-4 Adverse Events in the CLAVELA Phase III Trial
| Adverse Event | This compound Arm (%) | Investigator's Choice Arm (%) |
| Febrile Neutropenia | 32 | 30 |
| Thrombocytopenia | 25 | 24 |
| Anemia | 23 | 28 |
| Neutropenia | 20 | 18 |
| Pneumonia | 14 | 12 |
| Sepsis | 11 | 10 |
| Hyperbilirubinemia | 8 | 3 |
| Hypercholesterolemia | 6 | <1 |
Data represents the percentage of patients experiencing Grade 3 or 4 adverse events.
Experimental Protocols
In Vivo Xenograft Model for Efficacy Assessment (General Protocol)
This protocol outlines a typical procedure for evaluating the efficacy of this compound in a mouse xenograft model, based on common practices for preclinical anticancer drug testing.
1. Cell Line Culture:
-
Cell Line: Raji (Burkitt's lymphoma) or other relevant AML cell lines (e.g., HL-60, MV4-11).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Species and Strain: Immunodeficient mice, such as NOD/SCID or athymic nude mice, are commonly used to prevent rejection of human tumor xenografts.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
-
Cell Preparation: Harvest exponentially growing cells and resuspend them in a sterile medium like PBS or a mixture of medium and Matrigel.
-
Injection: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
4. Treatment Protocol:
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Dosing:
-
This compound: Administer intravenously (IV) at a predetermined dose and schedule (e.g., daily for 5 days).
-
Cytarabine: Administer IV at a comparable dose to this compound.
-
Control: Administer the vehicle used for drug formulation.
-
-
Monitoring: Record tumor volume and body weight regularly (e.g., 2-3 times per week).
5. Endpoint Analysis:
-
Primary Endpoint: Tumor growth inhibition. The study can be terminated when tumors in the control group reach a maximum allowed size.
-
Secondary Endpoint: Overall survival.
-
Data Analysis: Compare tumor growth curves and survival rates between the different treatment groups.
Toxicity Assessment Protocol (Clinical)
Toxicity is typically assessed in clinical trials according to the National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE).
1. Patient Monitoring:
-
Regularly monitor patients for adverse events through physical examinations, laboratory tests (complete blood count, liver function tests, etc.), and patient-reported symptoms.
2. Grading of Adverse Events:
-
Grade the severity of adverse events on a scale of 1 to 5, where Grade 1 is mild, Grade 3 is severe, Grade 4 is life-threatening, and Grade 5 is death.
3. Data Collection and Analysis:
-
Systematically collect data on the incidence, severity, and duration of all adverse events.
-
Compare the frequency and severity of adverse events between the this compound and control arms of the study.
Mandatory Visualization
References
A Comparative Guide to Quantifying Intracellular Elacytarabine Levels: A Novel Bioluminescent Assay versus High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, accurately measuring the intracellular concentration of active drug metabolites is crucial for understanding pharmacokinetic and pharmacodynamic relationships. Elacytarabine, a lipophilic prodrug of cytarabine (ara-C), is designed to overcome drug resistance by entering cells independently of the human equilibrative nucleoside transporter 1 (hENT1). Once inside the cell, it is converted to its active form, cytarabine triphosphate (ara-CTP), which acts as a DNA synthesis inhibitor. This guide provides a detailed comparison of a novel bioluminescent biosensor assay for the quantification of intracellular ara-CTP against the established method of high-performance liquid chromatography (HPLC), providing the experimental data and protocols necessary for an informed choice of methodology.
Overview of Assay Methodologies
The quantification of intracellular ara-CTP, the active metabolite of this compound, is pivotal in assessing the drug's efficacy. Traditionally, HPLC coupled with UV or mass spectrometry (MS) detection has been the gold standard for this purpose. However, a novel bioluminescent bacterial biosensor assay presents a rapid and sensitive alternative.
The bioluminescent biosensor assay utilizes a genetically engineered bacterium that emits light in response to the presence of ara-CTP. This method offers a functional measure of the active metabolite and can be performed in a high-throughput format.
High-Performance Liquid Chromatography (HPLC) , often coupled with tandem mass spectrometry (LC-MS/MS), provides a direct and highly specific measurement of intracellular ara-CTP. This technique separates the analyte of interest from other cellular components before quantification, ensuring a high degree of accuracy.
Performance Comparison
The following tables summarize the quantitative performance of the novel bioluminescent biosensor assay and a standard HPLC-based method for the measurement of intracellular ara-CTP.
| Performance Metric | Novel Bioluminescent Biosensor Assay | Traditional HPLC-MS/MS Assay | Reference |
| Analyte | Cytarabine triphosphate (ara-CTP) | Cytarabine triphosphate (ara-CTP) | [1][2] |
| Principle | Genetically engineered bacteria emit light in proportion to ara-CTP concentration. | Chromatographic separation followed by mass spectrometric detection. | [2][3] |
| Turnaround Time | ~8 hours | 24-48 hours | [1] |
| Throughput | High (96-well plate format) | Low to Medium |
| Validation Parameter | Novel Bioluminescent Biosensor Assay | Traditional HPLC-MS/MS Assay | Reference |
| Linearity (Concentration Range) | 0.05 - 0.5 µM | 0.1 - 10 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 0.05 µM | 0.1 µg/mL | |
| Precision (Coefficient of Variation) | ≤ 15% | < 15% | |
| Accuracy (Relative Error) | ≤ 15% | 85-115% | |
| Correlation with HPLC | R = 0.972 | N/A |
Experimental Protocols
Novel Bioluminescent Biosensor Assay for Intracellular ara-CTP
This protocol is adapted from studies validating a whole-cell bacterial biosensor for ara-CTP quantification.
a. Cell Culture and Treatment:
-
Seed leukemic cell lines (e.g., K562, HL-60) in appropriate culture medium.
-
Treat cells with this compound at desired concentrations and time points.
-
Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).
b. Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) and enzymes to degrade endogenous ATP.
-
Incubate the cell lysate to ensure complete release of intracellular contents.
-
Centrifuge the lysate to pellet cell debris.
c. Bioluminescent Reaction:
-
Prepare the lyophilized bacterial biosensor according to the manufacturer's instructions.
-
In a 96-well white-walled plate, add the cell lysate supernatant to the rehydrated biosensor bacteria.
-
Incubate the plate at 37°C for a specified period (e.g., 4-8 hours).
-
Measure the bioluminescence using a luminometer.
d. Data Analysis:
-
Generate a standard curve using known concentrations of ara-CTP.
-
Determine the concentration of ara-CTP in the cell lysates by interpolating the luminescence values against the standard curve.
HPLC-MS/MS Assay for Intracellular ara-CTP
This protocol is a generalized procedure based on established methods for intracellular nucleoside triphosphate analysis.
a. Cell Culture and Treatment:
-
Follow the same procedure as for the biosensor assay (Section 1.a).
b. Metabolite Extraction:
-
Resuspend the washed cell pellet in a cold extraction solution (e.g., 60% methanol or 0.5 M perchloric acid).
-
Incubate on ice to precipitate proteins and extract metabolites.
-
Centrifuge at high speed to pellet the precipitate.
-
Collect the supernatant containing the intracellular metabolites.
-
If using perchloric acid, neutralize the supernatant with potassium hydroxide.
c. Sample Preparation:
-
Lyophilize the extracted supernatant to dryness.
-
Reconstitute the sample in the HPLC mobile phase.
d. HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column or a porous graphitic carbon column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for ara-CTP.
-
e. Data Analysis:
-
Generate a standard curve using known concentrations of ara-CTP prepared in a matrix similar to the cell extract.
-
Quantify the amount of ara-CTP in the samples by comparing the peak areas to the standard curve.
Visualizations
Caption: Intracellular metabolism of this compound to its active form, ara-CTP.
Caption: Workflow for comparing the novel biosensor assay with the standard HPLC-MS/MS method.
References
Unraveling Resistance: A Comparative Analysis of Gene Expression in Elacytarabine-Sensitive and -Resistant Cancer Cells
For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of drug resistance is paramount to developing more effective cancer therapies. This guide provides a comparative overview of the gene expression profiles of cancer cells sensitive to the nucleoside analog Elacytarabine versus those that have acquired resistance. By examining the differentially expressed genes and associated signaling pathways, we can illuminate the mechanisms of resistance and identify potential targets for overcoming it.
This compound, a lipophilic 5'-elaidic acid ester of cytarabine (ara-C), was developed to circumvent common mechanisms of resistance to its parent drug, cytarabine. A key advantage of this compound is its ability to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a common mediator of cytarabine resistance.[1] However, resistance to this compound can still emerge. This guide synthesizes available data on the genetic landscape of resistance, primarily drawing parallels from studies on cytarabine due to the limited availability of direct this compound resistance studies. The mechanisms of resistance to these two closely related drugs are expected to be largely overlapping.
Gene Expression Profiles: A Tale of Two Sensitivities
Studies comparing cytarabine-sensitive and -resistant acute myeloid leukemia (AML) cell lines, such as the HL60 cell line, have revealed significant differences in their gene expression profiles.[2] These alterations point to the complex and multifactorial nature of drug resistance.
In cytarabine-resistant cell lines, a notable upregulation of genes involved in cytokine regulation and pro-survival signaling pathways has been observed.[2][3] Conversely, genes related to the cell cycle and, in some cases, drug transport, have shown downregulation.[1]
The following table summarizes key genes that have been identified as differentially expressed in cytarabine-resistant cells. This data provides a strong starting point for investigating this compound resistance.
| Gene | Function | Expression Change in Resistant Cells | Potential Role in Resistance |
| hENT1 (SLC29A1) | Nucleoside transporter | Downregulated | Reduced drug influx into the cell. |
| DCK | Deoxycytidine kinase | Downregulated/Mutated | Decreased phosphorylation of the drug to its active form. |
| CDA | Cytidine deaminase | Upregulated | Increased degradation and inactivation of the drug. |
| BCL3, RELB, NFKB2 | NF-κB signaling components | Upregulated | Promotion of cell survival and inhibition of apoptosis. |
| OAS2, OAS3 | 2'-5'-oligoadenylate synthetase family | Upregulated | Involved in innate immune response and may contribute to a pro-survival state. |
| AIM2 | Absent in melanoma 2 | Upregulated | Inflammasome sensor that can modulate cell death pathways. |
| AKT1 | AKT serine/threonine kinase 1 | Altered Expression | A key node in pro-survival signaling pathways. |
| HSPA8 | Heat shock protein family A (Hsp70) member 8 | Altered Expression | Chaperone protein involved in cellular stress response and protein folding. |
| LGALS1 | Galectin 1 | Altered Expression | Involved in cell-cell adhesion, cell-matrix interactions, and apoptosis. |
Key Signaling Pathways in this compound Resistance
The differentially expressed genes in drug-resistant cells often converge on specific signaling pathways that promote cell survival, proliferation, and drug evasion. Based on studies of cytarabine and other chemotherapeutic agents, the following pathways are likely to be pivotal in this compound resistance:
-
PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common theme in cancer and drug resistance.
-
RAS/MAPK/ERK Pathway: This pathway is crucial for transmitting signals from cell surface receptors to the nucleus, influencing gene expression and cell cycle progression.
-
JAK/STAT Pathway: Often activated by cytokines, this pathway plays a significant role in inflammation, immunity, and cell survival.
-
NF-κB Signaling Pathway: This pathway is a key regulator of the inflammatory and immune responses and is critically involved in promoting cell survival by inhibiting apoptosis. Several genes upregulated in cytarabine-resistant cells are components of this pathway.
The following diagram illustrates a simplified overview of the key signaling pathways implicated in resistance to nucleoside analogs like this compound.
Caption: Key Signaling Pathways in this compound Resistance.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the context of studying drug resistance.
Generation of this compound-Resistant Cell Lines
A common method for developing drug-resistant cell lines involves continuous exposure to escalating concentrations of the drug.
Protocol:
-
Parental Cell Line Culture: Culture the chosen cancer cell line (e.g., HL60 for AML) in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Initial Drug Exposure: Begin by exposing the parental cells to this compound at a concentration equal to the predetermined IC50 (the concentration that inhibits 50% of cell growth).
-
Monitoring and Dose Escalation: Continuously monitor the cells for signs of recovery and proliferation. Once the cells adapt and resume a stable growth rate, subculture them and incrementally increase the concentration of this compound in the culture medium. This process is repeated over several months.
-
Confirmation of Resistance: After a significant increase in drug tolerance is observed, perform a cell viability assay (e.g., MTT or CCK-8 assay) to determine the IC50 of the resistant cell line and compare it to the parental line. A substantial increase in the IC50 value confirms the development of resistance.
-
Maintenance of Resistant Phenotype: To maintain the resistant phenotype, the resistant cell line should be continuously cultured in the presence of a maintenance concentration of this compound.
The following diagram outlines the workflow for generating a drug-resistant cell line.
Caption: Workflow for Generating a Drug-Resistant Cell Line.
Gene Expression Profiling using Microarray Analysis
Microarray analysis is a powerful technique to compare the expression levels of thousands of genes simultaneously between two cell populations.
Protocol:
-
RNA Isolation: Isolate total RNA from both the this compound-sensitive (parental) and -resistant cell lines using a suitable RNA extraction kit. Ensure high-quality RNA with an A260/A280 ratio between 1.8 and 2.0.
-
cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the isolated RNA through reverse transcription. During this process, label the cDNA from the sensitive and resistant cells with different fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridization: Combine equal amounts of the labeled cDNA from both cell populations and hybridize them to a microarray chip. The chip contains thousands of spots, each with a known DNA sequence corresponding to a specific gene.
-
Scanning and Data Acquisition: After hybridization, wash the microarray chip to remove any unbound cDNA and then scan it using a laser scanner that can detect the fluorescence of the two dyes.
-
Data Analysis: The scanner generates a high-resolution image, which is then analyzed using specialized software. The ratio of the two fluorescent signals at each spot indicates the relative expression level of the corresponding gene in the resistant cells compared to the sensitive cells. Genes with a significant and consistent change in expression (e.g., >2-fold change and a low p-value) are identified as differentially expressed.
Conclusion
The development of resistance to this compound, much like its predecessor cytarabine, is a complex process involving alterations in gene expression that affect drug metabolism, apoptosis, and cell survival signaling pathways. While direct genomic and transcriptomic data for this compound-resistant cells is still emerging, the extensive research on cytarabine resistance provides a robust framework for understanding and investigating this phenomenon. By focusing on the differentially expressed genes and dysregulated signaling pathways identified in cytarabine-resistant models, researchers can develop and test novel therapeutic strategies aimed at overcoming this compound resistance and improving patient outcomes in diseases like acute myeloid leukemia. Further studies directly comparing this compound-sensitive and -resistant cells are crucial to refine our understanding and tailor more effective combination therapies.
References
- 1. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Expression Insights into Cytarabine Resistance in Acute Myeloid Leukemia: The Role of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene Expression Insights into Cytarabine Resistance in Acute Myeloid Leukemia: The Role of Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Elacytarabine vs. Cytarabine: A Statistical and Mechanistic Comparison in Acute Myeloid Leukemia
A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and resistance profiles of elacytarabine and its parent drug, cytarabine, in the context of Acute Myeloid Leukemia (AML).
This guide provides a comprehensive analysis of this compound, a lipophilic prodrug of cytarabine, developed to overcome key mechanisms of cytarabine resistance. While preclinical data and early-phase clinical trials showed promise for this compound's superiority, particularly in cytarabine-resistant AML, the results of a pivotal Phase III clinical trial did not demonstrate a significant overall benefit in a broad population of patients with relapsed or refractory AML. This guide will delve into the preclinical rationale, clinical trial data, and the mechanistic nuances that define the roles of both agents in cancer therapy.
Data Presentation: Comparative Efficacy of this compound and Cytarabine
The following tables summarize the key quantitative data from preclinical and clinical studies comparing this compound and cytarabine.
Table 1: Preclinical Activity of this compound in Cytarabine-Resistant Cell Lines
| Cell Line | Resistance Mechanism | This compound IC₅₀ | Cytarabine IC₅₀ | Fold-Change in Sensitivity | Reference |
| Transporter-deficient lymphoma cells | Low hENT1 expression | More sensitive | Highly resistant | Significant | [Galmarini et al., 2009][1] |
| NBTI-treated transporter-proficient cells | hENT1 inhibition | Sensitive | Resistant | Significant | [Galmarini et al., 2009][1] |
Table 2: Clinical Efficacy of this compound in Relapsed/Refractory AML - Phase II Monotherapy Trial
| Outcome | This compound (n=61) | Historical Controls (n=594) | p-value | Reference |
| Remission Rate (CR + CRp) | 18% | 4% | <0.0001 | [O'Brien et al., 2012][2] |
| Median Overall Survival | 5.3 months | 1.5 months | Not Reported | [O'Brien et al., 2012][2] |
| 6-Month Survival Rate | 43% | Not Reported | Not Reported | [O'Brien et al., 2012][2] |
| 30-Day All-Cause Mortality | 13% | 25% | Not Reported | [O'Brien et al., 2012] |
Table 3: Clinical Efficacy of this compound vs. Investigator's Choice in Relapsed/Refractory AML - Phase III CLAVELA Trial
| Outcome | This compound (n=191) | Investigator's Choice (n=190) | Hazard Ratio (95% CI) | p-value | Reference |
| Median Overall Survival | 3.5 months | 3.3 months | 0.97 (0.77-1.22) | Not Significant | [Roboz et al., 2014] |
| Response Rate (CR + CRi) | 23% | 21% | Not Applicable | Not Significant | [Roboz et al., 2014] |
| Relapse-Free Survival | 5.1 months | 3.7 months | Not Reported | Not Significant | [Roboz et al., 2014] |
Table 4: Clinical Efficacy of this compound in Combination with Idarubicin in AML Patients with Induction Failure - Phase II Trial
| Outcome | This compound + Idarubicin (n=51) | Reference |
| Overall Response Rate (CR + CRi) | 41% | [Rizzieri et al., 2014] |
| Complete Remission (CR) | 16 patients | [Rizzieri et al., 2014] |
| Incomplete Complete Remission (CRi) | 5 patients | [Rizzieri et al., 2014] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound and cytarabine against AML cell lines.
-
Cell Culture: AML cell lines (e.g., HL-60, K562, CEM, THP1, and U937) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: this compound and cytarabine are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The serially diluted drugs are added to the wells, and the plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®. The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
2. Human Equilibrative Nucleoside Transporter 1 (hENT1) Expression Analysis
This protocol describes a general method for quantifying hENT1 expression in AML patient samples, a key biomarker for cytarabine sensitivity.
-
Sample Collection and Preparation: Bone marrow or peripheral blood samples are collected from AML patients. Mononuclear cells are isolated using Ficoll-Paque density gradient centrifugation.
-
RNA Extraction: Total RNA is extracted from the isolated mononuclear cells using a commercial RNA extraction kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse Transcription: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with primers specific for the hENT1 gene and a reference gene (e.g., GAPDH or ACTB). A fluorescent dye (e.g., SYBR Green) is used to monitor the amplification in real-time.
-
-
Data Analysis: The relative expression of hENT1 is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to the reference gene.
Mandatory Visualizations
Caption: Comparative mechanism of action of this compound and Cytarabine.
Caption: Experimental workflow for an in vivo xenograft study.
Concluding Remarks
This compound was rationally designed to circumvent key resistance mechanisms that limit the efficacy of cytarabine, the cornerstone of AML therapy for decades. Preclinical studies and early clinical data provided a strong rationale for its development, demonstrating activity in cytarabine-resistant settings. However, the large, randomized Phase III CLAVELA trial in patients with relapsed or refractory AML did not show a superiority of this compound over the investigator's choice of therapy. This highlights the complexity of translating preclinical advantages into broad clinical benefits.
While this compound monotherapy did not prove superior in this late-stage patient population, the encouraging activity observed in combination with idarubicin suggests that its potential may lie in specific therapeutic combinations or patient subpopulations that are yet to be clearly defined. The lack of conclusive validation for hENT1 expression as a predictive biomarker for this compound response further underscores the need for more refined patient selection strategies in the development of targeted therapies for AML. Future research should focus on identifying predictive biomarkers and optimal combination regimens to potentially harness the theoretical advantages of this compound for specific patient cohorts.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
